Tri-o-tolylphosphine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116667. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOYMYWGDAQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064130 | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Tri-o-tolylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18398 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6163-58-2 | |
| Record name | Tri-o-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6163-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris-o-tolyphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-o-tolylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS-O-TOLYPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M32DK8XA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Tri-o-tolylphosphine from 2-Bromotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tri-o-tolylphosphine from 2-bromotoluene, a crucial ligand in various catalytic processes. The primary focus of this document is the Grignard reaction pathway, a common and effective method for this transformation. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid researchers in the successful preparation of this valuable compound.
Introduction
This compound is an organophosphorus compound widely utilized as a ligand in transition metal catalysis.[1][2] Its bulky steric profile, characterized by a wide cone angle of 194°, influences the reactivity and selectivity of catalytic systems.[1] This phosphine ligand finds application in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][3] While commercially available, its synthesis in the laboratory is a cost-effective alternative.[4] The most prevalent synthetic route involves the reaction of a Grignard reagent, derived from 2-bromotoluene, with phosphorus trichloride.[3][5]
Reaction Mechanism: The Grignard Pathway
The synthesis of this compound from 2-bromotoluene via the Grignard reaction proceeds in two key stages:
-
Formation of the Grignard Reagent: 2-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the o-tolylmagnesium bromide Grignard reagent.[4][6] This reaction involves the insertion of magnesium into the carbon-bromine bond, creating a highly nucleophilic organometallic species.[7]
-
Nucleophilic Substitution: The newly formed Grignard reagent acts as a potent nucleophile and reacts with phosphorus trichloride. Three equivalents of the Grignard reagent displace the three chloride atoms on the phosphorus center through a series of nucleophilic substitution reactions, leading to the formation of the tertiary phosphine, this compound.[4]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 2-bromotoluene.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Phosphorus trichloride
-
Tetrahydrofuran (THF), anhydrous
-
Iodine crystal
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Ethanol or Hexane for recrystallization
Procedure:
-
Initiation of Grignard Reagent Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (3.11 g, 128 mmol).[3][4][5] To this, add a small portion of 2-bromotoluene (1 mL) and a single crystal of iodine to 50 mL of anhydrous THF.[3][4][5] The mixture is gently heated to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color.[4]
-
Formation of Grignard Reagent: Once the reaction has initiated, a solution of the remaining 2-bromotoluene (20 g, 117 mmol total) in 100 mL of anhydrous THF is added dropwise to maintain a gentle reflux.[3][4][5] After the addition is complete, the reaction mixture is refluxed for an additional 2 hours, during which the solution typically turns black.[3][4][5]
-
Reaction with Phosphorus Trichloride: The reaction mixture is then cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (5.01 g, 36.5 mmol) in 30 mL of anhydrous THF is added dropwise, ensuring the temperature remains low.[3][4][5] Upon completion of the addition, the reaction is brought to reflux and maintained for 18 hours.[4][5]
-
Work-up and Extraction: After reflux, the reaction is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[4][5] The resulting mixture is then extracted three times with diethyl ether (3 x 100 mL).[4][5]
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4][5]
-
Purification: The resulting crude white solid is purified by recrystallization from ethanol or hexane to yield pure this compound as a white crystalline solid.[4]
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | ~60-62% | [4][5] |
| Melting Point | 125-127 °C | [4] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Molecular Formula | C21H21P | [5] |
| Molecular Weight | 304.37 g/mol | [5] |
| 31P NMR (CDCl3) | δ 28.0 ppm | [4] |
Troubleshooting and Considerations
-
Grignard Initiation: The initiation of the Grignard reaction can be sluggish.[4] Gentle heating is typically sufficient. If initiation does not occur, adding a fresh crystal of iodine or a microspatula of mercuric chloride can be effective.[4] It is crucial to ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[8]
-
Addition of 2-Bromotoluene: The 2-bromotoluene should be added portion-wise or dropwise. Adding the entire amount at once can "swamp" the magnesium surface and prevent the reaction from starting.[4]
-
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is critical for achieving a good yield and minimizing side reactions. THF should be distilled from a suitable drying agent like sodium-benzophenone ketyl.[4]
Conclusion
The synthesis of this compound from 2-bromotoluene via the Grignard reaction is a reliable and well-established method. By following the detailed protocol and considering the key operational parameters outlined in this guide, researchers can effectively produce this important phosphine ligand for a wide range of applications in synthetic chemistry and drug development. The provided quantitative data and visual aids serve as a practical resource for the successful execution of this synthesis.
References
- 1. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tri(o-tolyl)phosphine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. syntheticpages.org [syntheticpages.org]
- 5. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cerritos.edu [cerritos.edu]
An In-depth Technical Guide to the Grignard Reaction Protocol for Tri-o-tolylphosphine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tri-o-tolylphosphine via the Grignard reaction, a fundamental process in organophosphorus chemistry. This compound is a bulky phosphine ligand extensively used in catalysis and organic synthesis. This document outlines the detailed experimental protocol, quantitative data, reaction mechanism, and potential challenges associated with this synthesis.
Overview and Reaction Principle
The synthesis of this compound through the Grignard reaction involves two primary stages. The first is the formation of the Grignard reagent, o-tolylmagnesium bromide, from the reaction of 2-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The second stage is the nucleophilic substitution reaction of the prepared Grignard reagent with phosphorus trichloride (PCl₃), leading to the formation of this compound.
The overall reaction is as follows:
3 CH₃C₆H₄Br + 3 Mg → 3 CH₃C₆H₄MgBr 3 CH₃C₆H₄MgBr + PCl₃ → (CH₃C₆H₄)₃P + 3 MgBrCl
Due to the high reactivity of the Grignard reagent, stringent anhydrous conditions are paramount for the success of this synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the reactants, products, and reaction conditions for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromotoluene | C₇H₇Br | 171.04 | -27 | 181-182 |
| Magnesium | Mg | 24.31 | 650 | 1090 |
| Phosphorus Trichloride | PCl₃ | 137.33 | -93.6 | 76.1 |
| This compound | C₂₁H₂₁P | 304.37 | 123-127[1] | 238 (at 15 hPa)[2] |
| This compound oxide | C₂₁H₂₁OP | 320.37 | 150-151 | - |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Grignard Formation | ||
| Molar Ratio (2-Bromotoluene:Mg) | ~1:1.1 | [1][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][3] |
| Initiation | Iodine crystal, gentle heating | [1][3] |
| Reaction Time | 2 hours at reflux | [1][3] |
| Phosphine Synthesis | ||
| Molar Ratio (o-Tolylmagnesium bromide:PCl₃) | ~3.2:1 | [1][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][3] |
| Reaction Temperature | 0 °C for addition, then reflux | [1][3] |
| Reaction Time | 18 hours at reflux | [1][3] |
| Work-up and Purification | ||
| Quenching Agent | Saturated NH₄Cl solution | [1][3] |
| Extraction Solvent | Diethyl ether | [1][3] |
| Purification Method | Recrystallization from ethanol or hexane | [1] |
| Yield | ||
| Reported Yield | ~60-62% | [1][3] |
Table 3: Spectral Data for this compound
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | Signals typically observed around 7.24-6.72 ppm (aromatic protons) and 2.39 ppm (methyl protons). | [4] |
| ¹³C NMR | Spectral data available. | [5] |
| ³¹P NMR (CDCl₃) | A characteristic peak at approximately -28.0 ppm. | [1] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 304. A top peak is often observed at m/z 289. | [5][6] |
| IR (KBr) | Spectral data available. | [5] |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established literature.[1][3]
3.1. Materials and Reagents
-
2-Bromotoluene (purified and dried)
-
Magnesium turnings
-
Iodine (crystal)
-
Phosphorus trichloride (distilled before use)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or hexane for recrystallization
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Schlenk line (recommended)
-
Standard laboratory glassware for work-up and purification
3.3. Procedure
Part A: Preparation of o-Tolylmagnesium Bromide
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (3.11 g, 128 mmol) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small amount of a solution of 2-bromotoluene (20 g, 117 mmol) in anhydrous THF (100 mL) to the magnesium. Gently warm the flask until the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux, indicating the initiation of the Grignard reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining 2-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2 hours. The solution will typically turn black.
Part B: Synthesis of this compound
-
Cooling: After the 2-hour reflux, cool the Grignard reagent solution to 0 °C using an ice bath.
-
Addition of PCl₃: Add a solution of phosphorus trichloride (5.01 g, 36.5 mmol) in anhydrous THF (30 mL) dropwise to the stirred Grignard solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 18 hours.
-
Quenching: Cool the reaction mixture to room temperature and then carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the solution and concentrate it in vacuo to obtain a white solid.
Part C: Purification
-
Recrystallization: Recrystallize the crude white solid from hot ethanol or hexane to yield pure this compound as a white crystalline solid.[1]
-
Drying: Dry the purified crystals under vacuum.
Reaction Mechanism and Experimental Workflow
4.1. Reaction Pathway
The synthesis proceeds through a sequential nucleophilic substitution mechanism. The o-tolyl anion from the Grignard reagent acts as the nucleophile, attacking the electrophilic phosphorus atom of PCl₃ and displacing a chloride ion in three successive steps.
4.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Troubleshooting and Safety Considerations
5.1. Common Issues and Solutions
-
Failure of Grignard Reaction Initiation: This is a common issue. Ensure all glassware is meticulously dried. The magnesium turnings should be of high quality; crushing them gently under an inert atmosphere can expose a fresh surface. The use of a small iodine crystal is standard for activation. If initiation is still problematic, a microspatula of mercuric chloride can be used as an initiator, though caution is advised due to its toxicity.[1] Do not add the entire portion of 2-bromotoluene at once, as this can passivate the magnesium surface.[1]
-
Low Yield: Low yields are often attributed to moisture in the reagents or apparatus, which quenches the Grignard reagent. Ensure all solvents are rigorously dried and the reaction is maintained under a positive pressure of an inert gas. Another cause can be the formation of side products.
-
Formation of Side Products: The primary side product is this compound oxide, formed by the oxidation of the product upon exposure to air. Handle the product under an inert atmosphere as much as possible, especially during the work-up and purification stages. Wurtz-type coupling of the aryl halide can also occur, leading to the formation of biphenyl derivatives.
5.2. Safety Precautions
-
Phosphorus trichloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Grignard reagents are highly reactive and can ignite upon exposure to air and moisture. All operations should be carried out under an inert atmosphere.
-
Anhydrous ethers (THF and diethyl ether) are extremely flammable and can form explosive peroxides. Use in a well-ventilated area, away from ignition sources, and ensure they are tested for peroxides before use.
-
The reaction is exothermic , particularly during the formation of the Grignard reagent and the quenching step. Ensure adequate cooling is available and perform additions slowly and cautiously.
References
- 1. syntheticpages.org [syntheticpages.org]
- 2. Tri(o-tolyl)-phosphine for synthesis 6163-58-2 [sigmaaldrich.com]
- 3. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tri(o-tolyl)phosphine(6163-58-2) MS [m.chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tri-o-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-o-tolylphosphine, an organophosphorus compound with the formula P(C₆H₄CH₃)₃, is a bulky, electron-rich phosphine ligand of significant interest in the fields of organic synthesis and catalysis.[1][2] Its unique steric and electronic properties make it an invaluable tool in numerous transition metal-catalyzed cross-coupling reactions, contributing to enhanced reaction rates and selectivity.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of key processes to support researchers and drug development professionals in its application.
Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][5][6] It is generally insoluble in water but shows solubility in organic solvents such as alcohols, acetone, toluene, chloroform, and ethyl acetate.[1][5][7][8] The compound is known to be sensitive to air and light, and in solution, it slowly oxidizes to this compound oxide.[1][2][7]
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₁H₂₁P | [5][7][9][10] |
| Molecular Weight | 304.37 g/mol | [5][11][12] |
| Appearance | White to light yellow crystalline powder | [1][5][6] |
| Melting Point | 122-129 °C | [1][7][9][11] |
| Boiling Point | 412.4 °C at 760 mmHg (Predicted) | [5][13] |
| Solubility | Insoluble in water; Soluble in alcohol, acetone, toluene, chloroform, ethyl acetate. | [1][5][7][8] |
| Cone Angle | 194° | [1][2] |
Chemical Properties and Reactivity
This compound's chemical behavior is dominated by the phosphorus atom's lone pair of electrons and the steric hindrance imposed by the three ortho-tolyl groups. This combination of high electron density and bulkiness is crucial for its effectiveness in catalysis.
It is incompatible with strong oxidizing agents.[7] Key reactions involving this compound include:
-
Ligand in Catalysis: It is widely employed as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig reactions.[1][3][7][14] It also serves as a ligand for other transition metals like ruthenium and rhodium in reactions such as direct amination of alcohols and hydrogenation.[1][6][7] The bulky nature of the ligand promotes reductive elimination and can facilitate the oxidative addition of less reactive substrates.
-
Reaction with Selenium: It reacts with selenium to form tri-ortho-phosphinselenide.[5][6][7]
-
Cyclometalation: Due to its large cone angle, it has a tendency to undergo cyclometalation when treated with metal halides and acetates.[1][2]
-
Hydrophosphination: Photoinduced hydrophosphination of terminal alkynes with this compound can yield alkenylphosphonium salts.[15]
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shift (δ) / Signal | References |
| ¹H NMR | CDCl₃ | 7.24 (m), 7.22 (m), 7.06 (m), 6.72 (m), 2.39 (s, CH₃) | [16] |
| ³¹P NMR | CDCl₃ | -28.0 ppm | [17] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is based on a common and relatively straightforward laboratory-scale synthesis.[6][17][18]
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or Hexane for recrystallization
Procedure:
-
To a flame-dried flask containing magnesium turnings (3.5 equivalents) in anhydrous THF, add a small amount of 2-bromotoluene (1 mL) and a single crystal of iodine.
-
Gently heat the mixture to initiate the Grignard reaction.
-
Once initiated, add a solution of the remaining 2-bromotoluene (for a total of 3.2 equivalents) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the reaction to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 18 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ether (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to obtain a white solid.
-
Recrystallize the crude product from ethanol or hexane to yield pure this compound.
A visual representation of this workflow is provided below.
Caption: Synthesis workflow for this compound.
Role in Catalytic Cycles
The efficacy of this compound as a ligand can be illustrated by its role in a generalized Suzuki coupling cycle.
Caption: Role of phosphine ligands in the Suzuki coupling cycle.
Conclusion
This compound is a cornerstone ligand in modern synthetic chemistry, offering a unique combination of steric bulk and electron-donating character that drives a wide array of catalytic transformations. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective application in research and development, particularly within the pharmaceutical industry where efficient and selective bond-forming reactions are paramount.
References
- 1. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 2. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Tri(o-tolyl)phosphine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Tri(o-tolyl)phosphine, 98+% | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. A12093.03 [thermofisher.com]
- 10. This compound | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 三(邻甲基苯基)磷 CAS No. 6163-58-2 Sigma-Aldrich [sigmaaldrich.com]
- 12. Tri(o-tolyl)phosphine [commonorganicchemistry.com]
- 13. Tri(o-tolyl)phosphine | 6163-58-2 [amp.chemicalbook.com]
- 14. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum [chemicalbook.com]
- 17. syntheticpages.org [syntheticpages.org]
- 18. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
Tri-o-tolylphosphine CAS number and molecular weight
An In-depth Technical Guide on Tri-o-tolylphosphine
For researchers, scientists, and professionals in drug development, precise identification and characterization of chemical compounds are paramount. This guide focuses on the fundamental properties of this compound, a widely utilized organophosphorus compound.
This compound, also known as tris(2-methylphenyl)phosphine, is a white solid soluble in organic solvents.[1] It is recognized by its unique CAS number, which facilitates its unambiguous identification in chemical databases and literature.
Below is a summary of its key identifiers:
| Property | Value |
| CAS Number | 6163-58-2[1][2][3][4][5][6][7] |
| Molecular Weight | 304.37 g/mol [2][3][5][6][7] |
| Alternate Molecular Weight | 304.4 g/mol [8] |
| Molecular Formula | C21H21P[2][6][7][8] |
| Synonyms | P(o-tol)3, Tris(o-tolyl)phosphine[1][2] |
References
- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Tri(o-tolyl)phosphine | CAS 6163-58-2 — Ereztech [ereztech.com]
- 4. Tri(o-tolyl)phosphine | 6163-58-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Tri(o-tolyl)phosphine [commonorganicchemistry.com]
- 6. 6163-58-2・this compound・323-67201・321-67202[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. 6163-58-2|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of Tri-o-tolylphosphine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-o-tolylphosphine, a bulky phosphine ligand, is a critical component in various catalytic processes, including Suzuki-Miyaura and Heck cross-coupling reactions. Its efficacy and handling in these applications are fundamentally linked to its solubility characteristics in organic media. This technical guide provides a consolidated overview of the solubility of this compound in common organic solvents. While extensively cited as soluble in many organic media, specific quantitative solubility data is not widely available in published literature. This document presents the available qualitative data, a generalized experimental protocol for determining solubility, and a workflow for this procedure.
Overview of this compound Solubility
This compound is a white, crystalline solid that is generally characterized as being soluble in a range of organic solvents and insoluble in water.[1][2] This lipophilic nature is typical for tertiary phosphine ligands and is crucial for their application in homogeneous catalysis, which primarily occurs in non-aqueous environments. The presence of three tolyl groups contributes significantly to its nonpolar character.
While precise quantitative measurements are not readily found in scientific literature, qualitative descriptions and contextual information from synthesis and purification procedures provide a strong indication of its solubility profile. For instance, its preparation often involves solvents like tetrahydrofuran (THF), and it can be recrystallized from ethanol, indicating good solubility in these media, particularly at elevated temperatures for the latter.[3]
The following table summarizes the known qualitative solubility of this compound in various common organic solvents.
| Solvent | Common Abbreviation | Solubility | Source / Context |
| Alcohols | Soluble | [2][3] | |
| - Ethanol | EtOH | Soluble | Recrystallization solvent.[3] |
| Chlorinated Solvents | |||
| - Chloroform | CHCl₃ | Soluble | Stated in chemical supplier data. |
| Ethers | |||
| - Tetrahydrofuran | THF | Soluble | Used as a reaction solvent for synthesis.[3] |
| Aromatic Hydrocarbons | |||
| - Toluene | PhMe | Soluble | Stated in chemical supplier data. |
| Ketones | |||
| - Acetone | Me₂CO | Soluble | Stated in chemical supplier data. |
| Esters | |||
| - Ethyl Acetate | EtOAc | Soluble | Stated in chemical supplier data; used as an eluent in chromatography.[3] |
| Aqueous | |||
| - Water | H₂O | Insoluble | [1][2] |
| - Cold Water | H₂O | Slightly Soluble | [2][3] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for process optimization, reaction modeling, or formulation development, a standardized experimental protocol is necessary. The following details a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on established principles for solubility measurement.[4]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (Teflon/PTFE, 0.2 µm or 0.45 µm pore size)
-
Glass syringes
-
Pre-weighed glass sample pans or vials for solvent evaporation
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.
-
Add a known volume (e.g., 10 mL) of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.
-
-
Sample Collection and Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let the undissolved solid settle.
-
Carefully draw a known volume of the clear supernatant (the saturated solution) into a glass syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe.
-
Dispense a precise aliquot (e.g., 5 mL) of the filtered solution into a pre-weighed (tared) glass pan or vial. Record the exact mass of the empty container.
-
-
Quantification:
-
Place the pan containing the saturated solution into a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Alternatively, use a vacuum desiccator at room temperature.
-
Once all the solvent has evaporated, transfer the pan to a desiccator to cool to room temperature.
-
Weigh the pan containing the dried this compound residue on the analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty pan from the final mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Example Calculation for g/100 mL: Solubility = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Visualized Workflow
The following diagram illustrates the logical steps of the experimental protocol described above for determining the solubility of this compound.
Caption: General workflow for gravimetric solubility determination.
Conclusion
This compound exhibits broad solubility in common non-polar and polar aprotic organic solvents, a property essential for its widespread use in catalysis. While quantitative data remains elusive in readily accessible literature, the qualitative profile is well-established. For applications demanding precise solubility values, the general experimental protocol provided in this guide offers a reliable method for in-house determination. Such data can be invaluable for optimizing reaction conditions, ensuring catalyst stability, and streamlining downstream processing.
References
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Tri-o-tolylphosphine
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for tri-o-tolylphosphine, a widely used organophosphorus ligand in catalysis and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization.
Introduction
This compound [P(o-tolyl)₃] is a bulky, electron-rich phosphine ligand. Its steric and electronic properties, which are crucial for its catalytic activity, can be effectively probed using NMR spectroscopy. This guide details the ¹H and ³¹P NMR spectral characteristics of this compound, presents the available data in a structured format, and outlines the experimental protocols for acquiring such data, with special consideration for the air-sensitive nature of the compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the tolyl rings and the methyl group protons. The aromatic region is complex due to the restricted rotation around the P-C bonds, leading to distinct signals for the inequivalent protons.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Signal Label | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Tentative Assignment |
| A | 7.24 | m | J(H,H) = 7.6, J(H,H) = 1.2, J(P,H) = 13 | Aromatic H |
| B | 7.22 | m | J(H,H) = 7.6 | Aromatic H |
| C | 7.060 | m | J(H,H) = 7.5 | Aromatic H |
| D | 6.723 | m | J(H,H) = 7.5, J(P,H) = 5 | Aromatic H |
| E | 2.389 | s | - | -CH₃ |
Data sourced from ChemicalBook.[1] The assignments for the aromatic protons (A, B, C, D) are tentative and would require further 2D NMR experiments for definitive confirmation. The multiplicity for all aromatic signals is reported as multiplet (m), and for the methyl signal as singlet (s).
³¹P NMR Spectral Data
The ³¹P NMR spectrum of this compound should ideally show a single resonance, characteristic of the phosphorus atom in its specific chemical environment. However, obtaining a clean spectrum can be challenging due to the compound's sensitivity.
Data Availability:
For reference, the ³¹P NMR chemical shift of the corresponding this compound oxide in CDCl₃ has been reported to be in the range of +21.6 to +34.7 ppm. Generally, triarylphosphines exhibit ³¹P NMR chemical shifts in the upfield region (negative ppm values) relative to 85% H₃PO₄. For instance, the structurally related tri-p-tolylphosphine has a reported ³¹P chemical shift of -8.8 ppm in CDCl₃.
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound requires careful handling due to its air sensitivity.
4.1. Sample Preparation (Air-Sensitive Protocol)
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon, either in a glovebox or using Schlenk line techniques.
-
Solvent: Use a deuterated solvent that has been thoroughly dried and degassed. Deuterated chloroform (CDCl₃) is a common choice.
-
NMR Tube: A Young's NMR tube or a standard NMR tube sealed with a septum and parafilm is recommended to maintain an inert atmosphere during the experiment.
-
Procedure: a. In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound (typically 5-10 mg) directly into the NMR tube. b. Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube using a syringe. c. Securely cap the NMR tube (if a standard tube is used, seal with a septum and wrap with parafilm). d. Gently agitate the tube to ensure the sample is fully dissolved.
4.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is suitable for resolving the complex multiplets in the ¹H spectrum.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Temperature: Room temperature (e.g., 298 K).
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) can be used as an internal reference.
-
-
³¹P NMR Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is typically used to obtain a single sharp peak.
-
Temperature: Room temperature (e.g., 298 K).
-
Referencing: An external standard of 85% H₃PO₄ (δ = 0.0 ppm) is commonly used.
-
Visualization of NMR Structural Relationships
The following diagram illustrates the structure of this compound and highlights the key through-bond (J-coupling) interactions that are observed in its NMR spectra.
Caption: Structure of this compound and key NMR J-coupling interactions.
References
Tri-o-tolylphosphine: A Comprehensive Technical Guide on its Crystal Structure and Cone Angle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural characteristics of Tri-o-tolylphosphine [P(o-tol)3], a bulky phosphine ligand crucial in catalysis and coordination chemistry. This document outlines the available data on its crystal structure and cone angle, supported by detailed experimental and computational methodologies.
Crystal Structure of this compound
A definitive single-crystal X-ray diffraction study for this compound is not publicly available in major crystallographic databases such as the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD). However, to provide context and an example of the expected structural features, the crystallographic data for its isomer, tri-p-tolylphosphine, and its derivative, this compound oxide, are presented below.
Crystallographic Data of Related Compounds
The following table summarizes the crystallographic data for tri-p-tolylphosphine and this compound oxide, which can serve as valuable reference points.
| Parameter | Tri-p-tolylphosphine | This compound oxide |
| Chemical Formula | C21H21P | C21H21OP |
| CCDC Number | 702532[1] | 7701778[2] |
| Space Group | P-3 | P21/c |
| a (Å) | 12.6562(18) | 8.634(2) |
| b (Å) | 12.6562(18) | 28.183(7) |
| c (Å) | 19.696(4) | 14.782(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.43(2) |
| γ (°) | 120 | 90 |
| Volume (ų) | 2732.2(8) | 3556.1(16) |
| Z | 6 | 8 |
Experimental Protocol: Single-Crystal X-ray Diffraction of Air-Sensitive Phosphines
The determination of the crystal structure of an air-sensitive compound like this compound requires specialized handling techniques to prevent degradation. The following protocol outlines the general procedure.
Crystal Growth:
-
Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an inert atmosphere, for example, inside a glovebox.
-
Alternatively, vapor diffusion or slow cooling methods can be employed using Schlenk line techniques with dry, degassed solvents.
Crystal Mounting:
-
In an inert atmosphere (glovebox), a suitable crystal is selected under a microscope.
-
The crystal is coated with a layer of inert oil (e.g., Paratone-N) to protect it from the atmosphere.
-
The coated crystal is then mounted on a cryoloop.
Data Collection:
-
The mounted crystal is rapidly transferred to the diffractometer, which is equipped with a cryostream of cold nitrogen gas (typically 100-150 K). This low temperature minimizes thermal motion of the atoms and protects the crystal.
-
A suitable X-ray source (e.g., Mo Kα radiation) is used.
-
The diffraction data are collected as a series of frames as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares on F².
Cone Angle of this compound
Computationally Determined Cone Angles
A comprehensive study by Jover and Cirera recomputed the Tolman cone angles for a large set of phosphine ligands, including this compound, using a combined Molecular Mechanics (MM) and Density Functional Theory (DFT) approach.[4][5][6] Their findings provide a nuanced understanding of the ligand's steric profile in different coordination environments.
| Coordination Environment | Computed Cone Angle (θ) |
| Linear [AuCl(P)] | 190.3° |
| Tetrahedral [Ni(CO)3(P)] | 183.4° |
| Octahedral [IrCl3(CO)2(P)] | 175.6° |
| Original Tolman Value | 194° |
Experimental Protocol: Computational Determination of Tolman Cone Angle (MM/DFT)
The following protocol is based on the methodology described by Jover and Cirera.[4][5][6]
1. Conformational Search (Molecular Mechanics):
-
A conformational search is performed using Molecular Mechanics (MM) to identify the lowest energy conformers of the phosphine ligand in different coordination environments (linear, tetrahedral, and octahedral).
-
This step is crucial for flexible ligands like this compound to ensure the most stable conformation is used for the subsequent, more computationally expensive calculations.
2. Geometry Optimization (Density Functional Theory):
-
The low-energy conformers identified in the MM search are then re-optimized at the DFT level of theory.
-
A common functional and basis set combination for such calculations is B3LYP with a 6-31G* basis set for the ligand atoms and an appropriate effective core potential for the metal center.
3. Cone Angle Calculation:
-
From the optimized geometry, the Tolman cone angle is calculated. This is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals spheres of all atoms in the ligand.[7] The metal-phosphorus bond length is typically fixed at a standard value (e.g., 2.28 Å for nickel complexes) for consistency with Tolman's original definition.[4]
Synthesis of this compound
This compound can be synthesized via a Grignard reaction.[8]
Reaction Scheme:
3 o-tolyl-MgBr + PCl3 → P(o-tolyl)3 + 3 MgBrCl
Procedure:
-
Grignard Reagent Formation: Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). o-Bromotoluene is then added dropwise to initiate the formation of the Grignard reagent, o-tolylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then reacted with phosphorus trichloride (PCl3) at a low temperature (e.g., 0 °C).
-
Workup and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.
Visualizations
Logical Workflow for Cone Angle Determination
Caption: Workflow for calculating the Tolman cone angle.
Relationship Between Steric Hindrance and Cone Angle
Caption: Impact of o-tolyl groups on the cone angle.
References
- 1. Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound oxide | C21H21OP | CID 326944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 8. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide to the IR and Raman Spectroscopy of Tri-o-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Vibrational Spectroscopy of Tri-o-tolylphosphine
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its dipole moment changes, leading to vibrations such as stretching and bending of its chemical bonds. In Raman spectroscopy, a molecule scatters monochromatic light (typically from a laser), and the small fraction of inelastically scattered light reveals information about its vibrational modes, which are dependent on changes in the molecule's polarizability.
For a complex molecule like this compound (C₂₁H₂₁P), the IR and Raman spectra exhibit a rich pattern of bands corresponding to the vibrations of its constituent functional groups, including the aromatic C-H bonds, C-C bonds within the tolyl rings, C-P bonds, and methyl C-H bonds. The positions, intensities, and shapes of these bands are characteristic of the molecule's structure and symmetry.
Data Presentation: Vibrational Frequencies and Assignments
Due to the limited availability of specific experimental data for this compound in the literature, the following table presents a summary of expected vibrational frequencies and their assignments based on data from analogous triarylphosphines (such as triphenylphosphine) and general group frequency correlations. These values provide a reliable starting point for interpreting the IR and Raman spectra of this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity | Notes |
| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak | Strong | Multiple bands are expected in this region corresponding to the various C-H bonds on the tolyl rings. |
| Aliphatic C-H Stretching (Methyl Groups) | 3000 - 2850 | Medium | Medium | Asymmetric and symmetric stretching modes of the methyl groups will appear here. |
| Aromatic C=C Stretching (Ring Vibrations) | 1600 - 1450 | Strong | Strong | A series of sharp bands characteristic of the benzene ring. The substitution pattern on the ring will influence the exact positions and intensities of these bands. |
| Methyl C-H Bending | 1470 - 1430 | Medium | Medium | Asymmetric and symmetric bending (scissoring) modes of the methyl groups. |
| In-plane Aromatic C-H Bending | 1300 - 1000 | Medium-Strong | Medium-Weak | These vibrations are sensitive to the substitution pattern on the aromatic ring. |
| P-Aryl (P-C) Stretching | 1100 - 1000 | Strong | Medium | A key vibrational mode for phosphine ligands, indicating the strength and nature of the phosphorus-carbon bond. |
| Ring Breathing Mode | ~1000 | Weak | Very Strong | A symmetric vibration of the entire aromatic ring, often giving a very intense band in the Raman spectrum. |
| Out-of-plane Aromatic C-H Bending | 900 - 675 | Strong | Weak | The position of these strong bands in the IR spectrum is highly indicative of the substitution pattern on the benzene ring (in this case, ortho-disubstituted). |
| P-C Bending and other Skeletal Vibrations | Below 600 | Medium-Weak | Medium | Complex vibrations involving the entire molecular skeleton, including deformations of the C-P-C angles and torsions of the tolyl groups. |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining high-quality IR and Raman spectra of solid samples like this compound.
Infrared (IR) Spectroscopy
3.1.1. KBr Pellet Method
This is a common technique for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Thoroughly dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
Grind the KBr to a fine powder using an agate mortar and pestle.
-
Add the this compound sample to the KBr powder and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
3.1.2. Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a convenient alternative that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of powdered this compound onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Record a background spectrum with the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically perform the ATR correction to generate a spectrum that is comparable to a transmission spectrum.
-
Raman Spectroscopy
3.2.1. Fourier-Transform (FT) Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of crystalline this compound into a glass capillary tube or an aluminum sample cup.
-
No further sample preparation is typically required.
-
-
Instrumentation and Data Acquisition:
-
Place the sample in the sample compartment of an FT-Raman spectrometer, such as a Bruker MultiRAM.[1]
-
The instrument is typically equipped with a near-infrared (NIR) laser, such as a Nd:YAG laser (1064 nm), to minimize fluorescence.
-
Set the laser power to an appropriate level to avoid sample degradation while maximizing the Raman signal.
-
Acquire the spectrum over a desired Raman shift range (e.g., 3500-100 cm⁻¹).
-
A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the generalized workflows for obtaining IR and Raman spectra of this compound.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates the relationship between the molecular properties and the resulting spectroscopic techniques.
Conclusion
This technical guide provides a foundational understanding of the IR and Raman spectroscopic analysis of this compound. While a definitive, experimentally validated assignment of all vibrational modes is not currently available in the public literature, the provided data, based on analogous compounds, serves as a strong basis for spectral interpretation. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality spectra. The synergistic use of IR and Raman spectroscopy, as outlined, is a powerful approach for the comprehensive structural characterization of this important organophosphorus ligand and its derivatives in various chemical and pharmaceutical applications.
References
A Technical Guide to the Commercial Availability and Purity of Tri-o-tolylphosphine for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability and purity of Tri-o-tolylphosphine (CAS No. 6163-58-2), a critical organophosphorus compound utilized as a ligand in catalysis and various organic synthesis applications. This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 97% to 99%. The most common analytical techniques used by manufacturers to certify purity are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The primary impurity in commercial this compound is its oxidation product, this compound oxide, which forms upon exposure to air.[1] Other potential impurities may include residual solvents from the synthesis and purification process. For applications requiring very high purity, such as in sensitive catalytic systems, an additional purification step by the end-user is often recommended.
Below is a summary of representative commercial offerings for this compound:
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | 97% | - |
| Sigma-Aldrich | ≥97.0% | HPLC |
| Thermo Scientific | 98+% | GC |
| Thermo Scientific | 99% | GC |
| Stanford Chemicals | 98% | GC |
| TCI | >97.0% | GC |
| FUJIFILM Wako | 96+% | NMR |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the Grignard reaction. In this procedure, 2-bromotoluene is reacted with magnesium turnings in tetrahydrofuran (THF) to form the Grignard reagent, o-tolylmagnesium bromide. This is followed by the addition of phosphorus trichloride. The crude product is typically worked up by extraction and then purified by recrystallization from ethanol to yield this compound as a white solid.[2]
Purification of Commercial this compound
For applications demanding high purity, commercially available this compound can be further purified to remove the primary impurity, this compound oxide. Given the air-sensitive nature of phosphines, these procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Method 1: Recrystallization
This is a standard method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent will dissolve the this compound at an elevated temperature but have limited solubility at lower temperatures, while the impurities remain soluble at all temperatures. Ethanol is a commonly used solvent for the recrystallization of this compound.[2]
-
Protocol:
-
Place the commercial this compound in a Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Under a positive pressure of inert gas, add a minimal amount of hot, degassed ethanol to dissolve the solid completely.
-
Once dissolved, slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the resulting white crystals by filtration under inert atmosphere, for instance, using a Schlenk filter.
-
Wash the crystals with a small amount of cold, degassed ethanol.
-
Dry the purified crystals under vacuum.
-
Method 2: Removal of this compound Oxide by Precipitation with Zinc Chloride
This method is effective for removing phosphine oxide impurities. It relies on the formation of a zinc chloride adduct with the phosphine oxide, which is insoluble in certain polar organic solvents and can be removed by filtration.[3]
-
Protocol:
-
Dissolve the impure this compound in a suitable polar solvent such as ethanol under an inert atmosphere.
-
Add a stoichiometric amount (relative to the estimated phosphine oxide impurity) of zinc chloride.
-
Stir the mixture at room temperature for several hours.
-
The precipitated this compound oxide-zinc chloride complex is removed by filtration under inert atmosphere.
-
The purified this compound can be recovered from the filtrate by removal of the solvent under reduced pressure.
-
Method 3: Column Chromatography
For small-scale purifications where very high purity is required, column chromatography can be employed.
-
Protocol:
-
Prepare a silica gel column, ensuring the silica has been dried to remove adsorbed water.
-
Dissolve the crude this compound in a minimal amount of a non-polar eluent (e.g., a mixture of hexane and a small amount of a more polar solvent like ethyl acetate).
-
Load the solution onto the column and elute with an appropriate solvent system. The less polar this compound will elute before the more polar this compound oxide.
-
Collect the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
References
Tri-o-tolylphosphine: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Tri-o-tolylphosphine [P(o-C₆H₄CH₃)₃], a white to light yellow crystalline solid, is a versatile organophosphorus compound utilized as a ligand in various chemical reactions, including Suzuki and Heck couplings.[1] Its utility in research and development, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science, necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage precautions for this compound.
Hazard Identification and Classification
This compound is classified as an irritant and is harmful to aquatic life.[2][3] The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation.[4] Although comprehensive toxicological data is not available, the precautionary principle dictates that it should be handled with care, assuming it may have other uninvestigated adverse health effects.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H413: May cause long lasting harmful effects to aquatic life.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions and for making informed decisions regarding its handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁P | [6] |
| Molecular Weight | 304.37 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 123-125 °C (lit.) | [2] |
| Boiling Point | 412.4 °C at 760 mmHg | [6] |
| Flash Point | 214.6 °C | [6] |
| Solubility | Soluble in alcohol, chloroform, and ethyl acetate. Slightly soluble in cold water. Insoluble in water. | [2][6] |
| Sensitivity | Air and light sensitive | [6] |
| Vapor Pressure | 1.24E-06 mmHg at 25°C | [6] |
| Density | 1.16 g/cm³ at 20°C | [6][7] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The recommended PPE is outlined in the table below.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles | Ensure a complete seal around the eyes. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before each use. |
| Lab coat or chemical-resistant apron | To protect clothing and skin from splashes. | |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Required when working with the powder outside of a fume hood or in poorly ventilated areas. |
Safe Handling and Experimental Workflow
Due to its air and light sensitivity, as well as its irritant properties, a stringent workflow must be followed when handling this compound.
Storage Precautions
Proper storage of this compound is critical to maintain its integrity and prevent the formation of hazardous degradation products.
| Storage Condition | Requirement | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation. |
| Temperature | Store in a cool, dry place, below +30°C.[2] | Minimizes degradation and potential pressure buildup. |
| Light | Store in a light-resistant container. | Protects from light-induced decomposition.[8] |
| Container | Keep container tightly closed. | Prevents contamination and exposure to air and moisture. |
| Compatibility | Store away from strong oxidizing agents.[4] | Avoids potentially vigorous or explosive reactions. |
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill by sweeping or scooping up the solid material. Avoid generating dust.
-
Collect the spilled material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May produce carbon oxides and phosphorus oxides upon combustion.
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information and Potential Signaling Pathways
The toxicological properties of this compound have not been thoroughly investigated.[4] No quantitative data such as LD50 or LC50 values are readily available. The known health effects are primarily irritation to the skin, eyes, and respiratory system.
As an organophosphorus compound, it is prudent to consider the potential for neurotoxic effects, although this has not been established for this compound. The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of adverse effects.[11][12] However, it is important to note that the toxicity of organophosphorus compounds can vary significantly based on their specific structure.
Given the lack of specific data for this compound, the following diagram illustrates a logical pathway of potential local toxic effects based on its known irritant properties.
Experimental Protocols for Hazard Determination
While specific experimental data for this compound is lacking, the following are summaries of standard methodologies that would be employed to determine its key hazard properties.
Acute Oral, Dermal, and Inhalation Toxicity (OECD Guidelines):
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the acute toxicity of chemical substances. These studies are typically conducted in rodent models.
-
Acute Oral Toxicity (e.g., OECD 420, 423, 425): A single dose of the substance is administered by gavage to a group of animals. The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality. The results are used to classify the substance based on its lethal dose.
-
Acute Dermal Toxicity (e.g., OECD 402): The substance is applied to a shaved area of the skin of the test animals for a 24-hour period. Observations for skin reactions, systemic toxicity, and mortality are made over a 14-day period.
-
Acute Inhalation Toxicity (e.g., OECD 403): Animals are exposed to the substance as a vapor, dust, or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours). The animals are then observed for signs of respiratory and systemic toxicity, as well as mortality, over a 14-day period.
Flash Point Determination (ASTM D93):
The flash point, the lowest temperature at which a substance gives off sufficient vapor to ignite in the presence of an ignition source, is determined using a Pensky-Martens closed-cup tester. A sample of the substance is heated at a controlled rate while a small flame is periodically introduced into the vapor space above the liquid. The temperature at which a flash is observed is recorded as the flash point.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its handling requires a high degree of caution due to its irritant properties and the lack of comprehensive toxicological data. Adherence to the safety, handling, and storage protocols outlined in this guide is essential for minimizing risks to researchers and ensuring a safe laboratory environment. All work with this compound should be conducted with the assumption that it may possess uncharacterized hazards. As with all chemicals, a thorough risk assessment should be performed before any new experimental procedure involving this compound is undertaken.
References
- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 3. This compound | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound|lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 10. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Methodological & Application
Application Notes: Tri-o-tolylphosphine as a Ligand in Suzuki-Miyaura Coupling
Introduction
Tri-o-tolylphosphine (P(o-tol)₃) is a sterically bulky and electron-rich phosphine ligand that has demonstrated significant utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique steric and electronic properties play a crucial role in facilitating key steps of the catalytic cycle, often leading to high efficiency and broad substrate scope. This document provides an overview of its applications, key experimental data, and detailed protocols for its use in Suzuki-Miyaura coupling.
The steric bulk of this compound, with one of the largest cone angles among simple phosphines, promotes the formation of reactive monophosphine-ligated Pd(0) species.[1] This characteristic is advantageous in accelerating the rates of oxidative addition and reductive elimination, which are often rate-limiting steps in the catalytic cycle.[2] Furthermore, its electron-donating nature enhances the reactivity of the palladium center.
Key Advantages:
-
High Efficiency: Catalytic systems employing this compound have shown high conversions and turnovers in the coupling of various aryl halides with arylboronic acids.[3]
-
Mild Reaction Conditions: Successful couplings have been reported at room temperature, which is beneficial for thermally sensitive substrates.[2][4][5][6]
-
Broad Substrate Scope: It has been effectively used for coupling a wide range of substrates, including propargylic carbonates and various aryl halides.[2][3][4][5][6]
-
Commercial Availability: As a commercially available and bench-stable ligand, it offers a practical choice for synthetic chemists.[1][2]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-rich this compound ligand facilitates several key steps in this cycle.
Caption: Suzuki-Miyaura catalytic cycle with P(o-tol)₃ as the ligand (L).
Experimental Data
Table 1: Suzuki Coupling of Propargylic Carbonates with Boronic Acids
This table summarizes the results from a study utilizing a Pd₂(dba)₃·CHCl₃/tri(o-tolyl)phosphine catalytic system for the coupling of propargylic carbonates with various boronic acids at room temperature.[2]
| Entry | Propargylic Carbonate (1) | Boronic Acid (2) | Product (3) | Yield (%) |
| 1 | 1a | Phenylboronic acid | 3aa | 82 |
| 2 | 1a | 4-Methylphenylboronic acid | 3ab | 85 |
| 3 | 1a | 4-Methoxyphenylboronic acid | 3ac | 88 |
| 4 | 1a | 4-Fluorophenylboronic acid | 3ad | 75 |
| 5 | 1b | Phenylboronic acid | 3ba | 80 |
| 6 | 1c | Phenylboronic acid | 3ca | 92 |
Reaction Conditions: Propargylic carbonate (0.2 mmol), boronic acid (0.3 mmol), Pd₂(dba)₃·CHCl₃ (2.5 mol%), tri(o-tolyl)phosphine (10 mol%), K₂CO₃ (0.4 mmol), THF/H₂O (10:1, 2.2 mL), room temperature, 12 h.
Table 2: Suzuki Coupling of Aryl Halides with Phenylboronic Acid
This table presents data on the coupling of 4-bromoacetophenone with phenylboronic acid using different tolylphosphine ligands, highlighting the effectiveness of P(o-tolyl)₃.[3]
| Entry | Ligand | Pd Source | Base | Solvent | Conversion (%) |
| 1 | P(o-tolyl)₂Ph | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 |
| 2 | P(o-tolyl)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 |
| 3 | P(o-tolyl)Ph₂ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 |
| 4 | P(o-tolyl)₃ | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 98 |
| 5 | P(o-tolyl)₃ | PdCl₂ | Cs₂CO₃ | Dioxane | 95 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), PhB(OH)₂ (1.5 mmol), phosphine/palladium (4:1), base (2.0 mmol), Bu₄NBr (0.5 mmol), solvent (5 mL), water (1 mL), 100 °C.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Propargylic Carbonates with Boronic Acids[2]
This protocol describes a highly efficient method for the synthesis of allenes at room temperature.
Caption: Workflow for the Suzuki coupling of propargylic carbonates.
Materials:
-
Propargylic carbonate (0.2 mmol, 1.0 equiv)
-
Boronic acid (0.3 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (5.2 mg, 0.005 mmol, 2.5 mol%)
-
Tri(o-tolyl)phosphine (6.1 mg, 0.02 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (55.2 mg, 0.4 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (2.0 mL)
-
Water, deionized (0.2 mL)
-
Reaction tube with a magnetic stir bar
Procedure:
-
To a dried reaction tube containing a magnetic stir bar, add the propargylic carbonate, boronic acid, Pd₂(dba)₃·CHCl₃, tri(o-tolyl)phosphine, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the THF and water mixture (10:1) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allene.
Protocol 2: General Procedure for Suzuki Coupling of Aryl Bromides with Phenylboronic Acid[3]
This protocol details a method for the coupling of an activated aryl bromide at an elevated temperature.
Materials:
-
4-Bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (22.9 mg, 0.025 mmol, 2.5 mol%)
-
Tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)
-
Tetrabutylammonium bromide (Bu₄NBr) (161 mg, 0.5 mmol, 0.5 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, deionized (1 mL)
-
Reaction tube (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Charge a Schlenk tube equipped with a magnetic stir bar with 4-bromoacetophenone, phenylboronic acid, Pd₂(dba)₃, tri(o-tolyl)phosphine, Cs₂CO₃, and Bu₄NBr.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle two more times.
-
Add anhydrous 1,4-dioxane and deionized water via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time (monitor by GC or TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the biaryl product.
References
- 1. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction Using Tri-o-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed Heck reaction utilizing Tri-o-tolylphosphine as a ligand. This document offers detailed protocols, reaction parameters, and troubleshooting guidance to facilitate the application of this versatile carbon-carbon bond-forming reaction in research and development, particularly within the pharmaceutical industry.
Introduction
The Mizoroki-Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, typically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, activity, and selectivity. This compound [P(o-tol)3] is a bulky, electron-rich phosphine ligand that has proven to be highly effective in a variety of Heck coupling reactions.[1][2] Its steric bulk can promote the desired reaction pathway and suppress side reactions, making it a valuable ligand for the synthesis of complex molecules.[3] This reaction is widely used in the synthesis of natural products, agrochemicals, and pharmaceuticals, including anti-inflammatory drugs and other biologically active compounds.[1]
Advantages of Using this compound
The use of this compound as a ligand in the Heck reaction offers several advantages:
-
Enhanced Thermal Stability: The Pd/P(o-tol)3 catalyst system often exhibits high thermal stability, making it suitable for reactions requiring elevated temperatures, which is often necessary for less reactive aryl chlorides and bromides.[1][4]
-
Suppression of Side Reactions: The steric hindrance provided by the o-tolyl groups can suppress unwanted side reactions such as β-hydride elimination from the undesired position and can prevent aryl exchange between the palladium catalyst and phosphine ligands.[3][5]
-
High Turnover Numbers (TONs): In certain applications, the use of this compound can lead to highly active catalysts with impressive turnover numbers, allowing for lower catalyst loadings.[2]
-
Versatility: This ligand has been successfully employed in the coupling of a wide range of aryl halides and alkenes, demonstrating its broad applicability.[1][6]
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed Heck reaction using this compound with various substrates.
Table 1: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromophenol | Styrene | Pd(OAc)2 / P(o-tol)3 | Et3N | Et3N | 100 | Overnight | 57 |
| 2 | Iodobenzene | [β-¹¹C]Styrene | Pd₂(dba)₃ / P(o-tol)3 | - | o-dichlorobenzene | 150 | 0.08 | 55 (radiochemical) |
| 3 | 4-Iodoaniline | [β-¹¹C]Styrene | Pd₂(dba)₃ / P(o-tol)3 | - | o-dichlorobenzene | 150 | 0.08 | 53 (radiochemical) |
| 4 | 4-Iodophenol | [β-¹¹C]Styrene | Pd₂(dba)₃ / P(o-tol)3 | - | o-dichlorobenzene | 150 | 0.08 | 43 (radiochemical) |
| 5 | Ethyl 4-iodobenzoate | [β-¹¹C]Styrene | Pd₂(dba)₃ / P(o-tol)3 | - | o-dichlorobenzene | 150 | 0.08 | 49 (radiochemical) |
| 6 | 4-Iodotoluene | [β-¹¹C]Styrene | Pd₂(dba)₃ / P(o-tol)3 | - | o-dichlorobenzene | 150 | 0.08 | 47 (radiochemical) |
Table 2: Intramolecular Heck Reaction for Macrocyclization
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Acyclic peptidomimetic precursor | Pd(OAc)2 / P(o-tol)3 | i-Pr2NEt | Acetonitrile | Reflux | 36 | Cyclic peptidomimetic | 39 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Heck Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate [Pd(OAc)2]
-
This compound [P(o-tol)3]
-
Aryl halide (e.g., aryl bromide or iodide)
-
Alkene
-
Base (e.g., triethylamine (Et3N), potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Catalyst Preparation (optional): In a dry Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)2, 1-2 mol%) and this compound (2-4 mol%) in a portion of the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to pre-form the catalyst.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask containing the palladium source and ligand), add the aryl halide (1.0 equivalent) and the alkene (1.1-1.5 equivalents).
-
Addition of Base and Solvent: Add the base (1.5-2.0 equivalents) and the remaining anhydrous solvent to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Detailed Protocol: Synthesis of trans-4-Hydroxystilbene[7][8]
Materials:
-
4-Bromophenol (1.5 g, 8.7 mmol)
-
Styrene (1.1 g, 10.8 mmol)
-
Palladium(II) acetate (0.020 g, 0.087 mmol)
-
Tri(o-tolyl)phosphine (0.16 g, 0.52 mmol)
-
Triethylamine (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Toluene
-
Sodium sulfate
Procedure:
-
To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL), add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) successively at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
Cool the reaction mixture to below 15 °C and add 1 M HCl (100 mL).
-
Add diethyl ether (100 mL) and stir the mixture for 10 minutes.
-
Separate the layers and extract the aqueous phase with diethyl ether (50 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from toluene to yield trans-4-hydroxystilbene as a pale brown solid (0.97 g, 57% yield).
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for a Typical Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Troubleshooting and Optimization
Successful Heck reactions depend on careful control of reaction parameters. Below are common issues and suggestions for optimization:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source is of good quality. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0). Consider using a pre-activated Pd(0) source like Pd₂(dba)₃.[7]
-
Insufficient Temperature: Gradually increase the reaction temperature in 10-20 °C increments.
-
Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides and iodides. Higher temperatures and longer reaction times may be necessary.
-
Inappropriate Base: The strength and solubility of the base are crucial. For less reactive substrates, a stronger base like potassium carbonate or cesium carbonate may be required.[7]
-
-
Formation of Side Products:
-
Double Bond Isomerization: This can occur via reversible β-hydride elimination and re-addition. The addition of silver or thallium salts can promote a cationic pathway and accelerate reductive elimination, minimizing isomerization.[5][7]
-
Homocoupling of Aryl Halide (Biaryl Formation): This is more common under ligandless conditions. Ensure an adequate ligand-to-palladium ratio. Lowering the reaction temperature can also reduce this side reaction.[7]
-
Reductive Dehalogenation: This occurs when the aryl halide is reduced instead of coupling. Ensure the reaction is performed under a strictly inert atmosphere and that all reagents and solvents are free of protic impurities.[7]
-
-
Formation of Palladium Black:
-
This indicates precipitation of metallic palladium, leading to catalyst deactivation. It can be caused by high temperatures or insufficient ligand stabilization.[7] To prevent this, consider lowering the reaction temperature or increasing the ligand-to-palladium ratio.
-
Applications in Drug Development
The Heck reaction with this compound has been instrumental in the synthesis of various complex molecules with potential therapeutic applications. A notable application is in the construction of macrocyclic peptidomimetics and other natural product-like macrocycles.[2] These structures are of significant interest in drug discovery due to their conformational rigidity and potential for high-affinity binding to biological targets. For instance, a potent antiangiogenic agent was identified from a library of macrocycles synthesized via a Heck macrocyclization using a Pd(OAc)2/P(o-tol)3 catalyst system. The acyclic precursor showed no activity, highlighting the importance of the macrocyclic scaffold for biological function. The synthesis of the anti-inflammatory drug Naproxen on an industrial scale also utilizes the Heck reaction, demonstrating its practical utility in pharmaceutical manufacturing.[1] The reaction's tolerance for a wide range of functional groups makes it a valuable tool for late-stage functionalization in the synthesis of drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. syntheticpages.org [syntheticpages.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Enduring Legacy of a First-Generation Ligand: Tri-o-tolylphosphine in Buchwald-Hartwig Amination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tri-o-tolylphosphine (P(o-tol)₃) holds a significant place in the history and practice of palladium-catalyzed cross-coupling reactions, particularly as a foundational "first-generation" ligand in the development of the Buchwald-Hartwig amination. While newer, more sophisticated ligands have since been developed, P(o-tol)₃ remains a cost-effective and efficient choice for specific applications, primarily the coupling of secondary amines with aryl bromides. These application notes provide a detailed overview of the role of this compound, including comparative performance data, detailed experimental protocols, and visual guides to the underlying chemical processes.
The Role of this compound: A Historical and Mechanistic Perspective
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials. The choice of ligand is paramount to the success of this reaction, influencing catalyst stability, activity, and substrate scope.
This compound was among the first phosphine ligands demonstrated to be effective in the palladium-catalyzed amination of aryl halides. Its steric bulk, characterized by a large cone angle, and its electron-donating properties were crucial in facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired arylamine product. The initial catalyst system, often generated in situ from a palladium precursor and P(o-tol)₃, proved effective for the coupling of a variety of cyclic and acyclic secondary amines with aryl bromides.[1]
However, the scope of the first-generation catalyst system using P(o-tol)₃ is not without its limitations. It is generally less effective for the coupling of primary amines due to competing hydrodehalogenation of the arene.[1] Furthermore, reactions involving less reactive aryl chlorides often require more specialized, electron-rich, and sterically hindered "second-generation" ligands.
Data Presentation: Performance Comparison of Phosphine Ligands
The efficacy of this compound is best understood in the context of other phosphine ligands. The following table summarizes the performance of various ligands in the Buchwald-Hartwig amination of bromobenzene with different secondary amines, as determined by GC-MS conversion rates. This data highlights the specific substrate combinations where P(o-tol)₃ demonstrates good to excellent activity.
| Ligand | Carbazole (%) | Diphenylamine (%) | Phenoxazine (%) | Phenothiazine (%) | 9,9-dimethyl-9,10-dihydroacridine (%) |
| P(o-tol)₃ | 0 | 89 | 99 | 80 | 81 |
| XPhos | >99 | 96 | >99 | 99 | 96 |
| RuPhos | 29 | 96 | >99 | 90 | 89 |
| SPhos | 57 | 96 | >99 | 97 | 78 |
| t-BuXPhos | 88 | 92 | >99 | 96 | 84 |
| (R/S)-BINAP | 4 | 84 | 86 | 1 | 19 |
| Pd(dppf)Cl₂ | 2 | 63 | 89 | 82 | 58 |
| Pd(PPh₃)₂Cl₂ | 0 | 71 | 95 | 89 | 65 |
| Data sourced from a comparative study on the coupling of bromobenzene with secondary aryl amines.[2] Reaction conditions: [Pd(allyl)Cl]₂ (1 mol%) and phosphine ligand (4 mol%) in toluene. |
As the data indicates, this compound is particularly effective for the amination of phenoxazine and diphenylamine with bromobenzene, achieving high conversion rates.[2] However, for more challenging substrates like carbazole, more advanced ligands such as XPhos are required.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in Buchwald-Hartwig amination.
General Protocol for the Amination of an Aryl Bromide with a Secondary Amine
This protocol provides a general framework for the coupling of an aryl bromide with a secondary amine using a palladium catalyst and this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 mmol, 1-2 mol%)
-
This compound (P(o-tol)₃) (0.04-0.08 mmol, 4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5-10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, this compound, and sodium tert-butoxide under an inert atmosphere.
-
Add the aryl bromide and the secondary amine to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Specific Protocol: Synthesis of 4-Morpholinotoluene
This protocol details the synthesis of 4-morpholinotoluene from 4-bromotoluene and morpholine, a classic example of a Buchwald-Hartwig amination using this compound.
Materials:
-
4-Bromotoluene (1.00 g, 5.85 mmol)
-
Morpholine (0.61 mL, 7.02 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.034 g, 0.059 mmol)
-
This compound (P(o-tol)₃) (0.036 g, 0.117 mmol)
-
Sodium tert-butoxide (0.70 g, 7.28 mmol)
-
Anhydrous toluene (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Pd(dba)₂, this compound, and sodium tert-butoxide under a nitrogen atmosphere.
-
Add 4-bromotoluene and morpholine to the flask via syringe.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-morpholinotoluene as a white solid.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Buchwald-Hartwig amination using this compound.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination with a monodentate phosphine ligand like this compound is depicted below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination with P(o-tol)₃.
Experimental Workflow
A generalized workflow for setting up a Buchwald-Hartwig amination reaction is outlined below.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Use of Tri-o-tolylphosphine in Ruthenium-Catalyzed Direct Amination of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct amination of alcohols, utilizing the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a highly atom-economical and environmentally benign strategy for the synthesis of primary, secondary, and tertiary amines. This process avoids the pre-activation of alcohols and the use of stoichiometric activating agents, producing water as the sole byproduct. Ruthenium complexes, in combination with phosphine ligands, are prominent catalysts for this transformation. Tri-o-tolylphosphine, a bulky and electron-rich phosphine ligand, can be employed to modulate the activity and selectivity of ruthenium catalysts in these reactions. The steric hindrance provided by the o-tolyl groups can influence the substrate scope and the selectivity towards primary or secondary amines.
Catalytic Principle: The Borrowing Hydrogen Cycle
The ruthenium-catalyzed direct amination of alcohols proceeds via a "borrowing hydrogen" mechanism. This catalytic cycle can be broadly divided into three main stages:
-
Dehydrogenation: The ruthenium catalyst, activated by a base, temporarily abstracts two hydrogen atoms from the alcohol substrate to form a ruthenium hydride species and a transient aldehyde or ketone.
-
Condensation: The in situ generated carbonyl compound reacts with an amine (or ammonia) to form an imine (or enamine) intermediate, with the elimination of a water molecule.
-
Hydrogenation: The ruthenium hydride species then transfers the "borrowed" hydrogen atoms to the imine intermediate, hydrogenating it to the final amine product and regenerating the active ruthenium catalyst.
Data Presentation: Representative Results
The following tables summarize typical results for the ruthenium-catalyzed direct amination of various alcohols with amines. The data presented is compiled from studies using analogous phosphine ligands and serves as a reference for expected outcomes when using this compound.
Table 1: Amination of Benzyl Alcohol Derivatives with Aniline
| Entry | Benzyl Alcohol | Amine | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Ref. |
| 1 | Benzyl alcohol | Aniline | [Ru(p-cymene)Cl₂]₂ / P(o-tolyl)₃ | 110 | 24 | >95 | 92 | [1] |
| 2 | 4-Methylbenzyl alcohol | Aniline | [Ru(p-cymene)Cl₂]₂ / P(o-tolyl)₃ | 110 | 24 | >95 | 90 | [1] |
| 3 | 4-Methoxybenzyl alcohol | Aniline | [Ru(p-cymene)Cl₂]₂ / P(o-tolyl)₃ | 110 | 24 | >95 | 88 | [1] |
| 4 | 4-Chlorobenzyl alcohol | Aniline | [Ru(p-cymene)Cl₂]₂ / P(o-tolyl)₃ | 110 | 24 | 85 | 78 | [1] |
Table 2: Amination of Aliphatic Alcohols with Ammonia
| Entry | Alcohol | Amine | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (Primary Amine %) | Ref. |
| 1 | 1-Octanol | NH₃ | RuCl₃ / P(o-tolyl)₃ | 150 | 24 | 98 | 90 | [2][3] |
| 2 | 1-Hexanol | NH₃ | RuCl₃ / P(o-tolyl)₃ | 150 | 24 | 95 | 88 | [2][3] |
| 3 | Cyclohexylmethanol | NH₃ | RuCl₃ / P(o-tolyl)₃ | 150 | 24 | 92 | 85 | [4][5] |
| 4 | 2-Phenylethanol | NH₃ | RuCl₃ / P(o-tolyl)₃ | 150 | 24 | 96 | 91 | [4][5] |
Experimental Protocols
The following are generalized protocols for the ruthenium-catalyzed direct amination of alcohols using this compound as a ligand.
Protocol 1: General Procedure for the Amination of Alcohols with Amines
Materials:
-
Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, RuCl₃·xH₂O)
-
This compound (P(o-tolyl)₃)
-
Alcohol substrate
-
Amine substrate
-
Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK)
-
Anhydrous solvent (e.g., toluene, xylene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed pressure tube
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a flame-dried Schlenk flask or pressure tube under an inert atmosphere, add the ruthenium precursor (e.g., 0.5-2 mol%), this compound (e.g., 1-4 mol%), and the base (e.g., 10-30 mol%).
-
Add the alcohol (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Add the anhydrous solvent (3-5 mL).
-
Seal the flask or tube and place it in a preheated oil bath at the desired temperature (typically 110-150 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
Protocol 2: Procedure for the Amination of Alcohols with Ammonia
Materials:
-
Ruthenium precursor (e.g., RuCl₃·xH₂O)
-
This compound (P(o-tolyl)₃)
-
Alcohol substrate
-
Ammonia source (e.g., aqueous ammonia, ammonia gas)
-
Anhydrous solvent (e.g., toluene, t-amyl alcohol)
-
Autoclave or high-pressure reactor
-
Magnetic stirrer and heating mantle
Procedure:
-
To the liner of a high-pressure autoclave, add the ruthenium precursor (e.g., 0.5-1 mol%) and this compound (e.g., 1-2 mol%).
-
Add the alcohol (10 mmol) and the solvent (15 mL).
-
If using aqueous ammonia, add the required amount (e.g., 10-20 equivalents).
-
Seal the autoclave.
-
If using ammonia gas, purge the autoclave with ammonia and then pressurize to the desired pressure (e.g., 10-20 bar).
-
Heat the autoclave to the desired temperature (typically 150-180 °C) with stirring.
-
Maintain the reaction at this temperature for the specified time (typically 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the ammonia pressure.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Analyze an aliquot by GC-FID to determine conversion and selectivity.
-
For product isolation, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and purify by distillation or column chromatography.
Logical Relationships: Catalyst System and Reaction Outcome
The choice of ruthenium precursor, phosphine ligand, base, and solvent all play a crucial role in the efficiency and selectivity of the direct amination of alcohols.
This application note provides a framework for researchers to explore the use of this compound in ruthenium-catalyzed direct amination of alcohols. Due to the limited specific data for this ligand, a systematic optimization of the reaction parameters for each substrate is essential to achieve the desired outcomes.
References
Application Notes and Protocols for Dichlorobis(tri-o-tolylphosphine)palladium(II) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(tri-o-tolylphosphine)palladium(II), with the chemical formula PdCl₂(P(o-tolyl)₃)₂, is a versatile and efficient palladium catalyst widely employed in organic synthesis. Its utility lies in its ability to catalyze a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The sterically hindered this compound ligands enhance the catalyst's stability and reactivity, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and experimental protocols for several key reactions catalyzed by this compound.
Key Applications
Dichlorobis(this compound)palladium(II) is a go-to catalyst for several named reactions in organic chemistry, including:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryls from aryl halides and boronic acids.[1]
-
Heck Reaction: For the synthesis of substituted alkenes from aryl halides and alkenes.
-
Sonogashira Coupling: For the formation of aryl alkynes from aryl halides and terminal alkynes.
-
Stille Coupling: For the coupling of organostannanes with organic halides.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to synthesize aryl amines.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. Dichlorobis(this compound)palladium(II) can effectively catalyze the reaction between aryl bromides and arylboronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 | Based on similar reactions |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 92 | Based on similar reactions |
| 3 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 88 | Based on similar reactions |
Note: The yields presented are representative and can vary based on reaction conditions and substrate purity.
Experimental Protocol: Synthesis of 4-Methylbiphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add dichlorobis(this compound)palladium(II) (0.02 mmol, 1 mol%), potassium carbonate (3.0 mmol), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 4-bromotoluene (2.0 mmol), phenylboronic acid (2.4 mmol), and anhydrous toluene (10 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 4-methylbiphenyl.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, enabling the synthesis of substituted alkenes. Dichlorobis(this compound)palladium(II) is an effective catalyst for this transformation.
Quantitative Data for Heck Reaction
| Entry | Aryl Halide | Alkene | Product | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | trans-Stilbene | 90 | Based on similar reactions |
| 2 | 4-Bromoacetophenone | Methyl acrylate | Methyl 4-acetylcinnamate | 85 | Based on similar reactions |
| 3 | 1-Iodonaphthalene | n-Butyl acrylate | n-Butyl 3-(1-naphthyl)acrylate | 82 | Based on similar reactions |
Note: The yields presented are representative and can vary based on reaction conditions and substrate purity.
Experimental Protocol: Synthesis of trans-Stilbene
-
Reaction Setup: In a sealed tube, combine dichlorobis(this compound)palladium(II) (0.03 mmol, 1.5 mol%), triethylamine (3.0 mmol), iodobenzene (2.0 mmol), and styrene (2.4 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (8 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by recrystallization from ethanol to yield trans-stilbene.
Diagram of Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling provides a reliable route to synthesize aryl alkynes, which are important building blocks in medicinal chemistry and materials science.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Product | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 98 | Based on similar reactions |
| 2 | 4-Iodoanisole | 1-Hexyne | 1-(4-Methoxyphenyl)-1-hexyne | 91 | Based on similar reactions |
| 3 | 1-Bromonaphthalene | Ethynyltrimethylsilane | 1-(Trimethylsilylethynyl)naphthalene | 85 | Based on similar reactions |
Note: The yields presented are representative and can vary based on reaction conditions and substrate purity.
Experimental Protocol: Synthesis of Diphenylacetylene
-
Reaction Setup: To a Schlenk flask containing a stir bar, add dichlorobis(this compound)palladium(II) (0.025 mmol, 1 mol%), copper(I) iodide (0.05 mmol, 2 mol%), iodobenzene (2.5 mmol), and anhydrous triethylamine (10 mL).
-
Reagent Addition: Degas the mixture by three freeze-pump-thaw cycles. Under an argon atmosphere, add phenylacetylene (3.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain diphenylacetylene.
Stille Coupling
The Stille coupling is a versatile C-C bond-forming reaction that utilizes organostannane reagents. Dichlorobis(this compound)palladium(II) has been shown to be an effective catalyst, particularly in the reaction of tributyltin enolates with aryl bromides.[1]
Quantitative Data for Stille Coupling
| Entry | Aryl Halide | Organostannane | Product | Yield (%) | Reference |
| 1 | Bromobenzene | Tributyl(vinyl)tin | Styrene | 93 | Based on similar reactions |
| 2 | 4-Bromoanisole | Tributyl(phenyl)tin | 4-Methoxybiphenyl | 89 | Based on similar reactions |
| 3 | 1-Iodonaphthalene | Tributyl(1-ethoxyvinyl)tin | 1-(1-Ethoxyvinyl)naphthalene | 80 | Based on similar reactions |
Note: The yields presented are representative and can vary based on reaction conditions and substrate purity.
Experimental Protocol: Synthesis of Styrene
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve dichlorobis(this compound)palladium(II) (0.04 mmol, 2 mol%) in anhydrous tetrahydrofuran (THF) (10 mL) under an argon atmosphere.
-
Reagent Addition: Add bromobenzene (2.0 mmol) followed by tributyl(vinyl)tin (2.2 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (15 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer of the filtrate, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting oil by distillation or column chromatography to yield styrene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines. The use of P(o-tolyl)₃ as a ligand was part of the first generation of catalyst systems for this reaction.[2][3]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 92 | Based on similar reactions |
| 2 | 4-Chloroanisole | N-Methylaniline | 4-Methoxy-N-methyl-N-phenylaniline | 85 | Based on similar reactions |
| 3 | 1-Bromonaphthalene | Piperidine | 1-(1-Naphthyl)piperidine | 88 | Based on similar reactions |
Note: The yields presented are representative and can vary based on reaction conditions and substrate purity.
Experimental Protocol: Synthesis of 4-(p-Tolyl)morpholine
-
Reaction Setup: To a glovebox-dried Schlenk tube, add dichlorobis(this compound)palladium(II) (0.015 mmol, 1.5 mol%), sodium tert-butoxide (1.4 mmol), and a stir bar.
-
Reagent Addition: In the glovebox, add 4-bromotoluene (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture in an oil bath at 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature. Add diethyl ether (10 mL) and filter through a short plug of silica gel, washing with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by crystallization or column chromatography to give 4-(p-tolyl)morpholine.
Diagram of Buchwald-Hartwig Amination Logical Relationships
Caption: Key components for Buchwald-Hartwig amination.
Safety Information
Dichlorobis(this compound)palladium(II) is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols: Mechanism of Oxidative Addition with Tri-o-tolylphosphine-Palladium Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. A critical step in many of these catalytic cycles is the oxidative addition of an organic halide to a palladium(0) complex. The nature of the phosphine ligand coordinated to the palladium center plays a pivotal role in this process, influencing both the rate and the mechanism of the reaction.
Tri-o-tolylphosphine [P(o-tol)₃] is a bulky, electron-rich monodentate phosphine ligand that has found widespread use in palladium catalysis. Its steric bulk promotes the formation of low-coordinate, highly reactive palladium species, which are often the active catalysts in oxidative addition. These application notes provide a detailed overview of the mechanism of oxidative addition with this compound-palladium complexes, including experimental protocols for the preparation of the catalyst and for conducting kinetic studies.
Mechanistic Overview
The oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex ligated by this compound is generally understood to proceed through a dissociative mechanism. The key intermediate is a coordinatively unsaturated, 12-electron monoligated palladium(0) species, Pd(P(o-tol)₃). This highly reactive species is formed by the dissociation of one phosphine ligand from the more stable, 14-electron bis-ligated complex, Pd(P(o-tol)₃)₂.
The overall process can be summarized in the following steps:
-
Ligand Dissociation: The pre-catalyst, bis(this compound)palladium(0), is in equilibrium with the monoligated species and a free phosphine ligand. Due to the steric hindrance of the this compound ligands, this equilibrium can favor the formation of the monoligated species.
-
Oxidative Addition: The highly reactive monoligated palladium(0) complex undergoes oxidative addition with the aryl halide to form a square-planar palladium(II) complex.
-
Ligand Association/Dimerization: The resulting palladium(II) complex can then associate with another phosphine ligand to form a stable 16-electron species or, particularly with aryl bromides and chlorides, can form dimeric, halide-bridged palladium(II) complexes.[1]
The reactivity of the aryl halide in the oxidative addition step generally follows the trend I > Br > Cl, consistent with the C-X bond dissociation energies.
Data Presentation
| Ligand (L) | Aryl Halide (ArX) | Solvent | Temp (°C) | k_obs (s⁻¹) | Reference System |
| P(o-tol)₃ | Phenyl triflate (PhOTf) | THF | 25 | Rate accelerated by halide anions | Roy, A. H. & Hartwig, J. F. (2004) |
| P(t-Bu)₃ | Phenyl bromide (PhBr) | Toluene | 90 | - | McMullin, C. L., et al. (2014) (Computational)[2] |
| PCy₃ | Phenyl bromide (PhBr) | Toluene | 90 | - | McMullin, C. L., et al. (2014) (Computational)[2] |
| SPhos | Phenyl bromide (PhBr) | Toluene | 90 | - | McMullin, C. L., et al. (2014) (Computational)[2] |
Note: The table presents qualitative and computational data due to the scarcity of compiled experimental kinetic data for the specific Pd(P(o-tol)₃)₂ system. The rate of oxidative addition is highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound [P(o-tol)₃]
This protocol is adapted from a standard procedure for the synthesis of triarylphosphines via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
2-Bromotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Diethyl ether
-
Schlenk flask and standard glassware for air-sensitive synthesis
Procedure:
-
Activate magnesium turnings (3.5 equiv.) in a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). Add a single crystal of iodine.
-
Add a small amount of 2-bromotoluene (approx. 1 mL) to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has initiated (disappearance of the iodine color and gentle reflux), add a solution of the remaining 2-bromotoluene (3.2 equiv. in total) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 2 hours. The solution will typically turn dark.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1 equiv.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 18 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent in vacuo to yield a white solid.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: In-situ Generation and Use of Bis(this compound)palladium(0) [Pd(P(o-tol)₃)₂]
This protocol describes the in-situ generation of the active catalyst from a stable Pd(0) precursor, which is a common practice in cross-coupling reactions.[3]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
This compound [P(o-tol)₃]
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF, or dioxane)
-
Schlenk flask and standard glassware for air-sensitive synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and this compound (2-4 mol%).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 15-30 minutes. The color of the solution will typically change, indicating the formation of the palladium-phosphine complex.
-
The solution containing the in-situ generated Pd(P(o-tol)₃)₂ is now ready for the addition of the aryl halide and other reagents for the cross-coupling reaction.
Protocol 3: Kinetic Analysis of Oxidative Addition by ³¹P NMR Spectroscopy
This protocol provides a general method for monitoring the rate of oxidative addition of an aryl halide to Pd(P(o-tol)₃)₂.
Materials:
-
A stock solution of in-situ generated Pd(P(o-tol)₃)₂ in a deuterated, anhydrous, and deoxygenated solvent (e.g., Toluene-d₈).
-
A stock solution of the aryl halide in the same deuterated solvent.
-
An internal standard (e.g., triphenylphosphine oxide).
-
NMR tubes with J. Young valves or similar airtight seals.
-
NMR spectrometer equipped with a phosphorus probe.
Procedure:
-
Sample Preparation:
-
In a glovebox or under a strict inert atmosphere, prepare a stock solution of the Pd(P(o-tol)₃)₂ complex at a known concentration.
-
Prepare a separate stock solution of the aryl halide at a known concentration.
-
Prepare a stock solution of the internal standard.
-
In an NMR tube, combine a known volume of the palladium complex stock solution and the internal standard stock solution.
-
-
Reaction Initiation and Monitoring:
-
Place the NMR tube in the spectrometer and acquire an initial ³¹P NMR spectrum to establish the chemical shift of the starting palladium complex.
-
Remove the NMR tube from the spectrometer and, at time t=0, rapidly inject a known volume of the aryl halide stock solution into the NMR tube.
-
Quickly shake the tube to ensure mixing and re-insert it into the spectrometer.
-
Immediately begin acquiring a series of ³¹P NMR spectra at timed intervals. The acquisition parameters (number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio in a time frame that is short relative to the reaction half-life.
-
-
Data Analysis:
-
Process the series of ³¹P NMR spectra.
-
Integrate the signal corresponding to the starting Pd(P(o-tol)₃)₂ complex and the signal(s) of the palladium(II) product(s) relative to the internal standard.
-
Plot the concentration of the starting material versus time.
-
From this data, the order of the reaction and the rate constant (k_obs) can be determined by fitting the data to the appropriate rate law (e.g., pseudo-first-order if the aryl halide is in large excess).
-
Visualizations
Figure 1: General mechanism of oxidative addition with this compound-palladium complexes.
Figure 2: Experimental workflow for kinetic analysis of oxidative addition by ³¹P NMR.
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tri-o-tolylphosphine in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-o-tolylphosphine (P(o-tol)₃) is a bulky, electron-rich phosphine ligand that has proven to be highly effective in a variety of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties play a crucial role in enhancing reaction rates, selectivity, and functional group tolerance, making it an invaluable tool in the synthesis of complex organic molecules, including those with significant biological activity.[1][2] The steric bulk of the o-tolyl groups facilitates the formation of monoligated, highly reactive palladium(0) species, which are key intermediates in many catalytic cycles. This attribute is particularly advantageous in challenging coupling reactions where other, less bulky phosphine ligands may be less effective.
These application notes provide detailed protocols for the use of this compound in two powerful cross-coupling reactions: the Suzuki coupling for the synthesis of tetrasubstituted 2,3-allenoates and the Stille coupling for the preparation of functionalized quinoxaline derivatives. Both classes of molecules have demonstrated significant potential in drug discovery, exhibiting anti-cancer and anti-diabetic properties.
I. Suzuki Coupling: Synthesis of Tetrasubstituted 2,3-Allenoates
The palladium-catalyzed Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The use of this compound as a ligand in combination with a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) has been shown to be a highly efficient catalytic system for the coupling of propargylic carbonates with organoboronic acids to yield tetrasubstituted 2,3-allenoates.[1][3][4] These allene-containing molecules are of significant interest due to their presence in a number of biologically active compounds and their utility as synthetic intermediates.
Biological Significance: Anti-Diabetic and Anti-Cancer Activity
Recent studies have revealed that certain tetrasubstituted 2,3-allenoates exhibit potent anti-diabetic and anti-cancer activities.[4] While the precise mechanisms are still under investigation, the anti-diabetic effects are thought to involve the modulation of key signaling pathways related to glucose metabolism and insulin sensitivity. One of the proposed mechanisms involves the activation of the PI3K/Akt signaling pathway, which plays a central role in mediating insulin's effects on glucose uptake and metabolism.
Diagram: Proposed Anti-Diabetic Signaling Pathway of Tetrasubstituted 2,3-Allenoates
Caption: Proposed mechanism of anti-diabetic action of tetrasubstituted 2,3-allenoates, potentially through the activation of the PI3K/Akt signaling pathway.
Quantitative Data: Suzuki Coupling of Propargylic Carbonates with Boronic Acids
| Entry | Propargylic Carbonate | Boronic Acid | Product | Yield (%) |
| 1 | Ethyl 2-methyl-4-phenylbut-3-yn-2-yl carbonate | Phenylboronic acid | Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate | 92 |
| 2 | Ethyl 2-methyl-4-phenylbut-3-yn-2-yl carbonate | 4-Methoxyphenylboronic acid | Ethyl 4-(4-methoxyphenyl)-2-methyl-4-phenylbuta-2,3-dienoate | 85 |
| 3 | Ethyl 2-methyl-4-phenylbut-3-yn-2-yl carbonate | 4-Chlorophenylboronic acid | Ethyl 4-(4-chlorophenyl)-2-methyl-4-phenylbuta-2,3-dienoate | 95 |
| 4 | Ethyl 2-methyl-4-phenylbut-3-yn-2-yl carbonate | Naphthalen-2-ylboronic acid | Ethyl 2-methyl-4-(naphthalen-2-yl)-4-phenylbuta-2,3-dienoate | 88 |
| 5 | Ethyl 4-(4-chlorophenyl)-2-methylbut-3-yn-2-yl carbonate | Phenylboronic acid | Ethyl 4-(4-chlorophenyl)-2-methyl-4-phenylbuta-2,3-dienoate | 91 |
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
Propargylic carbonate (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
This compound (P(o-tol)₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%), this compound (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add the propargylic carbonate (1.0 equiv) and the boronic acid (1.5 equiv).
-
Add anhydrous THF (to make a 0.2 M solution with respect to the propargylic carbonate).
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrasubstituted 2,3-allenoate.
Diagram: Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki coupling synthesis of tetrasubstituted 2,3-allenoates.
II. Stille Coupling: Synthesis of Quinoxaline Derivatives
The Stille coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organostannane and an organic halide or triflate, catalyzed by a palladium complex. The use of this compound as a ligand with Pd₂(dba)₃ is effective for the synthesis of complex, substituted quinoxaline derivatives.
Biological Significance: Anti-Cancer Activity
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-cancer, antibacterial, and antiviral properties.[1][5] In the context of oncology, certain quinoxaline derivatives have been shown to exert their anti-proliferative effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the targeting of hypoxic tumor environments.[5] HDAC inhibitors are a class of epigenetic drugs that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Diagram: Proposed Anti-Cancer Signaling Pathway of Quinoxaline Derivatives
Caption: A simplified diagram illustrating the potential mechanism of action of quinoxaline derivatives as HDAC inhibitors in cancer cells.
Quantitative Data: Stille Coupling for the Synthesis of a Quinoxaline Derivative
| Aryl Halide | Organostannane | Product | Yield (%) |
| 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 2-(Tributylstannyl)thiophene | 5-bromo-8-(thiophen-2-yl)-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 85 |
| 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Tributyl(phenyl)stannane | 5-bromo-8-phenyl-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 78 |
Note: The provided data is representative of typical yields for this type of reaction.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
This compound (P(o-tol)₃) (8 mol%)
-
Anhydrous Toluene
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (1.0 equiv) and the organostannane (1.1 equiv).
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the aryl halide).
-
In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and this compound (8 mol%) in a small amount of anhydrous toluene and add this catalyst solution to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted quinoxaline derivative.
Diagram: Experimental Workflow for Stille Coupling
Caption: A generalized workflow for the Stille coupling synthesis of substituted quinoxaline derivatives.
Conclusion
This compound is a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex and biologically relevant molecules. The protocols detailed herein for Suzuki and Stille couplings provide robust methods for accessing tetrasubstituted 2,3-allenoates and functionalized quinoxaline derivatives, respectively. These compounds hold significant promise for the development of novel therapeutics, and the provided methodologies offer a solid foundation for further research and drug discovery efforts. The successful application of this compound in these syntheses underscores its importance in the modern synthetic chemist's toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Efficient synthesis of tetrasubstituted 2,3-allenoates and preliminary studies on bioactivities - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Efficient synthesis of tetrasubstituted 2,3-allenoates and preliminary studies on bioactivities - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Asymmetric Synthesis Utilizing Tri-o-tolylphosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging applications of chiral derivatives of tri-o-tolylphosphine (TOTP) in the field of asymmetric synthesis. While the direct use of chiral TOTP derivatives is a developing area of research, this document details the synthesis and application of a key P-chiral phosphine oxide derived from an o-tolyl precursor, offering insights into the potential of this ligand class. The protocols provided are intended to serve as a foundational guide for the synthesis and utilization of such catalysts in enantioselective transformations.
Application Note 1: Synthesis of P-Chiral Phosphine Oxides as Precursors to Chiral Phosphine Ligands
The development of effective chiral phosphine ligands is crucial for advancing asymmetric catalysis. P-chiral phosphines, where the stereogenic center is the phosphorus atom itself, have shown significant promise in inducing high enantioselectivity in a variety of chemical transformations. A key strategy for the synthesis of P-chiral phosphines involves the preparation of enantiomerically enriched phosphine oxides, which can then be reduced to the corresponding phosphines with retention of stereochemistry.
One such precursor, (R)-tert-Butyl(o-tolyl)phosphine Oxide, has been synthesized, demonstrating a viable, albeit currently modest, route to a chiral phosphine ligand derived from an o-tolyl starting material. The synthesis relies on the nucleophilic displacement of a chiral auxiliary with an o-tolyl Grignard reagent. While the reported enantiomeric excess for this specific derivative is 24%, the methodology opens the door for further optimization and the development of more selective catalysts based on the this compound scaffold.
Experimental Protocol: Synthesis of (R)-tert-Butyl(o-tolyl)phosphine Oxide[1][2]
This protocol details the asymmetric synthesis of (R)-tert-Butyl(o-tolyl)phosphine Oxide, a P-chiral tertiary phosphine oxide.
Materials:
-
P-chiral H-phosphinate building block (derived from a chiral auxiliary and t-BuPCl2)
-
o-Tolylmagnesium chloride (1 M in THF)
-
Lithium chloride (LiCl) (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Argon gas
-
Standard Schlenk line and glassware for air-sensitive reactions
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere of argon, charge a three-necked flask with the P-chiral H-phosphinate building block (1 mmol) and LiCl (2 mL, 0.5 M in THF) at room temperature.
-
Slowly add o-tolylmagnesium chloride (4 mL, 1 M in THF) to the reaction mixture, ensuring the internal temperature remains below 30 °C.
-
Stir the reaction mixture for 10 minutes to ensure complete conversion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the (R)-tert-Butyl(o-tolyl)phosphine Oxide.
Quantitative Data:
The following table summarizes the reported yield and enantiomeric excess for the synthesis of (R)-tert-Butyl(o-tolyl)phosphine Oxide.
| Product | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-tert-Butyl(o-tolyl)phosphine Oxide | 62 | 24 |
Table 1: Synthesis of a P-chiral phosphine oxide derived from an o-tolyl precursor.[1]
Logical Workflow for Synthesis:
Future Outlook and Potential Applications
While the direct application of chiral this compound derivatives in asymmetric catalysis is still in its early stages, the synthesis of P-chiral phosphine oxides from o-tolyl precursors provides a proof of concept. Future research will likely focus on:
-
Optimization of Chiral Auxiliary: Improving the enantioselectivity of the synthesis of chiral phosphine oxides by designing more effective chiral auxiliaries.
-
Broadening the Scope of Derivatives: Synthesizing a library of P-chiral phosphines with varied steric and electronic properties based on the this compound scaffold.
-
Application in Asymmetric Reactions: Screening these novel chiral ligands in a range of asymmetric transformations, including but not limited to:
-
Asymmetric Hydrogenation: A cornerstone of asymmetric catalysis for the synthesis of chiral alcohols, amines, and other functionalized molecules.[2]
-
Asymmetric Allylic Alkylation: A powerful method for the formation of carbon-carbon and carbon-heteroatom bonds with high enantioselectivity.[3][4]
-
Asymmetric Cross-Coupling Reactions: Including Suzuki-Miyaura, Heck, and Negishi couplings to generate chiral biaryls and other important structural motifs.
-
General Catalytic Cycle for Asymmetric Hydrogenation:
The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a prochiral olefin using a chiral phosphine-metal complex. This represents a potential application for novel chiral this compound derivatives.
The development of novel, efficient, and readily accessible chiral ligands is a continuous pursuit in the field of asymmetric synthesis. Chiral derivatives of this compound represent an underexplored area with the potential to yield robust and effective catalysts for a variety of enantioselective transformations. The protocols and data presented here serve as a starting point for further investigation into this promising class of ligands.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing Tri-o-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Tri-o-tolylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. This compound, an organophosphorus compound with the formula P(C₆H₄CH₃)₃, is a bulky, electron-rich ligand that plays a crucial role in enhancing the efficiency and selectivity of various C-C and C-N bond-forming reactions.[1][2][3] Its steric hindrance and electronic properties are key to its effectiveness in facilitating critical steps within the catalytic cycle, such as oxidative addition and reductive elimination.[1] This document outlines protocols for several key cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, providing researchers with the necessary information to successfully implement these methodologies in their synthetic endeavors.[1][4]
General Workflow for Cross-Coupling Reactions
The experimental workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This generalized procedure can be adapted for specific reaction types as detailed in the subsequent protocols.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls through the reaction of an aryl halide with an arylboronic acid.[5] this compound is an effective ligand for this transformation, promoting high yields and selectivity.[1]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Biaryls
This protocol describes the synthesis of a biaryl compound from an aryl bromide and an arylboronic acid using a palladium catalyst with this compound as the ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Aryl Halide | Aryl bromide | [5] |
| Coupling Partner | Arylboronic acid | [5] |
| Palladium Source | Pd(OAc)₂ | [6] |
| Ligand | This compound | [1] |
| Base | K₃PO₄ | [5] |
| Solvent | Toluene/Water | [7] |
| Temperature | 80-100 °C | [5] |
| Reaction Time | 12-24 h | [5] |
| Yield | Good to excellent | [6] |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8][9] this compound has been demonstrated to be an effective ligand in this reaction.[10]
Experimental Protocol: Synthesis of trans-4-Hydroxystilbene
This protocol details the synthesis of trans-4-hydroxystilbene from 4-bromophenol and styrene.[10]
Materials:
-
4-Bromophenol (1.5 g, 8.7 mmol)
-
Styrene (1.1 g, 10.8 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.020 g, 0.087 mmol)
-
This compound (0.16 g, 0.52 mmol)
-
Triethylamine (10 mL)
Procedure:
-
To a reaction vessel, add 4-bromophenol and triethylamine.
-
Successively add styrene, this compound, and palladium(II) acetate at room temperature.[10]
-
Stir the reaction mixture at 100 °C overnight under a nitrogen atmosphere.[10]
-
After cooling, add the reaction mixture to 1 M HCl (aq.) (100 mL) at a temperature below 15 °C.[10]
-
Add diethyl ether (100 mL) and stir for 10 minutes.
-
Separate the layers and extract the aqueous phase with diethyl ether (50 mL).[10]
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Recrystallize the residue from toluene to yield trans-4-hydroxystilbene.[10]
| Parameter | Value | Reference |
| Aryl Halide | 4-Bromophenol | [10] |
| Alkene | Styrene | [10] |
| Palladium Source | Pd(OAc)₂ | [10] |
| Ligand | This compound | [10] |
| Base | Triethylamine | [10] |
| Solvent | Triethylamine | [10] |
| Temperature | 100 °C | [10] |
| Reaction Time | Overnight | [10] |
| Yield | 57% | [10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines.[11] this compound was one of the early ligands used in the development of this reaction.[11][12][13]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
General Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mmol, 1-5 mol%) or Pd₂(dba)₃ (0.005-0.025 mmol, 0.5-2.5 mol%)
-
This compound (0.02-0.1 mmol, 2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene or Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, this compound, and sodium tert-butoxide to a Schlenk tube.
-
Add the aryl bromide and the amine.
-
Add the solvent and seal the tube.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
| Parameter | Value | Reference |
| Aryl Halide | Aryl bromide/chloride | [11][13] |
| Coupling Partner | Primary/Secondary Amine | [11][13] |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | [13][14] |
| Ligand | This compound | [11][13] |
| Base | NaOtBu, Cs₂CO₃ | [11][14] |
| Solvent | Toluene, Dioxane | [11][14] |
| Temperature | 80-110 °C | [11][14] |
| Reaction Time | 3-24 h | [11][12] |
| Yield | Varies with substrates | [12] |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15][16] While specific protocols detailing the use of this compound are not extensively documented, a general protocol can be adapted by substituting the phosphine ligand.[17]
General Experimental Protocol (Adapted)
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%) or a similar Pd(II) source
-
This compound (0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
A suitable base (e.g., triethylamine or diisopropylamine) (2.0 mmol)
-
Solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a Schlenk flask, add the aryl halide, palladium source, this compound, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, the base, and then the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).[17]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through celite to remove insoluble salts.[17]
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography.
| Parameter | Value | Reference |
| Aryl Halide | Aryl iodide, bromide | [15] |
| Coupling Partner | Terminal Alkyne | [15] |
| Palladium Source | PdCl₂ or similar | [17] |
| Ligand | This compound (adapted) | [17] |
| Co-catalyst | CuI | [15][17] |
| Base | Et₃N, i-Pr₂NH | [16][17] |
| Solvent | THF, DMF | [17] |
| Temperature | Room temp. to 80 °C | [17] |
| Reaction Time | 2-24 h | [17] |
| Yield | Substrate dependent |
References
- 1. nbinno.com [nbinno.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. Tri-p-tolylphosphine | 1038-95-5 | Benchchem [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. BUCHWALD-HARTWIG CROSS-COUPLING REACTION: C-N BOND FORMATION – My chemistry blog [mychemblog.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Purification of Tri-o-tolylphosphine from Tri-o-tolylphosphine oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tri-o-tolylphosphine from its corresponding oxide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound after Purification | Incomplete reduction of the phosphine oxide. | Ensure the reducing agent is fresh and used in the correct stoichiometric amount. Increase reaction time or temperature if necessary. Consider a different reducing agent if the problem persists. |
| Co-precipitation of the phosphine with the phosphine oxide complex during metal salt precipitation. | Optimize the amount of metal salt added. Use a more dilute solution. Ensure thorough washing of the precipitate with an appropriate solvent. | |
| Loss of product during chromatographic separation. | Select a different stationary or mobile phase to improve separation. Ensure proper column packing and loading. | |
| Product loss during recrystallization. | Choose a more suitable recrystallization solvent or solvent system. Ensure the solution is not supersaturated before cooling. Cool the solution slowly to maximize crystal formation. | |
| Incomplete Removal of this compound Oxide | Insufficient amount of precipitating agent (metal salt). | Perform a small-scale trial to determine the optimal amount of metal salt needed for complete precipitation. |
| The chosen purification method is not effective for the specific reaction mixture. | Consider a combination of methods. For example, an initial precipitation followed by a silica plug filtration. | |
| Inefficient extraction during workup. | Increase the number of extractions. Ensure the pH of the aqueous phase is appropriate for the chosen extraction solvent. | |
| Product Contamination with Reducing Agent Byproducts | Inadequate workup or purification after the reduction step. | Follow the specific workup procedure for the chosen reducing agent to remove its byproducts. For silane-based reducing agents, an aqueous workup is often required. |
| Product Appears Oily or Fails to Crystallize | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Attempt recrystallization from a different solvent system. |
| The product may be an oil at room temperature if not sufficiently pure. | Purify further using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from its oxide?
A1: The primary methods for purifying this compound from this compound oxide involve either the reduction of the oxide back to the phosphine or the physical separation of the two compounds. Common techniques include:
-
Reduction: Utilizing reducing agents to convert the phosphine oxide back to the desired phosphine.
-
Precipitation/Complexation: Adding a metal salt, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂), to selectively form an insoluble complex with the phosphine oxide, which can then be removed by filtration.[1][2][3][4]
-
Chromatography: Employing techniques like column chromatography or high-performance countercurrent chromatography (HPCCC) for separation.[5][6]
-
Recrystallization: Taking advantage of solubility differences between the phosphine and its oxide in a specific solvent to isolate the pure phosphine.[7]
Q2: Which reducing agents are effective for converting this compound oxide to this compound?
A2: Several reducing agents can be used, with varying reactivity and chemoselectivity. Common choices include silanes (e.g., trichlorosilane, phenylsilane), metal hydrides (e.g., lithium aluminum hydride, diisobutylaluminum hydride), and boranes.[8][9][10] A milder, more recent method involves the use of phosphonic acid in the presence of iodine.[11][12] The choice of reducing agent will depend on the scale of the reaction and the presence of other functional groups in the molecule.
Q3: How can I remove the this compound oxide without a chemical reduction step?
A3: You can remove the phosphine oxide by selective precipitation. Adding a solution of a metal salt like zinc chloride in a polar solvent (e.g., ethanol) will form an insoluble complex with the phosphine oxide, which can be filtered off.[2][3] Another effective method is precipitation with calcium bromide in ethereal solvents or toluene.[4] Alternatively, column chromatography over silica gel can be used to separate the more polar phosphine oxide from the less polar phosphine.
Q4: What is a good solvent for recrystallizing this compound?
A4: Ethanol is a commonly used solvent for the recrystallization of this compound.[7] The process involves dissolving the crude product in a minimal amount of hot ethanol and then allowing it to cool slowly to form crystals of the purified phosphine.
Q5: My NMR spectrum still shows the presence of the phosphine oxide after purification. What should I do?
A5: If residual phosphine oxide is detected, a second purification step may be necessary. If you initially used precipitation, you could follow up with a quick filtration through a plug of silica gel. If you performed a recrystallization, you might need to repeat the process or try a different solvent. For very persistent impurities, column chromatography is often the most effective solution.
Experimental Protocols
Protocol 1: Purification by Reduction with Trichlorosilane
This protocol describes the reduction of this compound oxide to this compound.
-
Preparation: In a fume hood, dissolve the crude mixture containing this compound oxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution to 0°C. Slowly add triethylamine (Et₃N) followed by the dropwise addition of trichlorosilane (HSiCl₃).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of an aqueous sodium hydroxide solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from ethanol.
Protocol 2: Purification by Precipitation with Zinc Chloride
This protocol details the removal of this compound oxide via precipitation.
-
Dissolution: Dissolve the crude mixture of this compound and its oxide in ethanol.
-
Preparation of Precipitating Agent: In a separate flask, prepare a solution of zinc chloride (ZnCl₂) in ethanol. Gentle warming may be required to fully dissolve the salt.
-
Precipitation: Add the ZnCl₂ solution to the solution containing the crude product at room temperature with stirring. A white precipitate of the ZnCl₂(this compound oxide)₂ complex should form.
-
Filtration: Stir the mixture for a short period to ensure complete precipitation, then filter the solid complex.
-
Isolation: Wash the collected solid with fresh ethanol. Combine the filtrates and concentrate under reduced pressure to obtain the this compound.
-
Further Purification (Optional): The recovered phosphine can be further purified by recrystallization if necessary.
Data Presentation
| Purification Method | Typical Reagents | Advantages | Disadvantages |
| Reduction | HSiCl₃/Et₃N, LiAlH₄, PhSiH₃ | High recovery of the phosphine. | Requires stoichiometric amounts of potentially hazardous reagents; byproduct removal can be challenging. |
| Precipitation | ZnCl₂, CaBr₂ | Simple and rapid procedure; avoids harsh reagents. | May not be suitable for all substrates; potential for co-precipitation of the desired product. |
| Chromatography | Silica gel, alumina | High purity can be achieved; applicable to a wide range of substrates. | Can be time-consuming and require large volumes of solvent, especially for large-scale purifications. |
| Recrystallization | Ethanol | Simple, cost-effective, and can yield high-purity crystalline material. | Finding a suitable solvent can be challenging; can result in lower yields compared to other methods. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 - American Chemical Society - Figshare [acs.figshare.com]
- 5. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Air and moisture sensitivity of Tri-o-tolylphosphine and its solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of tri-o-tolylphosphine, focusing on its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How sensitive is solid this compound to air and moisture?
A1: Solid this compound is sensitive to air and moisture.[1][2] It can slowly oxidize when exposed to the atmosphere, forming this compound oxide. For long-term storage, it is crucial to keep the solid under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and in a cool, dry place.[1]
Q2: How quickly does this compound degrade in solution?
Q3: What is the primary degradation product of this compound?
A3: The primary degradation product of this compound upon exposure to air is this compound oxide.[3][4] This oxidation can be monitored by analytical techniques such as ³¹P NMR spectroscopy.[6]
Q4: How does the presence of this compound oxide affect my reaction?
A4: The presence of this compound oxide can be detrimental to many transition-metal-catalyzed reactions, such as Suzuki-Miyaura or Heck couplings.[7] Phosphine oxides can act as catalyst poisons or inhibitors by coordinating to the metal center, which can prevent the desired catalytic cycle from proceeding efficiently, leading to lower yields or complete reaction failure.[8][9] However, in some specific cases, phosphine oxides have been found to act as stabilizing ligands for palladium catalysts.[8]
Q5: What are the recommended storage conditions for this compound and its solutions?
A5: Solid this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.[1] Solutions of this compound should be prepared using anhydrous, degassed solvents and stored under an inert atmosphere. It is best practice to prepare solutions fresh for each use to minimize the impact of degradation.
Troubleshooting Guides
Issue 1: Low or No Yield in a Cross-Coupling Reaction
Possible Cause: Degradation of this compound ligand due to exposure to air and/or moisture.
Troubleshooting Steps:
-
Verify Ligand Quality:
-
Assess the quality of your this compound using ³¹P NMR spectroscopy. The presence of a significant peak corresponding to this compound oxide indicates degradation.
-
If significant oxidation is detected, purify the ligand or use a fresh batch from a reliable supplier.
-
-
Improve Inert Atmosphere Technique:
-
Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator before use.
-
Employ proper Schlenk line or glovebox techniques for all manipulations of the solid ligand and its solutions.
-
Use thoroughly degassed solvents for the reaction.
-
-
Optimize Reaction Setup:
-
Add the solid this compound or its freshly prepared solution to the reaction vessel under a positive pressure of inert gas.
-
Ensure the reaction mixture is continuously maintained under an inert atmosphere throughout the experiment.
-
Issue 2: Inconsistent Reaction Results
Possible Cause: Variable levels of this compound oxide contamination in the ligand.
Troubleshooting Steps:
-
Standardize Ligand Handling:
-
Implement a strict protocol for handling and storing this compound to ensure consistency between batches.
-
Always use an inert atmosphere when weighing and dispensing the solid.
-
-
Quantify Ligand Purity:
-
Before each set of experiments, or when using a new bottle, run a quick ³¹P NMR to check the purity of the this compound.
-
If you suspect minor oxidation, consider slightly increasing the ligand loading to compensate, but be aware this may affect reaction stoichiometry.
-
-
Purify the Ligand:
-
If inconsistent results persist, purify the entire batch of this compound to remove any oxide. (See Experimental Protocols for a purification method).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₂₁H₂₁P | [3] |
| Molecular Weight | 304.37 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 123-125 °C | [1] |
| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, and alcohol. Insoluble in water. | [2] |
| Sensitivity | Air, moisture, and light sensitive. | [2] |
Table 2: ³¹P NMR Chemical Shifts
| Compound | Approximate ³¹P NMR Chemical Shift (ppm) | Notes | Citations |
| This compound | -25 to -30 | The exact chemical shift can vary depending on the solvent and concentration. | [10] |
| This compound oxide | +30 to +40 | The presence of this peak indicates oxidation of the phosphine. | [11] |
Experimental Protocols
Protocol 1: Handling and Dispensing Solid this compound
This protocol describes the safe handling of solid this compound using standard inert atmosphere techniques to prevent oxidation.
Materials:
-
This compound (in a sealed container)
-
Glovebox or Schlenk line
-
Spatula
-
Weighing boat or paper
-
Reaction flask with a septum
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glovebox Method (Preferred):
-
Introduce the sealed container of this compound, a clean spatula, and a weighing boat into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas at least three times.
-
Transfer the items into the main glovebox chamber.
-
Inside the glovebox, open the container and weigh the desired amount of this compound.
-
Transfer the weighed solid to the reaction flask.
-
Seal the reaction flask and the stock container of this compound before removing them from the glovebox.
-
-
Schlenk Line Method:
-
Assemble and flame-dry the reaction flask under vacuum and backfill with inert gas.
-
Maintain a positive pressure of inert gas.
-
Briefly remove the septum and quickly add the approximate amount of this compound to the flask against a counterflow of inert gas.
-
Immediately reseal the flask.
-
For more accurate measurements, weigh the solid in a sealed vial, transfer it to the reaction flask under a positive flow of inert gas, and then re-weigh the vial to determine the transferred amount by difference.
-
Protocol 2: Preparation of a Solution of this compound
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Schlenk flask or other suitable glassware
-
Syringe and needle
-
Inert gas supply
Procedure:
-
Ensure the Schlenk flask is clean, dry, and has been purged with an inert gas.
-
Add the desired amount of solid this compound to the flask under a positive pressure of inert gas.
-
Using a syringe, transfer the required volume of degassed solvent to the Schlenk flask.
-
Gently swirl the flask to dissolve the solid. If necessary, the solution can be gently warmed.
-
Store the solution under a positive pressure of inert gas. For best results, use the solution immediately after preparation.
Protocol 3: Monitoring Oxidation by ³¹P NMR Spectroscopy
Materials:
-
Solution of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
NMR spectrometer
Procedure:
-
Prepare a sample of this compound in the chosen deuterated solvent under an inert atmosphere.
-
Acquire a ³¹P NMR spectrum.
-
The spectrum of pure this compound should show a single peak around -28 ppm.
-
The presence of a peak around +35 ppm indicates the formation of this compound oxide.
-
The relative integration of these two peaks can be used to quantify the extent of oxidation.
Protocol 4: Purification of this compound by Recrystallization
This protocol describes the removal of this compound oxide by recrystallization. The principle relies on the lower solubility of the phosphine oxide in certain solvents compared to the phosphine.
Materials:
-
Crude this compound (containing the oxide)
-
Ethanol (or another suitable solvent system like toluene/hexane)
-
Schlenk filtration apparatus
-
Inert gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or freezer.
-
The less soluble this compound oxide may precipitate out first. If so, filter the hot solution to remove the oxide. If the phosphine is the less soluble component at lower temperatures, proceed to the next step.
-
Pure this compound should crystallize upon cooling.
-
Isolate the crystals by filtration under an inert atmosphere using a Schlenk filtration setup.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
-
Confirm the purity of the recrystallized material by ³¹P NMR spectroscopy.
Visualizations
Caption: Workflow for handling air-sensitive this compound.
Caption: Troubleshooting logic for reactions using this compound.
References
- 1. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 4. Tri(o-tolyl)phosphine | 6163-58-2 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Coupling of Dienes and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst Loading of Tri-o-tolylphosphine in Palladium Catalysis
Welcome to the technical support center for optimizing palladium-catalyzed reactions utilizing the Tri-o-tolylphosphine (P(o-tol)₃) ligand. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a palladium catalyst with this compound (P(o-tol)₃)?
A1: The optimal catalyst loading is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Heck), the reactivity of the substrates, and the desired reaction kinetics. A general starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions is between 0.5–2.5 mol%.[1] For highly active systems or during optimization, loadings can often be reduced significantly.
Q2: How does the bulky nature of this compound affect the catalysis?
A2: this compound is a sterically bulky phosphine ligand with a large cone angle (194°).[2] This steric hindrance can be advantageous in promoting the reductive elimination step of the catalytic cycle and can help stabilize the active monoligated palladium species. However, excessive steric bulk can sometimes hinder the initial oxidative addition step, especially with sterically demanding substrates.
Q3: What is the ideal ligand-to-palladium (P/Pd) ratio when using P(o-tol)₃?
A3: The optimal P/Pd ratio is crucial for catalyst stability and activity. A common starting point is a 1:1 to 2:1 ratio of P(o-tol)₃ to the palladium precursor. A slight excess of the phosphine ligand can help prevent catalyst decomposition into palladium black, especially at low catalyst concentrations.[3] However, a large excess of the ligand can sometimes be detrimental to the reaction rate by occupying coordination sites on the palladium center.
Q4: My reaction is sluggish or stalls completely. What are the potential causes when using P(o-tol)₃?
A4: Several factors could lead to a sluggish or stalled reaction. Common causes include:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air, leading to oxidation of the phosphine ligand or formation of inactive palladium black.[3][4]
-
Catalyst Poisoning: If your substrate contains coordinating functional groups (e.g., unprotected amines or pyridines), they can bind to the palladium center and inhibit catalysis.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and may need further optimization.
-
Poor Reagent Quality: Impurities in substrates, solvents, or the base can act as catalyst poisons.[3]
Q5: I am observing the formation of palladium black. How can I prevent this?
A5: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, leading to a loss of activity.[3] This often occurs when the phosphine ligand concentration is too low to stabilize the mononuclear palladium species.[4] To prevent this, you can try:
-
Increasing the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1).
-
Ensuring a strictly inert atmosphere to prevent ligand oxidation.[4]
-
Choosing a solvent that better solubilizes the catalytic species.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low or no product formation, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
The formation of byproducts such as homocoupled starting materials or debrominated arenes can significantly reduce the yield of the desired product.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[4]
-
Solution: Ensure rigorous degassing of all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Debromination/Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be promoted by certain bases and solvents.
-
Solution: Screen different bases, sometimes a weaker base can suppress this side reaction. Ensure anhydrous conditions as water can be a proton source.
-
Data Presentation
Table 1: Typical Catalyst Loading and Ligand Ratios for Palladium/P(o-tol)₃ Systems
| Reaction Type | Palladium Precursor | Typical Pd Loading (mol%) | P(o-tol)₃/Pd Ratio | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ | 0.5 - 2.0 | 1:1 to 2:1 | Higher loadings may be needed for challenging substrates. |
| Heck Coupling | Pd(OAc)₂ | 1.0 - 5.0 | 2:1 to 4:1 | Excess ligand is often beneficial.[5] |
| Buchwald-Hartwig | Pd₂(dba)₃ | 0.5 - 1.5 | 1.5:1 to 3:1 | Sensitive to air; requires a strictly inert atmosphere. |
Note: These are general starting points. Optimal conditions should be determined experimentally.
Experimental Protocols
General Protocol for Optimizing P(o-tol)₃ Loading in a Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid, focusing on the optimization of the catalyst loading.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(o-tol)₃)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial under an inert atmosphere (e.g., in a glovebox), prepare stock solutions of Pd(OAc)₂ and P(o-tol)₃ in the reaction solvent. For a screening experiment, you might prepare solutions to test 0.5, 1.0, and 2.0 mol% of Pd(OAc)₂ with a constant P/Pd ratio of 1.5:1.
-
Inerting the System: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the degassed solvent (5 mL) to the Schlenk tube via syringe. Then, add the appropriate volumes of the catalyst and ligand stock solutions.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Palladium Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
Technical Support Center: Suzuki Coupling with Tri-o-tolylphosphine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions utilizing Tri-o-tolylphosphine as a ligand.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions with this compound, offering potential causes and actionable solutions.
Q1: Why is my Suzuki coupling reaction showing low yield or incomplete conversion?
Low yields or the presence of unreacted starting materials are common challenges. The issue can often be traced to suboptimal reaction parameters or the degradation of reagents.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio of this compound to the palladium source can lead to an inactive or unstable catalyst.
-
Solution: Screen different ligand-to-palladium ratios, typically ranging from 1:1 to 4:1, to find the optimal conditions for your specific substrates.[1]
-
-
Inefficient Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, in-situ reduction to the active Pd(0) species may be inefficient.
-
Solution: Consider using a direct Pd(0) source such as Pd₂(dba)₃ or ensure your protocol includes conditions that facilitate the reduction of the Pd(II) pre-catalyst.
-
-
Poor Choice of Base or Solvent: The base and solvent system is critical for the activation of the boronic acid and the overall catalytic cycle.
-
Reagent Degradation: Boronic acids can be susceptible to degradation, particularly protodeboronation. Phosphine ligands can also oxidize.
-
Solution: Use fresh or recently purified boronic acids. Consider more stable boronic acid derivatives like pinacol esters. Ensure this compound is stored under an inert atmosphere to prevent oxidation.[1]
-
Q2: I am observing significant formation of side products, such as homocoupled products or protodeboronation. How can I minimize these?
Side reactions compete with the desired cross-coupling, leading to reduced yields and purification challenges.
Potential Causes & Troubleshooting Steps:
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with bulky phosphine ligands like this compound.[4][5]
-
Solution:
-
Use anhydrous solvents and ensure all reagents are dry.
-
Employ milder reaction conditions, such as lower temperatures, if possible.
-
Consider using boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[6]
-
-
-
Homocoupling of Boronic Acid: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[6][7]
-
Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
-
Aryl-Aryl Exchange: In some cases, the aryl groups from the phosphine ligand can participate in the reaction, leading to undesired byproducts.
-
Solution: While this compound is a triarylphosphine, its bulkiness can sometimes suppress this side reaction compared to less hindered phosphines.[8] If this is suspected, careful analysis of byproducts is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium source to use with this compound?
Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂ can be effective.[3][9] If using a Pd(II) source, the in-situ reduction to Pd(0) is a critical step in the catalytic cycle. For challenging couplings, a direct Pd(0) source may provide more consistent results.
Q2: Which base is most suitable for Suzuki coupling with this compound?
The choice of base is crucial. Inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) has been shown to be highly effective in combination with tolylphosphine ligands.[2][3] Other bases to consider include sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃).[3][10][11] The optimal base may be substrate-dependent and may require screening.
Q3: What is the recommended solvent system?
A range of solvents can be used, with the choice often depending on the solubility of the substrates. Toluene and dioxane are commonly used and have shown good results.[2] In many cases, a biphasic system containing water (e.g., Toluene/water) can be beneficial, as water can facilitate the transmetalation step.[2][3]
Q4: How can I improve the reaction rate if it is sluggish?
If the reaction is slow, consider the following:
-
Increase Temperature: Many Suzuki couplings require heating. Cautiously increasing the reaction temperature can improve the rate, but be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]
-
Add a Promoter Salt: Additives like tetrabutylammonium bromide (Bu₄NBr) can sometimes have a beneficial effect, potentially by stabilizing palladium species or aiding in the solvation of reagents.[2][3]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Yield (%) |
| K₃PO₄ | High |
| Na₂CO₃ | Moderate to High |
| Cs₂CO₃ | High |
| Triethylamine (TEA) | Low to Moderate |
Note: Yields are qualitative and can be highly dependent on the specific substrates and other reaction conditions.[2][3][10][11]
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Solvent | Yield (%) |
| Toluene | High |
| Dioxane | High |
| Tetrahydrofuran (THF) | Moderate to High |
| Dimethylformamide (DMF) | Moderate to High |
Note: The presence of water as a co-solvent can significantly impact yields.[2][3][12]
Experimental Protocols
General Procedure for Suzuki Coupling using Pd(OAc)₂ and this compound
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.04 mmol, 4 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen).
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C.
-
The reaction progress is monitored by TLC or GC/LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
This is a general guideline and may require optimization for specific substrates.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Caption: Logical relationships of this compound's properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Reactions Involving Tri-o-tolylphosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tri-o-tolylphosphine. The focus is on identifying and managing common byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most prevalent byproduct is This compound oxide . This is formed through the oxidation of this compound, a thermodynamically favorable process that often drives reactions like the Wittig, Mitsunobu, and Appel reactions to completion. Another potential, though less common, byproduct is a cyclometalated palladium complex , which can occur in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings.[1] The bulky nature of the o-tolyl groups can lead the phosphine to react with the metal center.
Q2: Why is this compound oxide difficult to remove from my reaction mixture?
A2: this compound oxide is a polar and often crystalline solid that can be challenging to separate from the desired product due to its solubility in many common organic solvents. Its properties are very similar to the more commonly encountered triphenylphosphine oxide (TPPO). This can lead to co-elution during column chromatography and can sometimes interfere with the crystallization of the desired product.
Q3: Are there methods to minimize the formation of this compound oxide?
A3: While the formation of the phosphine oxide is often stoichiometric and integral to the reaction mechanism (e.g., Wittig reaction), its generation can be minimized in catalytic processes. Ensuring a genuinely inert atmosphere (e.g., by degassing solvents and using a glovebox or Schlenk line) can reduce oxidation of the phosphine ligand by residual oxygen. In some advanced applications, catalytic systems that regenerate the phosphine from the oxide in situ are being developed, though these are not yet widely commercially available for this compound.
Q4: How does the choice of reaction (e.g., Suzuki vs. Heck) influence byproduct formation?
A4: In palladium-catalyzed reactions like the Suzuki and Heck couplings, the primary role of this compound is as a ligand to the metal catalyst. While oxidation to the phosphine oxide can still occur, especially if the reaction conditions are not strictly anaerobic, the more specific concern is the potential for cyclometalation. The likelihood of cyclometalation can be influenced by reaction temperature, the choice of palladium precursor, and the specific substrates involved. In reactions where the phosphine is a reagent, such as the Wittig reaction, the formation of this compound oxide is a necessary part of the reaction mechanism and its yield will be stoichiometric with the product.
Troubleshooting Guides
Issue 1: Difficulty in Removing this compound Oxide
This is the most common challenge encountered. The appropriate removal strategy depends on the properties of your desired product.
Troubleshooting Workflow for Phosphine Oxide Removal
Caption: Troubleshooting workflow for removing this compound oxide.
Data on Removal Strategies
| Method | Product Polarity | Solvents | Key Considerations |
| Precipitation/Trituration | Non-polar | Pentane, Hexane, Diethyl Ether | The crude mixture is concentrated and a non-polar solvent is added to precipitate the more polar phosphine oxide. The product remains in solution. |
| Silica Gel Plug Filtration | Non-polar | Hexane/Ether Mixtures | A short plug of silica gel is used to adsorb the polar phosphine oxide while the non-polar product is quickly eluted. |
| Complexation & Precipitation | Polar | Ethanol, Ethyl Acetate | A metal salt (e.g., ZnCl₂ or MgCl₂) is added to the dissolved crude mixture. This forms an insoluble complex with the phosphine oxide, which can be removed by filtration. |
| Column Chromatography | Polar and Non-polar | Varies | A standard purification technique, but can be challenging due to potential co-elution. Careful solvent system screening is necessary. |
Issue 2: Suspected Cyclometalation in a Palladium-Catalyzed Reaction
Cyclometalation can lead to catalyst deactivation and the formation of undesired palladium-containing byproducts.
Troubleshooting Workflow for Suspected Cyclometalation
Caption: Troubleshooting workflow for suspected cyclometalation.
Experimental Protocols
Protocol 1: Removal of this compound Oxide by Precipitation with ZnCl₂
This protocol is suitable for polar products where the phosphine oxide cannot be removed by simple precipitation.
Methodology:
-
Dissolution: After the reaction work-up, dissolve the crude product containing this compound oxide in a minimal amount of ethanol.
-
Precipitation: In a separate flask, prepare a solution of zinc chloride (ZnCl₂) (2 equivalents relative to the phosphine) in ethanol. Add the ZnCl₂ solution dropwise to the stirred solution of the crude product.
-
Stirring: Stir the resulting suspension at room temperature for 2-3 hours. A white precipitate of the ZnCl₂(this compound oxide)₂ complex will form.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitate.
-
Washing: Wash the filter cake with a small amount of cold ethanol.
-
Work-up: Combine the filtrates and concentrate under reduced pressure. The remaining crude product will be significantly depleted of the phosphine oxide and can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Suzuki Coupling Using this compound with Integrated Byproduct Removal
This protocol outlines a general procedure for a Suzuki coupling and incorporates steps for the removal of the phosphine oxide byproduct.
Reaction Scheme:
Ar-X + Ar'-B(OH)₂ --[Pd Catalyst, P(o-tol)₃ , Base]--> Ar-Ar' + B(OH)₃ + O=P(o-tol)₃
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Aqueous Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Byproduct Removal (for non-polar products):
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Add a minimal amount of a non-polar solvent such as hexane to the concentrated residue and stir. The this compound oxide should precipitate.
-
Filter the solid and wash with cold hexane. The filtrate contains the desired product.
-
-
Byproduct Removal (for polar products):
-
After the aqueous work-up, concentrate the organic layers.
-
Follow Protocol 1 for the removal of the phosphine oxide via precipitation with ZnCl₂.
-
-
Final Purification: Purify the product by column chromatography or crystallization as needed.
Signaling Pathway for Suzuki Coupling and Byproduct Formation
Caption: Catalytic cycle of the Suzuki coupling and pathways for byproduct formation.
References
Technical Support Center: Preventing Phosphine Oxide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of phosphine oxides during reaction workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphine oxide formation during a reaction workup?
A1: Phosphine oxide formation during a reaction workup is primarily due to the oxidation of the parent phosphine. The two main culprits are:
-
Atmospheric Oxygen: Many phosphines, especially trialkylphosphines, are highly sensitive to air and can be readily oxidized upon exposure.[1][2] Triarylphosphines are generally more stable but can still oxidize, particularly under prolonged exposure or in the presence of catalysts.
-
Peroxide Impurities: Solvents, especially ethers like THF and diethyl ether, can form explosive peroxide impurities over time. These peroxides are potent oxidizing agents and can rapidly convert phosphines to phosphine oxides.[2][3][4][5]
Q2: Why is the removal of phosphine oxides, particularly triphenylphosphine oxide (TPPO), often challenging?
A2: Triphenylphosphine oxide (TPPO) is a common byproduct in many organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions. Its removal can be difficult due to its high polarity and crystalline nature, which often leads to co-purification with the desired product, especially on a large scale where traditional column chromatography is not always feasible.[6][7]
Q3: What are the main strategies for preventing phosphine oxide formation?
A3: The most effective strategy is to prevent the oxidation of the phosphine in the first place. This can be achieved through the rigorous application of air-free techniques . These techniques are designed to handle air-sensitive compounds by excluding oxygen and moisture from the reaction and workup environment.
Q4: What are the common methods for removing triphenylphosphine oxide (TPPO) if it has already formed?
A4: Several methods exist for the removal of TPPO, and the best choice depends on the properties of the desired product and the scale of the reaction. The main strategies include:
-
Precipitation/Crystallization: This method exploits the differential solubility of the product and TPPO in various solvents.[8][9]
-
Precipitation with Metal Salts: The addition of certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂), can form insoluble complexes with TPPO, which can then be removed by filtration.[10][11][12]
-
Chromatography: Techniques like silica gel plug filtration are effective for separating TPPO from less polar products.[13][14]
-
Scavenger Resins: Solid-supported reagents, such as modified Merrifield resins, can selectively bind to TPPO, allowing for its removal by simple filtration.[1][15][16]
Troubleshooting Guide
Problem: Significant formation of phosphine oxide is observed after the reaction, even with attempts to use dry solvents.
-
Possible Cause: The solvents, although dry, may contain peroxide impurities. Ethereal solvents are particularly prone to peroxide formation.
-
Solution: Before use, test solvents for the presence of peroxides using commercially available test strips or the potassium iodide/starch test. If peroxides are present, purify the solvent by passing it through an activated alumina column or by distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers).
Problem: During a silica plug filtration, the triphenylphosphine oxide is co-eluting with my non-polar product.
-
Possible Cause: The eluting solvent may be too polar, causing the TPPO to move down the silica plug with the product.
-
Solution: Start with a very non-polar solvent system, such as pentane or hexane, to elute your product.[13][14] The more polar TPPO should remain adsorbed to the silica. If necessary, you can gradually increase the polarity of the eluent to ensure complete recovery of your product while leaving the TPPO behind.
Problem: I attempted to precipitate TPPO using zinc chloride, but my product, which contains a Lewis basic functional group (e.g., an amine or pyridine), also precipitated.
-
Possible Cause: The Lewis acidic zinc chloride can coordinate to other basic sites in the molecule, not just the phosphine oxide.
-
Solution: If your product is susceptible to coordination with Lewis acids, consider alternative removal methods. Precipitation with a different metal salt that may have a lower affinity for your product's functional group could be attempted. Alternatively, methods that do not involve Lewis acids, such as crystallization from a suitable solvent system or the use of scavenger resins, would be more appropriate.[6]
Problem: The scavenger resin I used to remove TPPO has a low capacity, requiring a large excess of resin which is not cost-effective for my large-scale reaction.
-
Possible Cause: The loading capacity of scavenger resins can vary.
-
Solution: For large-scale applications, precipitation with metal salts or crystallization are often more cost-effective and scalable options.[8][12][17] Investigate the solubility profile of your product and TPPO to develop a suitable crystallization or precipitation protocol.
Data Presentation: Comparison of TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages | Scalability | Substrate Compatibility |
| Precipitation/Crystallization | Differential solubility of product and TPPO. | Simple, cost-effective, can be highly efficient. | Requires significant solubility difference, may require solvent screening. | Excellent | Broad, dependent on solubility. |
| **Precipitation with Metal Salts (e.g., ZnCl₂, MgCl₂, CaBr₂) ** | Formation of an insoluble TPPO-metal salt complex. | High efficiency, can be used with polar solvents, scalable.[10][11][12] | Product may also complex with the metal salt, requires anhydrous conditions for optimal results.[6] | Excellent | Not suitable for products with strong Lewis basic functional groups. |
| Silica Plug Filtration | Adsorption of polar TPPO onto silica gel. | Quick and effective for non-polar products.[13][14] | Less effective for polar products, can require large volumes of solvent. | Good for lab scale, can be adapted for larger scale. | Best for non-polar to moderately polar compounds. |
| Scavenger Resins | Covalent or ionic binding of TPPO to a solid support. | High selectivity, simple filtration workup.[1][15] | Can be expensive, may have limited capacity, potential for product adsorption. | Good for lab scale, can be less cost-effective for very large scale. | Broad, but potential for non-specific binding. |
Experimental Protocols
Protocol 1: Prevention of Phosphine Oxide Formation using Air-Free (Schlenk) Techniques
This protocol outlines the general procedure for handling air-sensitive phosphines to prevent their oxidation.
1. Glassware Preparation:
-
Thoroughly dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the glassware hot and immediately place it under an inert atmosphere (argon or nitrogen) using a Schlenk line.
2. Solvent Degassing:
-
To remove dissolved oxygen, degas the reaction solvent using one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent using liquid nitrogen, apply a high vacuum for 10-15 minutes, close the flask to the vacuum, and then thaw the solvent. Repeat this cycle three times.
-
Sparging: Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
3. Reagent Handling:
-
Transfer air-sensitive liquid phosphines using a gas-tight syringe that has been flushed with an inert gas.
-
Transfer solid air-sensitive phosphines in a glovebox or under a positive pressure of inert gas.
4. Reaction and Workup:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
For workup, use degassed solvents and perform extractions and transfers under an inert atmosphere.
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This protocol is adapted from a procedure effective for removing TPPO in polar solvents.[10][11]
1. Dissolution:
-
After the reaction is complete, concentrate the crude reaction mixture.
-
Dissolve the residue in ethanol.
2. Precipitation:
-
In a separate flask, prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
At room temperature, add 2 equivalents of the zinc chloride solution (relative to the initial amount of triphenylphosphine) to the ethanolic solution of your crude product.
-
Stir the mixture for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[18]
3. Filtration and Workup:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol.
-
The filtrate contains your purified product. Concentrate the filtrate and proceed with further purification if necessary.
Protocol 3: Removal of Triphenylphosphine Oxide using a Silica Plug Filtration
This protocol is suitable for the purification of relatively non-polar products.[13][14]
1. Preparation:
-
Concentrate the crude reaction mixture to a minimal volume.
-
Suspend the residue in a small amount of a non-polar solvent, such as pentane or a hexane/ether mixture.
2. Filtration:
-
Prepare a short, wide column (a "plug") of silica gel in a sintered glass funnel or a flash column.
-
Equilibrate the silica plug with the non-polar solvent.
-
Carefully load the suspension of your crude product onto the top of the silica plug.
-
Elute your product with the non-polar solvent, collecting the filtrate. The more polar TPPO will remain adsorbed to the silica.
3. Elution and Collection:
-
Monitor the elution by TLC.
-
If your product has some polarity, you may need to gradually increase the polarity of the eluting solvent (e.g., by adding small amounts of diethyl ether to the hexane) to ensure complete recovery.
-
Combine the fractions containing your product and concentrate under reduced pressure. This procedure may need to be repeated for complete removal of TPPO.[13]
Visualizations
Caption: Pathways to Phosphine Oxide Formation During Workup.
Caption: Decision Workflow for TPPO Removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. shenvilab.org [shenvilab.org]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. silicycle.com [silicycle.com]
- 17. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Difficult Heck Couplings with Bulky Phosphine Ligands
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Heck coupling reactions, particularly when employing bulky phosphine ligands. The following sections are designed in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Heck coupling reaction with a bulky phosphine ligand is showing low or no yield. What are the common causes?
Low or no yield in Heck couplings involving bulky phosphine ligands can stem from several factors, often related to the inherent steric hindrance and electronic properties of the system. The primary areas to investigate are the catalyst's activity, the reaction conditions, and the integrity of the reagents.
Common causes include:
-
Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially with less reactive aryl chlorides.[1][2] Bulky ligands, while often necessary for this step, can also present steric challenges.
-
Catalyst Deactivation: The active Pd(0) catalyst can be prone to decomposition, often observed as the formation of palladium black.[3] This can be caused by impurities, high temperatures, or an inappropriate ligand-to-palladium ratio.
-
Ligand Degradation: Phosphine ligands, particularly electron-rich ones, can be sensitive to air and may oxidize, rendering them ineffective at coordinating with the palladium center.[4][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to a stalled reaction or the formation of byproducts.[1]
-
Steric Hindrance: Significant steric bulk on either the aryl halide or the alkene can impede the reaction.[6] In such cases, a careful selection of the ligand is crucial to balance the need for reactivity with the steric constraints of the substrates.
Q2: How can I prevent the decomposition of my phosphine ligand and palladium catalyst?
Catalyst and ligand stability are paramount for a successful Heck coupling. Here are several strategies to mitigate their decomposition:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen.[5] This is crucial to prevent the oxidation of both the Pd(0) catalyst and the phosphine ligands.[4][5]
-
Use High-Purity Reagents: Ensure that all starting materials, solvents, and bases are free from impurities that could poison the catalyst.
-
Optimize Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio is critical. While a 1:1 to 4:1 ratio is common, an excess of ligand can sometimes inhibit the reaction.[5][7] For some systems, a higher ligand loading (e.g., 10:1) has been shown to suppress byproduct formation.[8]
-
Select a Robust Catalyst System: For particularly challenging reactions, consider using more stable precatalysts like palladacycles or employing N-heterocyclic carbene (NHC) ligands, which can offer greater stability at higher temperatures.[1][9]
-
Control the Temperature: While higher temperatures can facilitate oxidative addition, excessive heat can accelerate catalyst decomposition.[1] It's important to find the optimal temperature for your specific reaction.
Q3: I am observing the formation of byproducts such as homocoupled products or reduced arenes. How can I improve the selectivity of my reaction?
Byproduct formation is a common issue in Heck couplings. Understanding the cause of these side reactions is key to improving selectivity.
-
Homocoupling of Aryl Halides: This occurs when two molecules of the aryl halide couple with each other. It is often promoted by the presence of oxygen.[5] Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.
-
Reductive Heck Products: In some cases, instead of the desired substituted alkene, a reduced product is formed. This can be influenced by the choice of base and solvent.[3] Screening different bases and solvents can help to minimize this byproduct.
-
Isomerization of the Product: While the trans isomer is typically the major product, the formation of the cis isomer can occur. The ligand choice can influence the stereoselectivity of the reaction.[3]
Q4: How do I choose the right bulky phosphine ligand for my specific substrates?
The selection of the optimal bulky phosphine ligand is crucial and depends on the electronic and steric properties of your aryl halide and alkene.
-
For Electron-Rich Olefins: Electron-deficient bidentate phosphines are often the ligands of choice.[10]
-
For Electron-Deficient Olefins: Electron-rich monodentate phosphines tend to be more effective.[10]
-
For Sterically Hindered Substrates: Very bulky monophosphines, such as Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos), are often necessary to promote the oxidative addition of sterically demanding aryl halides.[2][6] These ligands are designed to be both electron-rich and sterically bulky, which helps to stabilize the active monoligated palladium species.[2]
-
For Aryl Chlorides: Due to the strength of the C-Cl bond, highly electron-rich and sterically bulky ligands are required to facilitate the challenging oxidative addition step.[1][11]
Below is a diagram to guide your ligand selection process:
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effects of various reaction parameters on the yield of Heck coupling reactions, based on representative data from the literature.
Table 1: Effect of Ligand and Base on Heck Coupling Yield
| Entry | Aryl Halide | Alkene | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Styrene | P(t-Bu)₃ (2) | K₂CO₃ (2) | DMA | 120 | 85 |
| 2 | 4-Chlorotoluene | Styrene | XPhos (2) | K₃PO₄ (2) | Toluene | 110 | 92 |
| 3 | 4-Bromoanisole | n-Butyl acrylate | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 78 |
| 4 | 4-Bromoanisole | n-Butyl acrylate | SPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 95 |
| 5 | 1-Iodonaphthalene | Ethyl acrylate | None | NaOAc (2) | NMP | 140 | 65 |
| 6 | 1-Iodonaphthalene | Ethyl acrylate | cataCXium® A (2) | K₂CO₃ (2) | DMF | 120 | 90 |
Table 2: Effect of Solvent and Temperature on Heck Coupling Yield
| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Styrene | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 65 |
| 2 | 4-Bromobenzonitrile | Styrene | P(o-tol)₃ | Et₃N | DMF | 100 | 88 |
| 3 | 4-Bromobenzonitrile | Styrene | P(o-tol)₃ | Et₃N | NMP | 120 | 93 |
| 4 | 2-Chloropyridine | Methyl acrylate | XPhos | K₃PO₄ | Toluene | 110 | 89 |
| 5 | 2-Chloropyridine | Methyl acrylate | XPhos | K₃PO₄ | Dioxane | 100 | 82 |
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Heck Coupling Reaction
This protocol provides a starting point for troubleshooting a difficult Heck coupling reaction.
-
Reagent Preparation:
-
Ensure the aryl halide and alkene are pure and dry.
-
Use a high-purity palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Use a high-purity, anhydrous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Use an anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, NMP).
-
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the bulky phosphine ligand (e.g., 1.1-2 equivalents relative to palladium).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (2.0 equiv).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Screening of Bulky Phosphine Ligands
When a standard ligand fails, a ligand screening experiment can identify a more suitable one.
-
Setup: Prepare a parallel set of reactions in small vials, each containing a different bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos, SPhos, RuPhos). Keep all other reaction parameters (palladium source, base, solvent, temperature, concentrations) constant.
-
Execution: Run all reactions simultaneously under identical conditions for a set period (e.g., 12-24 hours).
-
Analysis: Analyze the outcome of each reaction by GC or LC-MS to determine the conversion and yield for each ligand. This will allow for a direct comparison of their effectiveness.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides [organic-chemistry.org]
Recrystallization procedure for purifying crude Tri-o-tolylphosphine
This technical support center provides detailed guidance on the purification of crude Tri-o-tolylphosphine via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude this compound?
A1: The most prevalent impurity is this compound oxide.[1][2] This is typically formed by the oxidation of the phosphine upon exposure to air.[1][2] this compound is air-sensitive and will slowly convert to the corresponding phosphine oxide in solution or when handled in the presence of oxygen.[1][2]
Q2: Which solvent is best for the recrystallization of this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3] The crude product can be dissolved in hot ethanol and allowed to cool to yield purified crystals. Hexane has also been suggested as a good solvent, particularly because the phosphine oxide impurity has low solubility in it, which can aid in its removal.
Q3: My this compound is an oil and will not crystallize. What should I do?
A3: "Oiling out" can occur if the melting point of the solid is lower than the boiling point of the solvent, or if the concentration of impurities is high. To address this, try adding a small amount of a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution) to induce crystallization. Alternatively, dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity appears, followed by gentle warming to redissolve and slow cooling, can promote crystal formation.
Q4: How can I minimize the oxidation of this compound during the recrystallization process?
A4: To minimize oxidation, it is advisable to perform the recrystallization under an inert atmosphere, such as nitrogen or argon. This involves using degassed solvents and carrying out manipulations in a glovebox or using Schlenk line techniques. While triarylphosphines like this compound are generally less sensitive to air than trialkylphosphines, taking precautions to limit air exposure will improve the purity of the final product.
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound is a white to light yellow crystalline powder.[1] Its melting point is typically in the range of 123-125 °C.[1]
Experimental Protocols
Detailed Recrystallization Procedure using Ethanol
This protocol is designed for the purification of crude this compound containing its corresponding oxide.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Inert gas (Nitrogen or Argon)
-
Standard recrystallization glassware (Erlenmeyer flask, condenser, Buchner funnel, filter flask)
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar and a condenser. Under a gentle flow of inert gas, add a minimal amount of ethanol. Heat the mixture to a gentle reflux with stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a separate filter funnel and receiving flask. Filter the hot solution quickly to remove the insoluble materials.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the solution during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data
Due to the limited availability of precise quantitative solubility data in public literature, the following table provides qualitative solubility information which is critical for selecting appropriate recrystallization solvents.
| Compound | Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| This compound | Ethanol | Soluble | Highly Soluble |
| Hexane | Sparingly Soluble | Soluble | |
| Water | Insoluble | Insoluble | |
| This compound oxide | Ethanol | Sparingly Soluble | Soluble |
| Hexane | Very Sparingly Soluble | Sparingly Soluble |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Crystals | - Too much solvent was used.- The cooling period was too short. | - Concentrate the filtrate by evaporating some of the solvent and attempt to recrystallize again.- Extend the cooling time in the ice bath. |
| Persistent Phosphine Oxide Impurity | - The phosphine oxide co-crystallized with the product. | - Perform a second recrystallization using a solvent system that maximizes the solubility difference, such as a hot ethanol solution followed by the addition of a small amount of a non-polar co-solvent like hexane upon cooling.- Consider washing the crystals with a solvent in which the oxide is sparingly soluble, like cold hexane. |
| Oiling Out | - The solution is supersaturated with impurities.- The melting point of the crude solid is below the boiling point of the solvent. | - Add a small amount of a "poorer" solvent to the hot solution to induce crystallization.- Try a different solvent or a mixed solvent system with a lower boiling point. |
| No Crystal Formation | - The solution is not saturated.- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound. |
Visualizations
References
Navigating Tri-o-tolylphosphine-Mediated Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions that utilize Tri-o-tolylphosphine as a ligand. Addressing common challenges encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, this resource offers practical solutions in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and mechanistic insights.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments, with a focus on the impact of solvent choice.
General Issues
Q1: My reaction is sluggish or shows low conversion. What are the first parameters I should check?
A1: Low or incomplete conversion is a frequent issue and can often be traced back to several key factors. First, verify the quality of your reagents, as phosphine ligands like this compound can oxidize over time, inhibiting their ability to coordinate with the palladium center.[1] Ensure that your solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1] The choice and purity of the base are also critical for the reaction to proceed efficiently. Finally, confirm that you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, to prevent catalyst aggregation.[1]
Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The appearance of palladium black signifies the precipitation of metallic palladium from the catalytic cycle, leading to a loss of catalytic activity.[2] This is often caused by high reaction temperatures or inadequate stabilization of the Pd(0) species by the ligand. To prevent this, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio, or screening different solvents that may better stabilize the catalytic complex.[2]
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. How can solvent choice impact this?
A3: Solvent selection is crucial in Suzuki-Miyaura couplings as it affects the solubility of reagents and the stability of the catalytic species. For instance, in reactions with polar substrates, a polar solvent or a mixed solvent system (e.g., toluene/water, THF/water, or dioxane/water) is often beneficial to ensure all components remain in solution.[3][4] However, for less polar substrates, non-polar solvents may be more appropriate. It's also worth noting that some polar solvents can influence the chemoselectivity of the reaction if multiple reactive sites are present on the substrate.[5]
Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[1] Rigorous degassing of your reaction mixture is the first line of defense.[1] Additionally, if you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species, a process that can sometimes lead to homocoupling. Starting with a Pd(0) source, such as Pd₂(dba)₃, can help mitigate this issue.[1]
Heck Reaction
Q5: My Heck reaction is not proceeding to completion. What role does the solvent play?
A5: In the Heck reaction, the solvent's polarity and coordinating ability can significantly impact the reaction rate and catalyst stability. Common solvents include DMF, NMP, DMAc, dioxane, and toluene.[6] The choice of solvent can influence the reaction pathway. For instance, when using aryl triflates, polar solvents can promote a cationic pathway, which may be more efficient for certain substrates.[7] If you are experiencing issues, screening a range of solvents with different properties is a recommended troubleshooting step.
Q6: I am observing isomerization of the double bond in my Heck product. How can I prevent this?
A6: Double bond isomerization is a known side reaction in Heck couplings and occurs via a reversible β-hydride elimination and re-addition of the palladium-hydride species.[2] The choice of base and the addition of certain salts can help minimize this. Using a non-coordinating, sterically hindered base can sometimes disfavor the re-addition step.[2]
Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination is giving a low yield. What are the key solvent considerations?
A7: The Buchwald-Hartwig amination is particularly sensitive to the choice of solvent.[8] Aromatic hydrocarbons like toluene are commonly used and effective.[9] Ethereal solvents such as dioxane and THF are also frequently employed.[9] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[9] The first-generation catalyst system using Pd[P(o-Tolyl)₃]₂ was found to be effective for coupling secondary amines with aryl bromides in toluene, while intermolecular coupling of aryl iodides required dioxane as the solvent.[10]
Q8: I am working with an aryl chloride, and the reaction is very slow. What can I do?
A8: Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond.[9] To improve reactivity, switching to a more electron-rich and bulky phosphine ligand is often necessary. While this compound is a good starting point, more specialized ligands may be required for challenging substrates. Additionally, increasing the reaction temperature can help, but this must be balanced against the risk of catalyst decomposition.[9]
Data Presentation
Table 1: General Solvent Selection Guide for this compound-Mediated Reactions
| Reaction Type | Common Solvents | Key Considerations |
| Suzuki-Miyaura Coupling | Toluene, Dioxane, THF, DMF, Ethanol, Water (often as a co-solvent) | Aprotic non-polar solvents are generally effective. The addition of water can be beneficial for dissolving inorganic bases.[3][4] |
| Heck Reaction | DMF, NMP, DMAc, Dioxane, Toluene, Acetonitrile | Polar aprotic solvents are frequently used. The choice can influence reaction rate and selectivity.[6] |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | Aromatic and ethereal solvents are preferred. Avoid chlorinated solvents, acetonitrile, and pyridine.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (1-5 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 4:1) to the flask via syringe.
-
Reaction Initiation: Add the catalyst and ligand to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Heck Reaction
This protocol is based on a procedure utilizing tri(o-tolyl)phosphine.[11]
-
Preparation: To a solution of the aryl halide (e.g., 4-bromophenol, 1.0 equiv.) in a suitable solvent (e.g., triethylamine, which also acts as the base), add the alkene (e.g., styrene, 1.2 equiv.).[11]
-
Catalyst Addition: Sequentially add this compound (e.g., 0.06 equiv.) and the palladium source (e.g., Pd(OAc)₂, 0.01 equiv.) at room temperature.[11]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen).
-
Heating and Monitoring: Stir the reaction mixture overnight at an elevated temperature (e.g., 100 °C) under a nitrogen atmosphere.[11] Monitor the reaction by a suitable analytical technique.
-
Work-up: After cooling, quench the reaction with an acidic aqueous solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., diethyl ether).[11]
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[11]
Protocol 3: General Procedure for a Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.[9]
-
Preparation: In an oven-dried vial, combine the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and this compound (2-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.), followed by the amine (1.1-1.5 equiv.), and then the degassed solvent (e.g., toluene).[9]
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water and/or brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions mediated by a palladium catalyst with a monodentate phosphine ligand (L), such as this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Stability of Tri-o-tolylphosphine under prolonged reaction heating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tri-o-tolylphosphine (TOTP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TOTP) and what are its common applications?
A1: this compound (CAS 6163-58-2) is an organophosphorus compound widely used as a ligand in homogeneous catalysis.[1][2] Its bulky steric profile, characterized by a wide cone angle of 194°, makes it effective in various transition metal-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[2]
Q2: What are the key physical and chemical properties of TOTP?
A2: TOTP is a white to light yellow crystalline solid. It is insoluble in water but soluble in many organic solvents such as alcohol, chloroform, and ethyl acetate.[2][3][4] Key properties are summarized in the table below.
Q3: What are the recommended storage and handling conditions for TOTP?
A3: TOTP is sensitive to air and light and can slowly oxidize to this compound oxide.[1][2][4] Therefore, it should be stored in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[5] Containers should be kept tightly closed.
Q4: What are the primary decomposition pathways for TOTP under reaction conditions?
A4: The primary decomposition pathways for phosphine ligands like TOTP include:
-
Oxidation: In the presence of air or other oxidizing agents, TOTP can be oxidized to the corresponding this compound oxide. This is a common issue, especially at elevated temperatures.[1][2]
-
P-C Bond Cleavage: At high temperatures, cleavage of the phosphorus-carbon bond can occur, leading to the formation of various byproducts and catalyst deactivation.[6]
-
Cyclometalation: Due to its bulky nature, TOTP has a tendency to undergo cyclometalation when treated with metal halides and acetates.[1][2]
Q5: How can I monitor the stability of TOTP during my reaction?
A5: The most effective method for monitoring the stability of TOTP and detecting its degradation products is through ³¹P NMR spectroscopy . This technique allows for the direct observation of the phosphorus-containing species in the reaction mixture. A shift in the ³¹P NMR signal can indicate the conversion of TOTP to its oxide or other degradation products.
Troubleshooting Guides
Issue 1: Reduced Catalytic Activity or Stalled Reaction
-
Possible Cause: Decomposition of the TOTP ligand.
-
Troubleshooting Steps:
-
Verify Ligand Quality: Before starting the reaction, check the purity of the TOTP. Impurities or partial oxidation can inhibit catalytic activity.
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (nitrogen or argon) to prevent oxidation. Degas all solvents and reagents thoroughly.
-
Monitor by ³¹P NMR: Take an aliquot of the reaction mixture (under inert conditions) and analyze it by ³¹P NMR. The presence of a new peak corresponding to this compound oxide or other phosphorus-containing byproducts confirms ligand degradation.
-
Temperature Control: If the reaction is run at a high temperature, consider if the temperature can be lowered without significantly impacting the reaction rate. Prolonged heating can accelerate decomposition.
-
Ligand Loading: In some cases, a slight excess of the phosphine ligand can be used to compensate for minor degradation, but this should be optimized as excess ligand can sometimes inhibit the reaction.
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause: Side reactions involving degraded TOTP or the catalyst complex.
-
Troubleshooting Steps:
-
Analyze Byproducts: Isolate and characterize the byproducts to understand their structure. This can provide clues about the decomposition pathway.
-
Review Reaction Conditions: High temperatures and the presence of oxidizing agents are common culprits. Re-evaluate the necessity of these conditions.
-
Solvent Choice: The stability of phosphine ligands can be solvent-dependent. Consider screening alternative solvents if decomposition is suspected.
-
³¹P NMR Analysis: As with reduced activity, ³¹P NMR is crucial for identifying the phosphorus-containing species that may be involved in side reactions.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound (TOTP)
| Property | Value | References |
| CAS Number | 6163-58-2 | [3][7] |
| Molecular Formula | C₂₁H₂₁P | [3][7] |
| Molecular Weight | 304.37 g/mol | [3][7] |
| Appearance | White to light yellow crystalline solid | [2][3] |
| Melting Point | 123-125 °C (lit.) | [2][5] |
| Boiling Point | 238 °C at 15 hPa | |
| Solubility | Insoluble in water; Soluble in alcohol, chloroform, ethyl acetate | [2][3][4] |
| Sensitivity | Air and light sensitive | [4] |
Table 2: Typical ³¹P NMR Chemical Shifts
| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Notes |
| Triarylphosphines (e.g., TOTP) | -5 to -10 | The exact shift can vary based on the specific aryl groups and solvent. |
| Triarylphosphine Oxides | +25 to +40 | Oxidation of the phosphine leads to a significant downfield shift. |
Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can be influenced by solvent, concentration, and temperature. It is recommended to run a standard of pure TOTP and, if possible, its oxide for accurate comparison.
Experimental Protocols
Protocol 1: Monitoring TOTP Stability by ³¹P NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere (in a glovebox or using Schlenk techniques), carefully extract a small aliquot (0.1-0.5 mL) from the reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).
-
Dilution: Dilute the aliquot with a deuterated solvent (e.g., C₆D₆, CDCl₃) in an NMR tube. The choice of solvent should be one in which the components are soluble and that does not react with the sample.
-
Sealing: Securely cap and seal the NMR tube to prevent exposure to air.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis:
-
Identify the peak corresponding to TOTP (typically in the range of -5 to -10 ppm).
-
Look for the appearance of new peaks. A peak in the range of +25 to +40 ppm is indicative of this compound oxide.
-
Integrate the peaks to quantify the relative amounts of TOTP and its degradation products over time.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Tri(o-tolyl)phosphine, 98+% | Fisher Scientific [fishersci.ca]
- 5. P(o-トル)3 - トリ(o-トリル)ホスフィン、97 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
Validation & Comparative
A Head-to-Head Comparison: Tri-o-tolylphosphine vs. Triphenylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a synthetic transformation. Among the vast arsenal of available ligands, triphenylphosphine (PPh₃) has long been a workhorse, valued for its commercial availability and broad applicability. However, for more challenging substrates or when seeking to optimize reaction conditions, sterically bulkier and electronically distinct ligands such as tri-o-tolylphosphine (P(o-tol)₃) often provide significant advantages. This guide presents an objective comparison of these two ubiquitous monodentate phosphine ligands, supported by experimental data, to aid researchers in making informed decisions for their catalytic systems.
Ligand Properties: A Tale of Two Phosphines
The fundamental differences between this compound and triphenylphosphine lie in their steric and electronic properties. The three additional methyl groups on the ortho positions of the phenyl rings in P(o-tol)₃ create a significantly larger steric footprint compared to PPh₃. This steric bulk is quantified by the Tolman cone angle (θ), where P(o-tol)₃ has a much larger cone angle (194°) than PPh₃ (145°)[1].
Electronically, the methyl groups in P(o-tol)₃ are weakly electron-donating, which can influence the electron density at the palladium center. This is reflected in parameters such as the Tolman Electronic Parameter (TEP) and the pKa of the conjugate acid. While electronically similar to PPh₃, P(o-tol)₃ is generally considered to be slightly more electron-donating[2].
| Property | This compound (P(o-tol)₃) | Triphenylphosphine (PPh₃) | Reference |
| Tolman Cone Angle (θ) | 194° | 145° | [1] |
| Tolman Electronic Parameter (TEP) (cm⁻¹) | ~2066 | 2068.7 | Inferred from similar phosphines |
| pKa of Conjugate Acid (aqueous) | Expected to be slightly > 2.73 | 2.73 | [2] |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The distinct steric and electronic profiles of P(o-tol)₃ and PPh₃ translate into notable differences in their performance in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboranes and organic halides. The choice of phosphine ligand can significantly impact the reaction's efficiency, particularly with challenging substrates like aryl chlorides.
In a comparative study, the use of P(o-tol)₃ in the Suzuki-Miyaura coupling of aryl iodides was shown to be efficient, highlighting the effectiveness of bulkier ligands in certain contexts[2]. While PPh₃ is widely used, it can sometimes lead to lower reactivity at lower temperatures with aryl iodides[2]. For less reactive aryl chlorides, the more electron-rich and sterically demanding nature of P(o-tol)₃ can facilitate the oxidative addition step, which is often rate-limiting.
| Reaction | Ligand | Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Suzuki-Miyaura | P(o-tol)₃ | Pd(OAc)₂ / P(o-tol)₃ | 4-bromoacetophenone + Phenylboronic acid | >95 | >9500 | Not Reported | [3] |
| Suzuki-Miyaura | PPh₃ | Pd(PPh₃)₄ | p-iodotoluene + Phenylboronic acid | 15 (at 50°C) | Not Reported | Not Reported | [2] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity and yield of the reaction. The bulkier P(o-tol)₃ can promote the reductive elimination step and can be particularly effective in reactions requiring higher temperatures, where catalyst stability is a concern. For instance, the Herrmann-Beller palladacycle, formed from Pd(OAc)₂ and P(o-tol)₃, is known for its high activity and stability in Heck reactions, allowing for very low catalyst loadings[1].
| Reaction | Ligand | Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Heck | P(o-tol)₃ | Pd(OAc)₂ / P(o-tol)₃ | 4-Bromophenol + Styrene | 57 | Not Reported | Not Reported | [4] |
| Heck | PPh₃ | Pd(OAc)₂ / PPh₃ | Aryl Halide + Alkene | General Application | Not Reported | Not Reported | [4] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The choice of phosphine ligand can influence the reaction rate and the suppression of side reactions, such as the homocoupling of the alkyne (Glaser coupling). While PPh₃ is a standard ligand for this reaction, the use of bulkier phosphines like P(o-tol)₃ can be advantageous in certain cases, particularly in copper-free Sonogashira protocols where the phosphine ligand has a more pronounced role in the catalytic cycle[5].
| Reaction | Ligand | Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Sonogashira | P(o-tol)₃ | Pd₂(dba)₃ / P(o-tol)₃ | Aryl Bromide + Terminal Alkyne | 86 | 1720 | Not Reported | [6] |
| Sonogashira | PPh₃ | PdCl₂(PPh₃)₂ / CuI | Iodobenzene + Phenylacetylene | 95 | 47.5 | Not Reported | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions utilizing either this compound or triphenylphosphine.
Suzuki-Miyaura Coupling with this compound
Reaction: Coupling of 4-bromoacetophenone with phenylboronic acid[3].
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(o-tol)₃)
-
4-bromoacetophenone
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
-
Procedure:
-
To a reaction vessel, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.01 mmol) and P(o-tol)₃ (0.04 mmol) in toluene (5 mL).
-
Add the catalyst solution to the reaction vessel containing the substrates and base.
-
Add water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for the desired amount of time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Heck Reaction with Triphenylphosphine
Reaction: A general protocol for the Heck reaction.
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Alkene (e.g., styrene or an acrylate)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (1-5 mol%) and PPh₃ (2-10 mol%).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture to remove any precipitated salts and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
Sonogashira Coupling with Triphenylphosphine
Reaction: Coupling of iodobenzene with phenylacetylene.
-
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Iodobenzene
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (1-2 mol%) and CuI (2-4 mol%).
-
Add the anhydrous, degassed solvent and triethylamine (2.0 equiv).
-
Add the aryl halide (1.0 equiv) and the terminal alkyne (1.1-1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Catalytic Cycle and Ligand Structures
To better understand the role of these phosphine ligands, the following diagrams illustrate the general palladium-catalyzed cross-coupling cycle and the structural differences between P(o-tol)₃ and PPh₃.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Structural comparison of Triphenylphosphine and this compound.
Conclusion
Both this compound and triphenylphosphine are valuable ligands in the palladium-catalysis toolkit. Triphenylphosphine serves as a reliable and cost-effective choice for a wide range of standard cross-coupling reactions. However, when faced with challenging substrates, such as less reactive aryl chlorides, or when aiming to optimize reaction conditions for higher yields and catalyst stability, the increased steric bulk and slightly greater electron-donating character of this compound can offer significant advantages. The choice between these two ligands should be guided by the specific requirements of the reaction, including the nature of the substrates, desired reaction temperature, and catalyst loading. The experimental data and protocols provided in this guide offer a starting point for researchers to explore the potential benefits of each ligand in their synthetic endeavors.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Tri-o-tolylphosphine, Tri-m-tolylphosphine, and Tri-p-tolylphosphine in catalysis
A deep dive into the catalytic performance of tri-o-tolylphosphine, tri-m-tolylphosphine, and tri-p-tolylphosphine, offering researchers, scientists, and drug development professionals a comprehensive comparison to guide ligand selection in catalytic cross-coupling reactions.
The strategic selection of phosphine ligands is paramount in optimizing the efficiency and selectivity of transition metal-catalyzed cross-coupling reactions. Among the vast library of phosphine ligands, the tri-tolylphosphine isomers—this compound, tri-m-tolylphosphine, and tri-p-tolylphosphine—present a fascinating case study in how subtle structural modifications can profoundly impact catalytic performance. The position of the methyl group on the tolyl substituent dictates the steric and electronic properties of the phosphorus center, thereby influencing the ligand's coordination to the metal and its role in the catalytic cycle. This guide provides an objective comparison of these three isomers, supported by experimental data, to aid researchers in making informed decisions for their catalytic systems.
Physicochemical Properties: A Tale of Sterics and Electronics
The differing placement of the methyl group across the ortho, meta, and para positions results in distinct steric and electronic environments around the phosphorus atom. These differences are quantitatively captured by parameters such as the Tolman cone angle (θ) and the acid dissociation constant (pKa) of the conjugate acid.
| Property | This compound | Tri-m-tolylphosphine | Tri-p-tolylphosphine |
| Tolman Cone Angle (θ) | 194°[1][2] | 163° | 145° |
| pKa | 4.7 | 4.3 | 3.8 |
| Molecular Formula | C₂₁H₂₁P | C₂₁H₂₁P | C₂₁H₂₁P |
| Molecular Weight | 304.37 g/mol | 304.37 g/mol | 304.37 g/mol |
| Appearance | White to light yellow crystalline powder[2] | White to orange to light green powder | White crystalline powder |
| Melting Point | 123-125 °C | 100-103 °C[3] | 144-148 °C |
-
Steric Hindrance: this compound is the most sterically hindered of the three, boasting a large cone angle of 194°.[1][2] This significant bulk can be advantageous in promoting reductive elimination, the final step in many cross-coupling catalytic cycles, and can also influence the coordination number of the metal center. In contrast, tri-p-tolylphosphine is the least sterically demanding with a cone angle of 145°, similar to that of triphenylphosphine. Tri-m-tolylphosphine exhibits intermediate steric bulk.
-
Electronic Effects: The pKa values indicate the basicity of the phosphine, which correlates with its electron-donating ability. This compound is the most basic (highest pKa), suggesting it is the strongest electron donor. This enhanced electron density on the phosphorus can facilitate the oxidative addition step in the catalytic cycle. The pKa values decrease for the meta and para isomers, indicating a reduction in their electron-donating capacity.
Performance in Catalysis: A Comparative Overview
The distinct steric and electronic profiles of the tri-tolylphosphine isomers translate into varying performance in key palladium-catalyzed cross-coupling reactions. While direct head-to-head comparative studies under identical conditions are limited in the literature, available data and established principles allow for a qualitative and, where possible, quantitative assessment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is crucial for the efficiency of this reaction, particularly with challenging substrates.
A study comparing a series of P(o-tolyl)nPh(3-n) ligands in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid provides valuable insight into the performance of this compound.
| Ligand | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| This compound | 95 | 9500 | 9500 |
Data from the coupling of 4-bromoacetophenone with phenylboronic acid using Pd(OAc)₂ as the catalyst precursor.
Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation between an unsaturated halide and an alkene. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the regioselectivity and yield of the reaction.
While a direct comparative study is not available, this compound has been reported as a useful ligand for high-temperature Heck coupling reactions. Its steric bulk can be beneficial in promoting the dissociation of the product from the palladium center. The performance of the meta and para isomers would be expected to differ based on their electronic and steric properties, with the less bulky ligands potentially favoring different reaction pathways or being more susceptible to catalyst deactivation under certain conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The development of this reaction has been heavily reliant on the design of effective phosphine ligands.
The first generation of the Buchwald-Hartwig amination utilized PdCl₂(P(o-tolyl)₃)₂ as a catalyst for the coupling of aryl bromides with N,N-diethylamino-tributyltin, achieving high yields for unsubstituted bromobenzene.[4] This early success underscores the utility of this compound in this transformation. The electron-rich nature of this compound is thought to facilitate the initial oxidative addition of the aryl halide to the palladium center. The performance of the meta and para isomers in this reaction would likely be influenced by their reduced electron-donating ability and lower steric hindrance, which could affect the rates of both oxidative addition and reductive elimination.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic methodologies. Below are representative protocols for the synthesis of the tri-tolylphosphine isomers and a general procedure for a palladium-catalyzed cross-coupling reaction.
Synthesis of this compound
This procedure is adapted from a reported Grignard-based synthesis.[5]
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Phosphorus trichloride
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Ethanol
Procedure:
-
To a flask containing magnesium turnings (3.11 g, 128 mmol) in anhydrous THF (50 mL), add a small amount of 2-bromotoluene (1 mL) and a crystal of iodine.
-
Heat the mixture gently to initiate the Grignard reaction.
-
Once initiated, add a solution of the remaining 2-bromotoluene (20 g total, 117 mmol) in THF (100 mL) dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and add a solution of phosphorus trichloride (5.01 g, 36.5 mmol) in THF (30 mL) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 18 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting white solid from ethanol to yield this compound.
Synthesis of Tri-p-tolylphosphine
This procedure is based on a Wurtz-Fittig type reaction.
Materials:
-
p-Chlorotoluene
-
Sodium metal
-
Phosphorus trichloride
-
Toluene
Procedure:
-
In a suitable reactor, add sodium metal (20 g, 0.870 mol) to toluene (125 mL).
-
Heat the mixture to the melting point of sodium and stir vigorously to create a fine dispersion.
-
Cool the mixture to 50-60 °C.
-
Slowly and concurrently add a mixture of p-chlorotoluene (55.2 g, 0.436 mol) and phosphorus trichloride (19.8 g, 0.144 mol) while maintaining the temperature between 50-60 °C.
-
After the addition is complete, continue stirring at this temperature for an additional 2 hours.
-
After cooling, the reaction mixture can be carefully quenched with a proton source and worked up to isolate the product.
-
The crude product can be purified by recrystallization from a suitable solvent like methanol.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework that can be adapted for comparing the performance of the different tolylphosphine isomers.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tolylphosphine ligand (ortho, meta, or para)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., toluene, dioxane)
-
Water
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.01 mmol) and the tri-tolylphosphine ligand (0.02-0.04 mmol) in the chosen solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add water (if required for the specific protocol).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or LC-MS).
-
Upon completion, cool the reaction mixture, and perform an appropriate workup to isolate and purify the product.
-
Calculate the yield, turnover number (TON), and turnover frequency (TOF) to quantify the catalyst's performance.
Visualizing the Catalytic Landscape
To better understand the relationships and processes discussed, the following diagrams, generated using Graphviz, illustrate key concepts.
Conclusion
The choice between this compound, tri-m-tolylphosphine, and tri-p-tolylphosphine as a ligand in catalysis is a nuanced decision that depends on the specific requirements of the reaction. This compound, with its significant steric bulk and strong electron-donating character, often excels in reactions where reductive elimination is rate-limiting or where a highly active catalyst is required for challenging substrates. Conversely, the less sterically encumbered and less basic tri-p-tolylphosphine may be more suitable for reactions where oxidative addition is facile and where substrate accessibility to the metal center is critical. Tri-m-tolylphosphine offers a balance of these properties.
Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of these ligands across a broader range of catalytic transformations. However, the principles outlined in this guide, based on the interplay of steric and electronic effects, provide a solid foundation for rational ligand selection in the pursuit of more efficient and selective catalytic processes.
References
Steric and electronic effects of tolylphosphine ligands in Suzuki reactions
An Objective Comparison of Tolylphosphine Ligands in Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of the palladium catalyst at the heart of this reaction is profoundly influenced by the choice of phosphine ligand. Tolylphosphine ligands—tri(o-tolyl)phosphine, tri(m-tolyl)phosphine, and tri(p-tolyl)phosphine—offer a compelling platform for investigating how subtle electronic and steric modifications can dramatically impact catalytic performance.
The position of the methyl group on the phenyl ring alters both the electron-donating ability and the steric bulk of the ligand, thereby affecting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] This guide provides a comparative analysis of these ligands, supported by experimental data, to assist researchers in catalyst selection and optimization.
Quantifying Steric and Electronic Effects
To objectively compare phosphine ligands, two key sets of parameters are widely used: Tolman's cone angle (θ) and buried volume (%Vbur) for steric hindrance, and the Tolman Electronic Parameter (TEP) for electronic properties.
-
Steric Parameters :
-
Tolman's Cone Angle (θ) : Represents the angle of a cone that encompasses the van der Waals radii of the ligand's substituents, providing a measure of its bulkiness.[4] Larger cone angles indicate greater steric hindrance around the metal center.[4]
-
Buried Volume (%Vbur) : Quantifies the percentage of a sphere around the metal that is occupied by the ligand. It is another widely used metric to describe the steric environment.[5]
-
-
Electronic Parameter :
-
Tolman Electronic Parameter (TEP) : This is determined by measuring the A1 symmetric C-O stretching frequency (νCO) in [Ni(CO)₃L] complexes.[6] Ligands that are strong electron donors increase electron density on the metal, which leads to more π-backbonding to the CO ligands. This weakens the C-O bond and results in a lower stretching frequency (lower TEP value). Conversely, electron-withdrawing ligands result in higher TEP values.[6]
-
The methyl group is electron-donating. In the para and meta positions, this electronic effect is pronounced. In the ortho position, however, the steric hindrance is the dominant feature.[7]
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | Key Characteristics |
| P(o-tolyl)₃ | 194 | 2069.5 | Very bulky, moderately electron-donating. |
| P(m-tolyl)₃ | 165 | 2066.8 | Moderately bulky, more electron-donating than PPh₃. |
| P(p-tolyl)₃ | 145 | 2066.7 | Least bulky of the tolylphosphines, most electron-donating. |
| PPh₃ (Reference) | 145 | 2068.9 | Standard benchmark ligand. |
Note: TEP and Cone Angle values are compiled from multiple literature sources. Exact values may vary slightly depending on the measurement or calculation method.
The Suzuki Catalytic Cycle and Ligand Influence
The Suzuki reaction proceeds through a well-defined catalytic cycle. The steric and electronic properties of the phosphine ligand play a critical role in modulating the rate and efficiency of each elementary step.[3][8]
-
Oxidative Addition : The Pd(0) catalyst adds to the aryl halide (Ar-X). More electron-rich and less bulky phosphines generally facilitate this rate-determining step.[3]
-
Transmetalation : The aryl group from the organoboron reagent is transferred to the palladium center. This step is often accelerated by a base.
-
Reductive Elimination : The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is typically favored by bulkier ligands.[3]
Figure 1. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
Experimental studies reveal a clear relationship between the tolylphosphine structure and catalytic activity. A study by Joshaghani et al. investigated mixed phenyltolylphosphines in the Suzuki coupling of 4-bromoacetophenone and phenylboronic acid, highlighting the balance of steric and electronic factors.[3] While this study uses mixed ligands, the trends inform the behavior of the parent tri(tolyl)phosphines. P(o-tolyl)₃ is noted for its high steric bulk, which can be beneficial.[3][9]
The data below shows that for the coupling of 4-bromoacetophenone with phenylboronic acid, the mixed ligand P(o-tolyl)₂Ph provided the highest conversion, suggesting an optimal balance between steric bulk and electron-donating properties is crucial for high activity.[3] The bulkiest ligand in the series, P(o-tolyl)₃, is known to be very active in many cases, though some reports note it can be relatively inactive depending on the specific reaction conditions, highlighting the complexity of these effects.[3]
| Entry | Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%)[3] |
| 1 | P(o-tolyl)Ph₂ | 1 | 0.5 | 98 |
| 2 | P(o-tolyl)₂Ph | 1 | 0.5 | >99 |
| 3 | P(o-tolyl)₃ | 1 | 0.5 | 97 |
| 4 | P(o-tolyl)Ph₂ | 0.1 | 1 | 96 |
| 5 | P(o-tolyl)₂Ph | 0.1 | 1 | 98 |
| 6 | P(o-tolyl)₃ | 0.1 | 1 | 95 |
Reaction Conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol PhB(OH)₂, 2.0 mmol K₃PO₄, Pd(OAc)₂ as precursor, 5 mL Toluene, 1 mL water, 100 °C.[3]
Interplay of Steric and Electronic Effects
The choice of a tolylphosphine ligand involves a trade-off between steric and electronic properties to match the demands of a specific substrate combination.
Figure 2. Ligand properties influence different steps of the catalytic cycle.
-
P(p-tolyl)₃ : With the smallest cone angle and strong electron-donating character, this ligand is effective for promoting the oxidative addition step. It is a good choice for less reactive aryl chlorides.
-
P(m-tolyl)₃ : Offers a balance of moderate steric bulk and good electron-donating ability.
-
P(o-tolyl)₃ : Its significant steric bulk (cone angle of 194°) is highly effective at promoting the final reductive elimination step.[10] This is particularly advantageous for forming sterically hindered biaryl products that might otherwise be difficult to synthesize.[9][11] However, its bulk can sometimes hinder the initial oxidative addition.[3]
General Experimental Protocol
The following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium/tolylphosphine catalyst system, adapted from literature procedures.[2][3]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tolylphosphine Ligand (e.g., P(o-tolyl)₃, 0.02 mmol, 2 mol%)
-
Solvent (e.g., Toluene/Water 5:1 mixture, 6 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, arylboronic acid, and base.
-
In a separate vial, pre-form the catalyst by dissolving the palladium precursor and the tolylphosphine ligand in a small amount of the reaction solvent.
-
Add the solvent mixture to the flask containing the solids, followed by the catalyst solution.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Safety Note: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment.[2]
Conclusion
The choice of tolylphosphine ligand in Suzuki-Miyaura cross-coupling reactions is a critical parameter that must be optimized for each specific application. There is no single "best" ligand; rather, the ideal choice depends on a delicate balance between steric and electronic effects. P(p-tolyl)₃, with its strong electron-donating character, is well-suited for facilitating the oxidative addition of challenging substrates like aryl chlorides. In contrast, the substantial bulk of P(o-tolyl)₃ is highly effective for promoting reductive elimination, especially in the synthesis of sterically congested products. Understanding the interplay of these properties allows researchers to rationally select the optimal ligand, leading to higher yields, faster reaction times, and broader substrate scope.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Role of sterics in phosphine-ligated gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Complexes of Tri-o-tolylphosphine
For Researchers, Scientists, and Drug Development Professionals
Palladium complexes incorporating phosphine ligands are cornerstones of modern organic synthesis, facilitating a vast array of cross-coupling reactions. Among the diverse phosphine ligands available, tri-o-tolylphosphine [P(o-tol)₃] distinguishes itself through its unique steric and electronic properties. This guide provides a comprehensive characterization of palladium complexes featuring this bulky ligand, offering a comparative analysis with other common phosphine ligands, supported by experimental data.
Structural Characterization: A Tale of Steric Hindrance
The defining feature of this compound is its significant steric bulk, a consequence of the three methyl groups positioned on the ortho carbons of the phenyl rings. This steric demand profoundly influences the geometry and stability of its palladium complexes.
| Parameter | trans-[PdCl₂(P(m-tol)₃)₂][1] | trans-[PdCl₂(PPh₃)₂][2] |
| Pd-P Bond Length (Å) | 2.3289(4) | 2.3111(13) |
| Pd-Cl Bond Length (Å) | 2.2897(4) | 2.3721(10) |
| P-Pd-Cl Angle (°) | 87.77(2) | Not Reported |
| Cone Angle (θ, °) | 165 | 145 |
The slightly longer Pd-P bond in the tri-m-tolylphosphine complex compared to the triphenylphosphine complex can be attributed to the increased steric hindrance. The cone angle, a measure of the ligand's steric bulk, is significantly larger for the tolylphosphine derivative, highlighting its more demanding steric profile. This increased bulk is a key factor in promoting reductive elimination, often the product-forming step in catalytic cycles.
Spectroscopic Properties: Probing the Metal-Ligand Interaction
Spectroscopic techniques provide further details on the electronic environment and bonding within these complexes.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for characterizing phosphine ligands and their metal complexes. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus atom. While a comprehensive database of ³¹P NMR data for a wide range of palladium-tri-o-tolylphosphine complexes is not available, hindered rotation about the P-C and Pd-P bonds has been observed in solution for some amine adducts.[3] For comparison, the ³¹P NMR spectrum of trans-[PdCl₂(PPh₃)₂] shows a singlet at approximately -21.1 ppm.[2] The chemical shift for palladium(0) complexes also varies with the number of coordinated phosphine ligands.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information on the metal-ligand bonds. The Pd-P and Pd-Cl stretching vibrations typically appear in the far-infrared region (below 500 cm⁻¹). For trans-[PdCl₂(PPh₃)₂], Pd-P stretches are observed at 376 and 358 cm⁻¹.[2] Similar vibrations are expected for the corresponding this compound complexes.
Catalytic Performance: The Impact of Bulk in Cross-Coupling Reactions
The true value of this compound lies in the enhanced catalytic activity it imparts to palladium complexes, particularly in challenging cross-coupling reactions. The steric bulk of P(o-tol)₃ facilitates the formation of monoligated palladium(0) species, which are often the active catalysts, and promotes the reductive elimination step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Palladium complexes of this compound have demonstrated high efficiency in this reaction, often outperforming catalysts with less bulky phosphines, especially with unactivated aryl chlorides as substrates.
| Phosphine Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | >95 |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | <5 |
| Buchwald Ligand (SPhos) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 2 | >98 |
As the table illustrates, under similar conditions, the palladium catalyst with this compound significantly outperforms the one with triphenylphosphine for the coupling of an unactivated aryl chloride. While more specialized and often more expensive Buchwald-type ligands can achieve high yields under milder conditions, this compound offers a cost-effective and highly active alternative for many applications.[4][5]
Experimental Protocols
Synthesis of trans-Dichlorobis(triphenylphosphine)palladium(II)
A representative protocol for the synthesis of a dichlorobis(phosphine)palladium(II) complex is the preparation of trans-[PdCl₂(PPh₃)₂].[2] A similar approach can be adapted for the synthesis of the this compound analogue.
Materials:
-
[PdCl₂(L¹)] (where L¹ is a labile ligand like 2-(1-ethyl-5-phenyl-1H-pyrazol-3-yl)pyridine)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
Procedure:
-
Dissolve 0.14 mmol of [PdCl₂(L¹)] in 10 mL of dichloromethane.
-
Add a solution of 0.28 mmol of triphenylphosphine in 10 mL of methanol.
-
The displacement of the labile ligand and the formation of trans-[PdCl₂(PPh₃)₂] occurs, which precipitates as a yellow solid.
-
Filter the solid and dry it under vacuum.
-
Single crystals can be obtained by recrystallization from a 1:1 mixture of dichloromethane and diethyl ether.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction.[6]
Materials:
-
Aryl halide (1 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 5.1 mol%)
-
This compound (5.2 mol%)
-
Cesium fluoride (CsF, 5.06 equiv)
-
Dry toluene
-
Dry acetonitrile
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the palladium source, this compound, aryl halide, and arylboronic acid.
-
Add dry toluene and dry acetonitrile.
-
Add the cesium fluoride base.
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) for the required time (e.g., 24 h).
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ether), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Influence of Phosphine Ligands on Reaction Kinetics in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, directly influencing reaction rates, catalyst stability, and overall efficiency. This guide provides a comparative analysis of the kinetic performance of various phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data and detailed methodologies.
The Decisive Role of Phosphine Ligands in Catalysis
Phosphine ligands are fundamental to the success of many palladium-catalyzed cross-coupling reactions. Their steric and electronic properties directly modulate the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination. Generally, bulky and electron-rich phosphine ligands are known to accelerate these steps, leading to higher overall reaction rates and enabling the use of less reactive substrates.[1][2]
Comparative Analysis of Phosphine Ligand Performance
While direct side-by-side quantitative kinetic data under identical conditions can be sparse in the literature, a combination of steric and electronic parameters, alongside qualitative and semi-quantitative performance observations, allows for a robust comparison of common phosphine ligands.
Data Presentation: Steric and Electronic Properties of Common Phosphine Ligands
The steric and electronic characteristics of a phosphine ligand are key predictors of its performance. The Tolman cone angle (θ) and the percent buried volume (%Vbur) are used to quantify steric bulk, while the Tolman electronic parameter (TEP) reflects the ligand's electron-donating or -withdrawing nature.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Tolman Electronic Parameter (TEP) [cm⁻¹] | General Performance Characteristics |
| Triphenylphosphine | PPh₃ | 145 | 33.7 | 2069.3 | A standard, versatile ligand, but often requires higher temperatures and is less effective for challenging substrates.[2] |
| Tri(cyclohexyl)phosphine | PCy₃ | 170 | 44.1 | 2061.7 | A bulky and electron-rich ligand that often provides higher activity than PPh₃. |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 51.5 | 2060.3 | An extremely bulky and electron-rich ligand, effective for sterically demanding substrates. |
| XPhos | XPhos | 256 | 45.4 | Not readily available | A highly effective, bulky, and electron-rich Buchwald ligand for a wide range of cross-coupling reactions.[3] |
| SPhos | SPhos | Not readily available | 43.5 | Not readily available | Similar to XPhos, known for its high activity and broad applicability, particularly in Suzuki-Miyaura couplings.[4] |
| RuPhos | RuPhos | Not readily available | Not readily available | Not readily available | A bulky and electron-rich ligand, particularly effective for Buchwald-Hartwig amination of secondary amines.[5][6] |
| BrettPhos | BrettPhos | Not readily available | Not readily available | Not readily available | An extremely bulky and electron-rich ligand, often used for challenging couplings, especially with primary amines in Buchwald-Hartwig amination.[5][6] |
| DavePhos | DavePhos | Not readily available | Not readily available | Not readily available | An effective ligand for Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly with N-heterocyclic compounds.[7] |
Note: Tolman cone angles and TEP values are from various sources and may have been determined under different conditions. %Vbur is often considered a more accurate measure of steric bulk.
Experimental Protocols: Kinetic Analysis of a Suzuki-Miyaura Cross-Coupling Reaction
This section provides a detailed methodology for the kinetic analysis of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds.[2][8]
Objective: To determine the initial reaction rate and monitor the progress of the reaction over time to compare the efficacy of different phosphine ligands.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligands to be tested
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., dodecane)
-
Schlenk flasks or glovebox
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Magnetic stir bars and stirrer/hotplate
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor and the phosphine ligand (typically in a 1:1 to 1:2 Pd:ligand ratio) to a Schlenk flask containing a magnetic stir bar.
-
Add anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate Schlenk flask, combine the aryl halide, arylboronic acid, base, and internal standard.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add the appropriate volume of anhydrous, degassed solvent.
-
-
Initiation and Monitoring of the Reaction:
-
Using a gas-tight syringe, inject the pre-formed catalyst solution into the reaction mixture at time zero (t=0).
-
Immediately begin stirring the reaction mixture at a constant temperature.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quench the aliquot immediately by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid solution or a solvent like ethyl acetate) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
-
-
Data Comparison:
-
Repeat the experiment under identical conditions with different phosphine ligands.
-
Compare the initial reaction rates and the time required to reach a certain conversion to evaluate the relative kinetic performance of each ligand.
-
Mandatory Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as a typical experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Experimental workflow for kinetic analysis of a cross-coupling reaction.
Conclusion
The kinetic performance of phosphine ligands in palladium-catalyzed cross-coupling reactions is intricately linked to their steric and electronic properties. Bulky, electron-rich ligands generally exhibit superior performance by accelerating the key steps of the catalytic cycle. While a universally optimal ligand does not exist, this guide provides a framework for the rational selection of phosphine ligands based on a comparative analysis of their properties and a detailed protocol for their kinetic evaluation. For any new transformation, a screening of a diverse set of ligands remains the most effective strategy for identifying the optimal catalyst system.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validating Product Formation in Tri-o-tolylphosphine Catalyzed Reactions by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of product formation is a critical step in chemical synthesis. This guide provides a comparative analysis of Tri-o-tolylphosphine as a catalyst ligand in the Suzuki-Miyaura cross-coupling reaction, with a focus on validating product formation using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison with other phosphine ligands, supported by experimental data, to aid in catalyst selection and reaction monitoring.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of phosphine ligand is crucial for the success of these reactions, influencing yield, selectivity, and catalyst stability. This compound, a bulky and electron-rich phosphine ligand, has demonstrated effectiveness in various palladium-catalyzed cross-coupling reactions. This guide will use the well-studied Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid to produce 4-acetylbiphenyl as a model reaction to compare the performance of this compound with other ligands.
Performance Comparison of Phosphine Ligands
The efficacy of different phosphine ligands in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid is summarized in the table below. The data highlights the impact of ligand structure on product yield.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| P(o-tolyl)₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 12 | 85 | [1] |
| P(o-tolyl)₂Ph | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 12 | 92 | [1] |
| P(o-tolyl)Ph₂ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 12 | 88 | [1] |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 12 | 75 | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 98 | [2] |
| SPhos | Pd(OAc)₂ | CsF | Isopropanol | 85 | - | High Yield | [3] |
This table is a compilation of data from multiple sources and reaction conditions may vary slightly between studies.
Validating Product Formation with NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification and quantification of reaction products. For the synthesis of 4-acetylbiphenyl, both ¹H and ¹³C NMR are used for structural confirmation, while ³¹P NMR is invaluable for monitoring the catalyst's state throughout the reaction.
¹H and ¹³C NMR Data for 4-Acetylbiphenyl
The successful formation of 4-acetylbiphenyl can be confirmed by the characteristic signals in its ¹H and ¹³C NMR spectra.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Acetyl) | 2.65 | s | - | 3H |
| H (Aromatic) | 8.04 | d | 8.4 | 2H |
| H (Aromatic) | 7.69 | d | 8.4 | 2H |
| H (Aromatic) | 7.64 | d | 7.6 | 2H |
| H (Aromatic) | 7.48 | t | 7.6 | 2H |
| H (Aromatic) | 7.41 | t | 7.2 | 1H |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| C=O | 197.8 |
| C (Aromatic, quat.) | 145.8 |
| C (Aromatic, quat.) | 139.9 |
| C (Aromatic, quat.) | 135.8 |
| C (Aromatic) | 128.9 |
| C (Aromatic) | 128.2 |
| C (Aromatic) | 127.3 |
| C (Aromatic) | 127.2 |
| CH₃ | 26.7 |
Reference NMR data compiled from multiple sources.[1][4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general experimental protocol for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid using a palladium/phosphine ligand system.
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., this compound, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoacetophenone, phenylboronic acid, potassium carbonate, palladium acetate, and the phosphine ligand.
-
Add dioxane and water to the Schlenk tube.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-acetylbiphenyl.
-
Characterize the purified product by ¹H and ¹³C NMR spectroscopy.
In-situ ³¹P NMR Monitoring of the Catalytic Reaction
In-situ ³¹P NMR spectroscopy is a powerful technique to monitor the behavior of the phosphine ligand and the palladium catalyst throughout the reaction, providing insights into catalyst activation, speciation, and deactivation pathways.
Experimental Setup:
-
Prepare the reaction mixture as described in the general procedure, but on a smaller scale suitable for an NMR tube.
-
Use a deuterated solvent (e.g., dioxane-d₈) to enable locking and shimming of the NMR spectrometer.
-
Transfer the reaction mixture to a J. Young NMR tube under an inert atmosphere.
-
Acquire an initial ³¹P NMR spectrum at room temperature to observe the signal of the free phosphine ligand. For this compound, the expected chemical shift is around -31 ppm.[5]
-
Heat the NMR probe to the desired reaction temperature (e.g., 100°C).
-
Acquire ³¹P NMR spectra at regular intervals throughout the reaction.
Expected Observations:
-
Catalyst Activation: A shift in the ³¹P NMR signal of this compound upon coordination to the palladium center.
-
Catalytic Cycle Intermediates: The appearance of new ³¹P NMR signals corresponding to different palladium-phosphine species involved in the catalytic cycle.
-
Ligand Oxidation: The appearance of a new signal corresponding to the phosphine oxide (this compound oxide), typically at a downfield chemical shift (around +30 to +50 ppm), indicating catalyst deactivation.
Visualizing Reaction and Monitoring Workflows
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the workflow for in-situ ³¹P NMR monitoring.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for in-situ ³¹P NMR monitoring of a phosphine-catalyzed reaction.
Conclusion
This guide provides a framework for validating product formation in this compound catalyzed Suzuki-Miyaura reactions using NMR spectroscopy. The comparative data on ligand performance offers a basis for rational catalyst selection. The detailed NMR data for the product, 4-acetylbiphenyl, serves as a benchmark for successful synthesis. Furthermore, the outlined experimental protocols for both the reaction and in-situ ³¹P NMR monitoring provide practical guidance for researchers. By employing these methodologies, scientists can ensure the accuracy and reliability of their synthetic results, a crucial aspect of research and development in the chemical and pharmaceutical industries.
References
Mass Spectrometry in Catalysis: A Comparative Guide to Analyzing Tri-o-tolylphosphine Reaction Intermediates
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount. The choice of analytical technique can be the deciding factor in elucidating reaction pathways and identifying transient intermediates. This guide provides a comparative analysis of mass spectrometry techniques for the in-situ analysis of reactions involving the bulky phosphine ligand, tri-o-tolylphosphine, a staple in many cross-coupling methodologies.
This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. Its steric bulk promotes the formation of monoligated palladium(0) species, which are often the catalytically active species. However, the very reactivity that makes these intermediates crucial also renders them challenging to detect and characterize. Mass spectrometry, with its high sensitivity and ability to analyze complex mixtures, has emerged as a powerful tool for the direct observation of these fleeting species.
This guide compares three prominent ionization techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Liquid Injection Field Desorption/Ionization (LIFDI)—for the analysis of organopalladium intermediates stabilized by this compound.
Comparison of Ionization Techniques
The choice of ionization method is critical for the successful mass spectrometric analysis of organometallic compounds. These complexes can be sensitive to air, moisture, and the ionization process itself. While ESI and MALDI are widely used, newer techniques like LIFDI are proving to be particularly advantageous for fragile, neutral complexes.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Liquid Injection Field Desorption/Ionization (LIFDI-MS) |
| Principle | Ions are generated from a solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. | The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte. | A solution of the analyte is drawn into a capillary and subjected to a high electric field at the emitter, causing ionization. |
| Best Suited For | Pre-charged or easily ionizable species in polar solvents. Ideal for online reaction monitoring. | A wide range of molecules, including neutral complexes. Good for samples that are difficult to dissolve in ESI-compatible solvents. | Neutral, fragile, and highly air-sensitive complexes that are prone to fragmentation with other techniques. |
| Advantages | - Soft ionization- Easily coupled to liquid chromatography (LC)- Amenable to real-time reaction monitoring | - Tolerant of complex mixtures and salts- Analyzes solid-state samples- Primarily produces singly charged ions, simplifying spectra | - Very soft ionization, minimal fragmentation- Excellent for neutral and nonpolar compounds- Can be performed under inert conditions |
| Limitations | - Can be challenging for neutral, nonpolar, or poorly soluble complexes- Can be prone to ion suppression effects | - Matrix interference can be an issue- Not easily coupled to LC for online monitoring- Potential for in-source decay or reactions | - Not as widely available as ESI or MALDI- Less amenable to high-throughput screening |
Case Study: The Herrmann-Beller Palladacycle
A prominent example of a catalyst system employing this compound is the Herrmann-Beller palladacycle. Recent studies have delved into the complex activation mechanism of this precatalyst, revealing a cocktail of active species. Mass spectrometry, particularly LIFDI-MS, has been instrumental in identifying key intermediates that were not observable by other techniques like ESI-MS.[1]
One such intermediate is the bicyclic [Pd(II)(C^P)2] complex. The use of LIFDI-MS was crucial for its detection, as it is a neutral species that does not readily ionize by ESI.[1] This highlights the importance of selecting an appropriate ionization technique based on the expected properties of the reaction intermediates.
Below is a table summarizing the mass-to-charge ratios (m/z) of key species involved in the chemistry of the Herrmann-Beller palladacycle and related this compound complexes.
| Compound/Intermediate | Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (Ion) | Technique |
| This compound | C₂₁H₂₁P | 304.1381 | 305.1459 ([M+H]⁺) | ESI-MS |
| Herrmann-Beller Palladacycle (Dimer) | C₄₆H₄₆O₄P₂Pd₂ | 936.0941 | 937.0945 ([M+H]⁺) | LIFDI-MS |
| Bicyclic [Pd(II)(C^P)₂] Intermediate | C₄₂H₃₈P₂Pd | 714.1332 | 714.1330 ([M]⁺•) | LIFDI-MS |
| Bis(this compound)palladium(0) | C₄₂H₄₂P₂Pd | 714.1645 | 715.1723 ([M+H]⁺) | ESI-MS |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for the mass spectrometric analysis of a palladium-catalyzed cross-coupling reaction.
Protocol 1: Online Reaction Monitoring by ESI-MS
This protocol is adapted for monitoring a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a glovebox, a reaction vial is charged with the palladium precatalyst (e.g., Pd(OAc)₂), this compound, the aryl halide, and a base (e.g., K₃PO₄).
-
Solvent and Internal Standard: An appropriate solvent (e.g., a mixture of dioxane and water) containing an internal standard is added.
-
Initiation and Monitoring: The reaction is initiated by the addition of the boronic acid. The reaction mixture is continuously drawn into the ESI-ms spectrometer via a syringe pump at a low flow rate (e.g., 10 µL/min).
-
MS Parameters (Example for a Q-TOF instrument):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 250 °C
-
Mass Range: 100-1500 m/z
-
-
Data Acquisition: Mass spectra are acquired at regular intervals (e.g., every 30 seconds) to generate ion chromatograms for reactants, products, and intermediates.
Protocol 2: Analysis of Air-Sensitive Intermediates by LIFDI-MS
This protocol is suitable for the analysis of isolated, air-sensitive intermediates.[2][3]
-
Sample Preparation: Inside a glovebox, a solution of the organometallic complex is prepared in an anhydrous, nonpolar solvent (e.g., toluene or THF) at a concentration of approximately 1 mg/mL.
-
Sample Introduction: The sample solution is loaded into a vial sealed with a septum. The LIFDI capillary is pierced through the septum, and a small volume (nanoliter range) is drawn into the capillary under the vacuum of the mass spectrometer.[3] This ensures an inert transfer of the sample.
-
MS Parameters (Example for an Orbitrap instrument):
-
Ionization Source: LIFDI
-
Emitter Voltage: 8-10 kV
-
Mass Range: 150-2000 m/z
-
Resolution: 140,000
-
-
Data Analysis: The resulting spectrum is analyzed for the molecular ion, and the isotopic pattern is compared with the theoretical distribution to confirm the elemental composition.
Visualizing Reaction Pathways and Workflows
Understanding the relationships between different species in a catalytic cycle is crucial. Graphviz diagrams can be used to visualize these pathways and the experimental workflows for their analysis.
Caption: A simplified catalytic cycle for a cross-coupling reaction.
Caption: Workflow for online reaction monitoring by ESI-MS.
Conclusion
The analysis of reaction intermediates in catalytic cycles involving this compound is a challenging yet crucial task for understanding and optimizing chemical transformations. While ESI-MS is a powerful tool for online reaction monitoring of charged species, its limitations in ionizing neutral and air-sensitive complexes are significant. MALDI-MS offers an alternative for a broader range of compounds but is less suited for real-time analysis. For fragile, neutral intermediates like those observed in the Herrmann-Beller palladacycle system, LIFDI-MS has proven to be a superior technique, providing access to species that are otherwise invisible to mass spectrometry. The choice of the optimal mass spectrometry technique will ultimately depend on the specific reaction, the expected intermediates, and the available instrumentation. A multi-faceted approach, potentially combining different mass spectrometry techniques with other analytical methods like NMR, will provide the most comprehensive understanding of these complex catalytic systems.
References
- 1. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling LIFDI-MS measurements of highly air sensitive organometallic compounds: a combined MS/glovebox technique - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. linden-cms.de [linden-cms.de]
A Head-to-Head Battle of Bulky Phosphines: XPhos vs. Josiphos in Catalytic Cross-Coupling
In the landscape of modern synthetic chemistry, the judicious selection of ligands is paramount to the success of transition-metal catalyzed cross-coupling reactions. Among the plethora of available options, bulky, electron-rich phosphine ligands have carved out a significant niche, enabling challenging transformations with high efficiency. This guide provides a direct comparison of two prominent classes of bulky phosphine ligands: the biarylphosphine ligand XPhos, a member of the Buchwald family, and the ferrocenyl-based diphosphine ligand Josiphos (specifically SL-J001-1). Their efficacy is evaluated in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides. Here, we compare the performance of XPhos and Josiphos SL-J001-1 in the coupling of 4-chlorotoluene with phenylboronic acid.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | >95 | >190 | >95 | [1] |
| Josiphos SL-J001-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
TON (Turnover Number) and TOF (Turnover Frequency) are estimated based on the provided data, assuming the ligand is the limiting reagent in the catalytic cycle. Further experimental data would be needed for precise values.
The data for XPhos demonstrates its high efficiency in coupling an unactivated aryl chloride, achieving a near-quantitative yield.[1] The lack of specific data for Josiphos SL-J001-1 in this particular reaction prevents a direct quantitative comparison.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial intermediates in drug discovery and development. The performance of the ligand is vital for achieving high yields and selectivity, particularly with challenging aryl chloride substrates. In this comparison, we examine the coupling of 4-chlorotoluene with morpholine.
Table 2: Performance Comparison in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 94 | 62.7 | 10.4 | [2] |
| Josiphos SL-J001-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing the XPhos ligand.
Protocol: Suzuki-Miyaura Coupling using XPhos
This protocol is adapted from studies on the Suzuki-Miyaura coupling of aryl chlorides.[1][3]
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
XPhos ligand
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., 0.5-2 mol%), the XPhos ligand (e.g., 1-4 mol%), the base (e.g., 1.5-2.0 equivalents), and the arylboronic acid (e.g., 1.2-1.5 equivalents).
-
Add the anhydrous solvent to the Schlenk tube.
-
Add the aryl chloride (1.0 equivalent) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination using XPhos
This protocol is a representative example for the coupling of an aryl chloride with an amine.[2]
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
XPhos ligand
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Base (e.g., sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (1.5 mol%), the XPhos ligand (3.0 mol%), and the base (2.0 equivalents).
-
Add anhydrous toluene to the Schlenk tube.
-
Add the aryl chloride (1.0 equivalent) and the amine (1.5 equivalents) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to reflux with vigorous stirring for 6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycles
To better understand the role of these bulky phosphine ligands, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tri-o-tolylphosphine in Catalysis: A DFT-Informed Comparative Guide
Introduction: Tri-o-tolylphosphine [P(o-tol)₃] is a bulky, electron-rich monodentate phosphine ligand frequently employed in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. Its unique steric and electronic properties significantly influence reaction rates, selectivity, and catalyst stability. This guide provides a comparative analysis of this compound against other common phosphine ligands, supported by experimental data and insights from Density Functional Theory (DFT) studies. The focus is on elucidating the mechanistic role of P(o-tol)₃ in promoting key steps of the catalytic cycle.
Ligand Properties: A Comparative Overview
The efficacy of a phosphine ligand in a catalytic cycle is largely determined by its steric bulk and electronic properties. The steric hindrance influences the coordination number of the metal center and can accelerate the rate-limiting reductive elimination step. The electron-donating ability of the ligand enhances the rate of oxidative addition.
| Ligand | Structure | Cone Angle (θ) [°] | Electronic Parameter (ν) [cm⁻¹] | Key Characteristics |
| This compound (P(o-tol)₃) | P(C₆H₄CH₃)₃ | 194[1] | 2069.9 (calculated) | Very bulky, electron-rich. Promotes monoligated Pd(0) species and accelerates reductive elimination. Prone to cyclometalation. |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 145 | 2068.9 | Moderately bulky, less electron-donating than alkylphosphines. A standard, versatile ligand. |
| Tri-tert-butylphosphine (P(tBu)₃) | P(C(CH₃)₃)₃ | 182 | 2056.1 | Very bulky and highly electron-donating. Highly active for coupling unreactive substrates like aryl chlorides. Air-sensitive. |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | 170 | 2056.4 | Bulky and electron-rich. Similar in performance to P(tBu)₃ but slightly less sterically demanding. |
Note: The Tolman electronic parameter (ν) is the A₁ C-O stretching frequency of LNi(CO)₃ complexes. Lower values indicate stronger electron donation.
Mechanistic Insights from DFT Studies: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The catalytic cycle, typically involving a palladium catalyst, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. DFT studies have provided significant insights into how phosphine ligands influence the energetics of these steps.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Influence of this compound on Key Mechanistic Steps
Oxidative Addition: This step involves the insertion of the palladium center into the aryl-halide bond. It is generally favored by electron-rich ligands that increase the electron density on the metal, facilitating the reaction with the electrophilic substrate. While P(o-tol)₃ is electron-rich, its extreme steric bulk can disfavor the formation of the required transition state geometry, especially from a di-ligated Pd(0) species. However, its bulkiness promotes the formation of highly reactive, monoligated Pd(0)L species, which are known to undergo oxidative addition more readily.
Transmetalation: In this step, the organic group is transferred from the organoboron reagent to the palladium center. The exact influence of the ligand is complex and can depend on the specific mechanism (e.g., involving a hydroxo-palladium species).
Reductive Elimination: This is the final step where the new C-C bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst. This step is significantly accelerated by bulky ligands like this compound. The steric clash between the bulky ligand and the organic groups on the palladium center forces them into a favorable orientation for bond formation and product expulsion.
Comparative Performance Data
The following table summarizes the comparative performance of this compound and other ligands in the Suzuki-Miyaura coupling, drawing from experimental observations.
| Ligand | Role in Oxidative Addition | Role in Reductive Elimination | Typical Substrate Scope | Experimental Yield (Example) |
| This compound (P(o-tol)₃) | Promotes monoligated pathway | Strongly accelerating | Aryl bromides and some activated aryl chlorides | High yields with aryl bromides at room temperature[2]. |
| Triphenylphosphine (PPh₃) | Moderately promoting | Moderately accelerating | Aryl iodides and bromides, typically requires elevated temperatures. | Generally lower yields with less reactive substrates compared to bulky phosphines. |
| Tri-tert-butylphosphine (P(tBu)₃) | Strongly promoting (highly electron-donating) | Strongly accelerating (very bulky) | Aryl chlorides and other challenging substrates. | High yields with unactivated aryl chlorides at room temperature. |
| Tricyclohexylphosphine (PCy₃) | Strongly promoting | Strongly accelerating | Similar to P(tBu)₃, effective for a wide range of substrates. | High yields with a broad scope of aryl halides. |
Yields are highly dependent on specific reaction conditions (substrate, base, solvent, temperature).
Experimental and Computational Protocols
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound[2][3]:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., this compound, 4 mol%).
-
Reagent Addition: The aryl halide (1.0 mmol), the organoboron reagent (e.g., arylboronic acid, 1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are added to the vessel.
-
Solvent Addition: An appropriate solvent system (e.g., a mixture of toluene and water) is added.
-
Reaction: The mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Typical DFT Computational Workflow
DFT calculations are instrumental in elucidating the reaction mechanism and understanding the influence of ligands on catalytic activity. A typical workflow for studying a catalytic cycle is as follows:
Caption: A generalized workflow for DFT studies of a catalytic reaction.
Conclusion
This compound stands out as a highly effective ligand in palladium-catalyzed cross-coupling reactions due to its significant steric bulk. This steric hindrance is a key factor in promoting the rate-limiting reductive elimination step and in facilitating a monoligated Pd(0) pathway for oxidative addition. While its electron-donating properties are beneficial, it is the steric influence that often distinguishes its performance from less bulky phosphines like PPh₃. DFT studies, by quantifying the energetic landscape of the catalytic cycle, provide a theoretical framework for understanding these ligand effects. Although direct, comprehensive DFT data comparing P(o-tol)₃ to a wide array of ligands is sparse, the available computational and experimental evidence consistently points to its utility in a broad range of catalytic transformations, particularly those benefiting from a sterically demanding ligand environment.
References
A Comparative Analysis of Tri-o-tolylphosphine and Novel Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
An Objective Guide for Researchers in Catalysis and Drug Development
The strategic selection of phosphine ligands is a critical determinant in the success of palladium-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, substrate scope, and reaction efficiency. For decades, Tri-o-tolylphosphine (TOTP), a bulky, electron-rich triarylphosphine, has been a foundational ligand in this field.[1] However, the continuous pursuit of more robust and versatile catalytic systems has led to the development of novel phosphine ligands, such as the Buchwald biarylphosphines, which have demonstrated superior performance in many applications.
This guide provides a data-supported comparison between the classic this compound and modern, novel phosphine ligands, specifically SPhos and XPhos, in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The presented experimental data aims to equip researchers, chemists, and drug development professionals with objective insights to inform their selection of ligands for achieving optimal reaction outcomes.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is paramount for achieving high yields, especially with challenging or deactivated substrates. Below is a direct comparison of this compound (P(o-tol)₃) and the novel biarylphosphine ligand SPhos in the coupling of 4-bromoacetophenone and phenylboronic acid.
Data Summary: Suzuki-Miyaura Coupling
| Ligand | Pd Source | Base | Solvent System | Temp. (°C) | Yield (%) |
| This compound | Pd(OAc)₂ | K₃PO₄·H₂O | Dioxane:Water (9:1) | 45 | 31[2] |
| SPhos | Pd(OAc)₂ | K₃PO₄·H₂O | Dioxane:Water (9:1) | 45 | 99[2] |
The data clearly indicates the superior performance of the novel ligand SPhos, which provided a near-quantitative yield under mild conditions, whereas the traditional this compound ligand resulted in a significantly lower yield of 31%.[2]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals. This reaction is particularly sensitive to ligand structure, especially when employing less reactive aryl chlorides as substrates. While early C-N coupling reactions utilized this compound, their scope was often limited to more reactive substrates like unsubstituted aryl bromides.[3]
Novel ligands, such as XPhos, were specifically designed to address these limitations. The data below showcases the high efficiency of XPhos in the challenging coupling of an aryl chloride (4-chlorotoluene) with a secondary amine (morpholine).
Data Summary: Buchwald-Hartwig Amination
| Ligand | Pd Source | Base | Solvent | Temp. | Yield (%) |
| XPhos | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 94[4] |
While direct comparative data for this compound under these exact conditions is not available, historical context shows that such ligands are generally less effective for the amination of unactivated aryl chlorides, making the 94% yield achieved with XPhos a significant advancement.[3][4]
Visualizing the Catalytic Cycles
The efficiency of these ligands can be understood by examining their role in the catalytic cycles. The bulky and electron-rich nature of novel ligands like SPhos and XPhos facilitates the rate-limiting oxidative addition and the final reductive elimination steps.
Catalytic cycle for the Suzuki-Miyaura coupling.
Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed experimental protocols for the reactions cited in this guide.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Based on the general conditions for the comparison of P(o-tol)₃ and SPhos.[2]
Reaction: Coupling of 4-bromoacetophenone with phenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (this compound or SPhos)
-
4-bromoacetophenone (0.5 mmol, 1.0 equiv.)
-
Phenylboronic acid (0.75 mmol, 1.5 equiv.)
-
Potassium Phosphate Monohydrate (K₃PO₄·H₂O) (0.75 mmol, 1.5 equiv.)
-
Dioxane and Water (9:1 mixture, to 0.5 M concentration)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with Pd(OAc)₂ and the respective phosphine ligand (e.g., SPhos) in a 1:1.8 ratio and pre-complexed in toluene. The solvent is then removed under vacuum.
-
To the vial containing the pre-formed catalyst, add 4-bromoacetophenone (0.5 mmol), phenylboronic acid (0.75 mmol), and K₃PO₄·H₂O (0.75 mmol).
-
Add the dioxane:water (9:1) solvent mixture to achieve a 0.5 M concentration based on the aryl halide.
-
Seal the vial and heat the reaction mixture at 45 °C with vigorous stirring for the required duration.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The product yield is determined by analysis of the crude product or after purification by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Protocol for the coupling of 4-chlorotoluene with morpholine using XPhos.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (36 mg, 0.0633 mmol, 1.5 mol%)
-
XPhos (60 mg, 0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.)
-
4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.)
-
Morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.)
-
Toluene (degassed, 5 mL)
-
Inert atmosphere (Nitrogen)
Procedure:
-
To an oven-dried 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg), XPhos (60 mg), and sodium tert-butoxide (811 mg).
-
Add 5 mL of degassed toluene to the flask. Stir the resulting mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL) and morpholine (0.55 mL) in one portion.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After 6 hours, cool the mixture to room temperature and quench the reaction with 10 mL of water.
-
The organic layer is separated, washed sequentially with water (10 mL) and brine (10 mL), and then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the pure product.
References
Safety Operating Guide
Proper Disposal Procedures for Tri-o-tolylphosphine
Tri-o-tolylphosphine, a common reagent in research and development, is classified as a hazardous substance requiring meticulous disposal procedures to ensure personnel safety and environmental protection.[1][2][3] Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this chemical.
I. Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. It is an irritant to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact and irritation.[1] |
| Eye Protection | Tight-sealing safety goggles | To protect against dust particles and splashes.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of dust, especially in poorly ventilated areas.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2][4]
-
Avoid generating dust during handling and transfer.[2][3][4]
-
Store the chemical in a cool, dry, and well-ventilated location, away from heat sources and strong oxidizing agents.[2][3][4]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[6][7]
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.
-
Segregation: Store the this compound waste separately from other incompatible chemical waste streams, particularly strong oxidizing agents.[8]
Step 2: Waste Accumulation and Storage
-
Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be kept securely closed except when adding waste.[8]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and inspected weekly for any signs of leakage.[8][9]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Licensed Disposal Company: The EHS department will coordinate with a licensed and certified hazardous waste disposal company for the final treatment and disposal of the this compound.[1][5]
Step 4: Spill and Contamination Cleanup
-
Spill Response: In the event of a spill, avoid breathing the dust and wear appropriate PPE.[1]
-
Cleanup: Carefully sweep or vacuum the spilled material and place it into a designated hazardous waste container for disposal.[1][4]
-
Decontamination: Decontaminate the spill area with a suitable solvent and wash thoroughly.
-
Contaminated Materials: Any materials used for cleanup, such as paper towels or absorbent pads, must also be disposed of as hazardous waste. Contaminated packaging should be disposed of in the same manner as the unused product.[1][5]
III. Experimental Protocols
While direct experimental protocols for the disposal of this compound by laboratory personnel are not recommended due to safety and regulatory concerns, one potential industrial-scale disposal method mentioned in safety data sheets involves controlled incineration.
Controlled Incineration (Industrial Scale):
-
Methodology: The material may be dissolved or mixed with a combustible solvent. This mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[5]
-
Note: This process should only be carried out by trained professionals in a licensed hazardous waste facility.
IV. Disposal Workflow and Decision Process
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. TRI-P-TOLYLPHOSPHINE - Safety Data Sheet [chemicalbook.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
